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  • Product: N-phenylazetidin-3-amine dihydrochloride
  • CAS: 2138172-01-5

Core Science & Biosynthesis

Foundational

N-phenylazetidin-3-amine dihydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of N-phenylazetidin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-phenylazetidin-3-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its synthesis, characterization, and potential applications. The azetidine scaffold is a key structural motif in a number of approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1]

Core Compound Identity and Properties

N-phenylazetidin-3-amine dihydrochloride is a salt of the parent compound, N-phenylazetidin-3-amine. The dihydrochloride form is often preferred for its improved stability and handling characteristics as a solid.

Structural and Chemical Data

A summary of the key identification and physical properties of N-phenylazetidin-3-amine dihydrochloride is presented in the table below.

PropertyValueSource(s)
Chemical Name N-phenylazetidin-3-amine dihydrochloride
Synonyms N-phenylazetidin-3-amine dihydrochloride
CAS Number 2138172-01-5
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Physical Form Powder/Solid
InChI 1S/C9H12N2.2ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;;/h1-5,9-11H,6-7H2;2*1H
InChI Key FFBCUXLAGFRVAW-UHFFFAOYSA-N
SMILES C1C(CN1)NC2=CC=CC=C2.Cl.Cl[2]
Predicted and Theoretical Properties
PropertyPredicted ValueSource
XlogP 1.3[2]
Monoisotopic Mass 148.10005 Da[2]

Synthesis and Reactivity

The synthesis of the parent compound, N-phenylazetidin-3-amine, provides insight into the preparation of the dihydrochloride salt. A convenient reported method involves a modified Strecker reaction followed by a Grignard reaction and subsequent deprotection.[3] The dihydrochloride salt can then be obtained by treating a solution of the free base with hydrochloric acid.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route to N-phenylazetidin-3-amine, which can then be converted to the dihydrochloride salt.

Synthetic_Pathway A N-Benzhydryl-3-azetidinone C Intermediate Aminonitrile A->C Strecker Reaction B Dibenzylamine, TMS-CN E N-Benzhydryl-N',N'-dibenzyl-3-phenylazetidin-3-amine C->E Grignard Reaction D Phenylmagnesium Bromide G 3-Amino-3-phenylazetidine (Free Base) E->G Hydrogenolysis F H2, Pd(OH)2/C I N-phenylazetidin-3-amine dihydrochloride G->I Salt Formation H 2 HCl

Caption: A potential synthetic route to N-phenylazetidin-3-amine dihydrochloride.

The reactivity of the azetidine ring is influenced by its ring strain, making it susceptible to ring-opening reactions under certain conditions. The primary and secondary amine functionalities of N-phenylazetidin-3-amine allow for a variety of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.[4]

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of N-phenylazetidin-3-amine dihydrochloride. While specific spectra for this exact compound are not widely published, this section outlines the expected spectral characteristics and provides general protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, as well as the methylene and methine protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. In D₂O, the amine protons may exchange and not be observed.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the azetidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the nitrogen atoms and the aromatic ring.

A general protocol for NMR analysis is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-phenylazetidin-3-amine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For N-phenylazetidin-3-amine, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 149.1073.[2]

A general protocol for LC-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum of N-phenylazetidin-3-amine dihydrochloride is expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amine hydrochlorides, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Solubility Profile

The solubility of N-phenylazetidin-3-amine dihydrochloride is a critical parameter for its use in biological assays and for formulation development. As a dihydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents is likely to be lower.

A standardized experimental protocol for determining solubility is as follows:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the suspension to separate the undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Safety and Handling

N-phenylazetidin-3-amine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Drug Discovery and Development

The azetidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[1][5] The incorporation of an azetidine ring can improve a molecule's metabolic stability, aqueous solubility, and binding affinity to its target protein.[1] Azetidine derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

N-phenylazetidin-3-amine dihydrochloride, with its combination of a rigid azetidine core and an aromatic phenyl group, represents a valuable building block for the synthesis of novel drug candidates. The primary and secondary amine groups provide points for further chemical diversification, allowing for the exploration of structure-activity relationships in drug discovery programs.[6]

Conclusion

N-phenylazetidin-3-amine dihydrochloride is a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its known physical and chemical properties, along with methodologies for its synthesis and analysis. While some experimental data is not yet publicly available, the information presented here serves as a solid foundation for researchers and drug development professionals working with this and related compounds. The continued exploration of azetidine chemistry is expected to lead to the discovery of novel and effective medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2), 000282.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2836-2859.
  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
  • Sensitivity booster for mass detection enables unambiguous analysis of peptides, proteins, antibodies, and protein bioconjug
  • N-phenylazetidin-3-amine dihydrochloride. PubChem. [Link]

  • azetidin-3-yl-phenyl-amine. Chemical Synthesis Database. [Link]

  • Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. [Link]

Sources

Exploratory

Mechanism of action of N-phenylazetidin-3-amine dihydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-phenylazetidin-3-amine dihydrochloride Introduction N-phenylazetidin-3-amine dihydrochloride is a synthetic molecule featuring a phenyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-phenylazetidin-3-amine dihydrochloride

Introduction

N-phenylazetidin-3-amine dihydrochloride is a synthetic molecule featuring a phenyl group attached to an azetidine ring. While comprehensive data on its biological activity is not widely available in the public domain, its core structure bears resemblance to scaffolds known to interact with key components of the central nervous system, particularly the monoaminergic system. This guide puts forth a hypothesis-driven, multi-stage research plan to systematically characterize the in vitro mechanism of action of this compound. We will operate under the primary hypothesis that N-phenylazetidin-3-amine may function as an inhibitor of monoamine oxidase (MAO) enzymes due to structural motifs shared with known MAO inhibitors.

This document is structured not as a review of existing data, but as a strategic workflow designed for researchers and drug development professionals. It provides a logical progression of experiments, from primary target screening to detailed kinetic analysis, complete with the rationale behind experimental choices and self-validating protocols.

Part 1: Primary Target Identification and Initial Characterization

The first critical step is to determine if N-phenylazetidin-3-amine dihydrochloride engages with its most probable targets: the monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are central to the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, making them high-value targets in neuropharmacology.

Experimental Objective: Quantify Inhibitory Activity against MAO-A and MAO-B

To achieve this, we will employ a robust, luminescence-based assay, the MAO-Glo™ Assay (Promega), which provides a rapid and sensitive method for measuring enzyme activity. This assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO, which is then used by luciferase to produce a light signal directly proportional to MAO activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of N-phenylazetidin-3-amine Incubate Incubate Compound/Controls with MAO Enzymes Compound_Prep->Incubate Enzyme_Prep Prepare MAO-A & MAO-B Enzyme Solutions Enzyme_Prep->Incubate Controls_Prep Prepare Positive Controls (Clorgyline, Pargyline) Controls_Prep->Incubate Add_Substrate Add Luminogenic Substrate Incubate->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Luciferin Add Luciferin Detection Reagent Incubate_2->Add_Luciferin Read Read Luminescence (Plate Reader) Add_Luciferin->Read Normalize Normalize Data to Controls Read->Normalize Plot Plot Dose-Response Curve (% Inhibition vs. [Compound]) Normalize->Plot Calculate Calculate IC50 Values Plot->Calculate

Caption: Workflow for MAO-A/B inhibition screening.

  • Compound Preparation: Prepare a 10 mM stock solution of N-phenylazetidin-3-amine dihydrochloride in DMSO. Perform a serial dilution in the appropriate assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well white opaque plate, add 5 µL of each compound dilution. Include wells for a vehicle control (DMSO) and positive controls (Clorgyline for MAO-A, Pargyline for MAO-B).

  • Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the MAO-Glo™ substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Generation: Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luciferase reaction.

  • Data Acquisition: After a 20-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a non-linear regression model.

Anticipated Data and Interpretation

The primary output of this experiment will be the IC50 values for N-phenylazetidin-3-amine dihydrochloride against both MAO-A and MAO-B.

CompoundTargetIC50 (nM) [Hypothetical]Selectivity Ratio (IC50 MAO-B / IC50 MAO-A)
N-phenylazetidin-3-amineMAO-A50200
N-phenylazetidin-3-amineMAO-B10,000
Clorgyline (Control)MAO-A5>1000
Pargyline (Control)MAO-B30>1000

An IC50 value significantly below 1 µM would be considered a potent hit. The selectivity ratio provides insight into whether the compound preferentially inhibits one isoform over the other. A high ratio (>100) indicates strong selectivity for MAO-A in this hypothetical example.

Part 2: Selectivity Profiling Against Monoamine Transporters

Assuming N-phenylazetidin-3-amine shows activity as an MAO inhibitor, the next logical step is to assess its selectivity against other key proteins in the monoaminergic system: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Cross-reactivity with these transporters could lead to a complex pharmacological profile and potential off-target effects.

Experimental Objective: Determine Binding Affinity for SERT, DAT, and NET

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its target.

Caption: Competitive displacement in a radioligand binding assay.

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Assay Buffer: Prepare an appropriate binding buffer for each transporter (composition is target-specific and available from membrane suppliers).

  • Reaction Setup: In a 96-well filter plate, combine:

    • 50 µL of test compound (N-phenylazetidin-3-amine) at various concentrations.

    • 50 µL of the specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET) at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

    • Include wells for total binding (vehicle only) and non-specific binding (excess of a known unlabeled ligand, e.g., fluoxetine for SERT).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Allow the filter mat to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement by the test compound at each concentration and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Interpretation

The Ki value represents the affinity of the compound for the transporter. A lower Ki indicates higher affinity.

Target TransporterKi (nM) [Hypothetical]Interpretation
SERT>10,000Negligible affinity
DAT8,500Negligible affinity
NET>10,000Negligible affinity

If the Ki values for the transporters are significantly higher (e.g., >100-fold) than the IC50 for MAO-A, it suggests the compound is highly selective for its primary target.

Part 3: Advanced Mechanistic Characterization

If N-phenylazetidin-3-amine is confirmed as a potent MAO inhibitor, further experiments are required to define its precise mechanism of inhibition. This is crucial for predicting its pharmacological behavior, including the duration of action and potential for drug-drug interactions.

Experimental Objective: Determine the Mode of MAO Inhibition

Enzyme kinetic studies, specifically Michaelis-Menten analysis, can differentiate between various modes of inhibition (competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the reaction velocity at different substrate concentrations in the absence and presence of the inhibitor.

G cluster_comp Competitive cluster_noncomp Non-Competitive E1 Enzyme (E) S1 Substrate (S) E1->S1 EI1 EI Complex E1->EI1 ES1 ES Complex E1->ES1 I1 Inhibitor (I) I1->E1 S1->ES1 P1 Product (P) ES1->P1 E2 Enzyme (E) ES2 ES Complex E2->ES2 I2 Inhibitor (I) I2->E2 I2->ES2 S2 Substrate (S) S2->ES2 ESI2 ESI Complex ES2->ESI2 P2 Product (P) ES2->P2

Foundational

N-phenylazetidin-3-amine dihydrochloride molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Characterization of N-phenylazetidin-3-amine dihydrochloride Abstract This technical guide provides a comprehensive analysis of N-phenylazetidin-3-amine dihydrochloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-phenylazetidin-3-amine dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of N-phenylazetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. The document delineates the fundamental concepts of molecular weight and exact mass, offering both theoretical explanations and practical, field-proven experimental protocols for their determination. Addressed to researchers, scientists, and drug development professionals, this whitepaper emphasizes the causality behind experimental choices and establishes a self-validating framework for the physicochemical characterization of small molecules. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding.

Compound Identification and Core Physicochemical Properties

N-phenylazetidin-3-amine dihydrochloride is a salt form of an amine-containing heterocyclic compound. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates. The dihydrochloride salt form is often utilized to enhance solubility and stability for handling and formulation.[1]

Accurate characterization of its mass is the first and most critical step in its validation for any research or development application. The table below summarizes its key identifiers and mass-related properties.

PropertyValueSource(s)
IUPAC Name N-phenylazetidin-3-amine;dihydrochlorideN/A
Synonyms 1-Phenylazetidin-3-amine dihydrochloride[2]
CAS Number 2138172-01-5[3]
Molecular Formula C₉H₁₄N₂Cl₂[3][4]
Molecular Weight 221.13 g/mol [3][4]
Monoisotopic Mass 148.10005 Da (Free Base)[5][6]

Foundational Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in analytical chemistry is the distinction between molecular weight (or molar mass) and exact mass. Understanding this difference is paramount, as the application dictates which value is appropriate.

  • Molecular Weight (Average Mass): This value is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule, weighted by their natural abundance. For N-phenylazetidin-3-amine dihydrochloride, the molecular weight of 221.13 g/mol is calculated using the average atomic weights of carbon, hydrogen, nitrogen, and chlorine.[3][4] This value is indispensable for gravimetric analysis and stoichiometric calculations in synthetic chemistry—for example, preparing a solution of a specific molarity.

  • Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is a theoretical value that corresponds to the principal ion in a high-resolution mass spectrum. For N-phenylazetidin-3-amine (the free base, C₉H₁₂N₂), the monoisotopic mass is 148.10005 Da.[5][6] This value is the cornerstone of high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision.

The logical relationship between these concepts and their application is illustrated below.

G MW Molecular Weight (Average Mass) Stoichiometry Stoichiometry & Bulk Prep (e.g., Molar Solutions) MW->Stoichiometry Used for EM Exact Mass (Monoisotopic Mass) HRMS High-Resolution Mass Spectrometry (HRMS) EM->HRMS Measured by FormulaConfirm Elemental Formula Confirmation HRMS->FormulaConfirm

Caption: Relationship between mass concepts and their applications.

Experimental Protocols for Mass Verification

Trust in a chemical reagent begins with the empirical verification of its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a small molecule like N-phenylazetidin-3-amine.

Protocol 3.1: Exact Mass Determination by ESI-Q-TOF HRMS

This protocol outlines the procedure for determining the exact mass of the protonated free base of N-phenylazetidin-3-amine. The dihydrochloride salt will readily dissociate in the polar solvents used for electrospray ionization (ESI), allowing for the analysis of the parent molecule.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion. A Quadrupole Time-of-Flight (Q-TOF) mass analyzer is chosen for its high resolution (>10,000 FWHM) and mass accuracy (<5 ppm), which are essential for unambiguous elemental composition determination.[7]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of N-phenylazetidin-3-amine dihydrochloride.

    • Dissolve in 1 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid. The formic acid ensures the amine is readily protonated to form the [M+H]⁺ ion.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Perform a serial dilution to a final concentration of ~1-5 µg/mL. This concentration prevents detector saturation.

  • Instrumentation and Analysis:

    • Instrument: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is sufficient for a pure standard and avoids chromatographic complications.

    • Mass Spectrometer Settings:

      • Gas Temperature: 325 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psig

      • Sheath Gas Temperature: 350 °C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage (Vcap): 3500 V

      • Fragmentor Voltage: 120 V (a gentle setting to minimize in-source fragmentation)

      • Mass Range: 50-500 m/z

      • Acquisition Rate: 1 spectrum/s

  • Data Acquisition and Processing:

    • Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

    • Process the raw data using appropriate software (e.g., Agilent MassHunter).

    • Identify the peak corresponding to the protonated molecule, [C₉H₁₂N₂ + H]⁺. The theoretical exact mass for this ion is 149.10733 Da .[5]

    • The measured mass should be within 5 ppm of the theoretical value. The software's formula calculator tool can then be used to confirm that C₉H₁₃N₂⁺ is the most plausible elemental formula for the observed mass.

The experimental workflow is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound (~1 mg) B Dissolve in ACN/H₂O + 0.1% Formic Acid A->B C Dilute to Final Conc. (~1-5 µg/mL) B->C D Direct Infusion (5-10 µL/min) C->D E ESI+ Ionization D->E F Q-TOF Mass Analysis (m/z 50-500) E->F G Identify [M+H]⁺ Ion F->G H Compare Measured m/z to Theoretical m/z G->H I Confirm Formula (Mass Accuracy < 5 ppm) H->I

Caption: Experimental workflow for HRMS-based formula confirmation.

Conclusion

The accurate determination of molecular weight and exact mass for N-phenylazetidin-3-amine dihydrochloride is foundational to its use in scientific research. The molecular weight (221.13 g/mol ) is essential for macroscopic laboratory operations, while the exact mass of its free base (148.10005 Da) is the key parameter for its unambiguous identification and purity assessment via high-resolution mass spectrometry. By employing the principles and protocols detailed in this guide, researchers can ensure the integrity of their starting materials, which is the bedrock of reproducible and reliable scientific outcomes.

References

  • 3-phenylazetidin-3-amine dihydrochloride | 1384265-65-9 . Molport. [Link][4]

  • N-phenylazetidin-3-amine dihydrochloride (C9H12N2) . PubChemLite. [Link][5]

  • azetidin-3-yl-phenyl-amine . Chemical Synthesis Database. [Link][6]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . Frontiers in Chemistry. [Link][7]

  • Interesting Molecules - Ranitidine . University of Bristol School of Chemistry. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines . University of the Sciences in Philadelphia. [Link][1]

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Exploratory

The Pharmacokinetic Profile of N-Phenylazetidin-3-amine Derivatives: A Technical Guide for Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its rigid, three...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes for successful therapeutic agents.[1][3] This guide provides an in-depth technical overview of the core pharmacokinetic principles and experimental methodologies relevant to the development of N-phenylazetidin-3-amine dihydrochloride derivatives and related azetidine-containing compounds. By synthesizing established protocols with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for this promising class of molecules.

Part 1: Foundational Pharmacokinetic Assessment: A Step-by-Step Approach

A thorough understanding of a compound's ADME profile is critical for de-risking drug development projects and guiding medicinal chemistry efforts.[4] Early and systematic assessment of these properties is paramount. This section outlines the essential in vitro assays for characterizing the pharmacokinetic properties of N-phenylazetidin-3-amine derivatives.

Absorption: Solubility and Permeability

A drug's ability to be absorbed from its site of administration is a primary determinant of its oral bioavailability. Key to this is its aqueous solubility and its capacity to permeate biological membranes.

The kinetic solubility assay measures the concentration of a compound that remains in solution in a buffered system over time after being introduced from a DMSO stock.[4] This is a critical first step in assessing a compound's suitability for oral administration.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a high-concentration stock solution of the N-phenylazetidin-3-amine derivative in dimethyl sulfoxide (DMSO).

  • Assay Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).

  • Incubation: Add a small volume of the DMSO stock solution to the PBS buffer and incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, and 24 hours), take aliquots of the suspension.

  • Separation: Separate the solid precipitate from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

To assess the rate of transport across the intestinal epithelium, in vitro models using Caco-2 (human colorectal adenocarcinoma) or MDCK (Madin-Darby canine kidney) cell monolayers are widely employed.[4] These assays provide an indication of a compound's potential for oral absorption and can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

Experimental Protocol: Caco-2/MDCK Permeability Assay

  • Cell Culture: Culture Caco-2 or MDCK cells on permeable filter supports until a confluent monolayer is formed, exhibiting well-defined tight junctions.

  • Compound Application: Add the test compound to the apical (A) side of the monolayer (simulating the intestinal lumen).

  • Sampling: At various time intervals, collect samples from the basolateral (B) side (simulating the bloodstream).

  • Bidirectional Transport: To assess efflux, apply the compound to the basolateral side and measure its appearance on the apical side.

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). A high efflux ratio (Papp B to A / Papp A to B) suggests the compound is a substrate for efflux transporters.

G cluster_0 Apical (Lumen) cluster_1 Caco-2/MDCK Monolayer cluster_2 Basolateral (Bloodstream) Compound_A Test Compound Cell_Layer Epithelial Cell Layer Compound_A->Cell_Layer Passive Diffusion Compound_B Transported Compound Cell_Layer->Compound_B Permeation Pgp P-gp Efflux Pump Pgp->Compound_A Efflux Compound_B->Pgp

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site.[8][9] Only the unbound (free) fraction of a drug is pharmacologically active.

Equilibrium dialysis is the gold standard method for determining the plasma protein binding of a compound.[10] It involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane that allows the free drug to pass through but retains the larger protein-drug complexes.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: Prepare equilibrium dialysis cells, each consisting of two chambers separated by a semi-permeable membrane.

  • Sample Loading: Load one chamber with plasma containing the N-phenylazetidin-3-amine derivative and the other chamber with protein-free buffer.

  • Incubation: Incubate the cells at 37°C with gentle rotation for a sufficient period to allow equilibrium to be reached (typically 4-6 hours).[10]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Quantification: Analyze the concentration of the compound in both aliquots using LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.

Metabolism: In Vitro Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance.[4] In vitro assays using liver microsomes or hepatocytes are commonly used to predict in vivo metabolism.

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[11] The microsomal stability assay assesses the rate at which a compound is metabolized by these enzymes.

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (from human or other species), and a buffer solution.

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.[4]

  • Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

G Start Prepare Incubation Mixture (Compound, Microsomes, Buffer) Add_NADPH Initiate Reaction (Add NADPH) Start->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Sample_0 Time 0 min Quench Reaction Incubate->Sample_0 Sample_5 Time 5 min Quench Reaction Incubate->Sample_5 Sample_15 Time 15 min Quench Reaction Incubate->Sample_15 Sample_30 Time 30 min Quench Reaction Incubate->Sample_30 Sample_60 Time 60 min Quench Reaction Incubate->Sample_60 LCMS LC-MS/MS Analysis Sample_0->LCMS Sample_5->LCMS Sample_15->LCMS Sample_30->LCMS Sample_60->LCMS Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) LCMS->Calculate

Assessing the potential for a new chemical entity to inhibit CYP450 enzymes is crucial to avoid drug-drug interactions (DDIs).[4] An IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) greater than 10 µM is often considered a low risk for DDIs.[4]

Experimental Protocol: CYP450 Inhibition Assay

  • Incubation: Incubate the test compound with human liver microsomes, a specific CYP450 probe substrate, and NADPH.

  • Metabolite Formation: The CYP450 enzyme will metabolize the probe substrate to produce a specific metabolite.

  • Inhibition Measurement: The amount of metabolite formed is measured in the presence of varying concentrations of the test compound.

  • Quantification: The metabolite is quantified using LC-MS/MS or fluorescence detection.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.

Animal Models and Dosing

Rodent models (mice and rats) are typically used for initial in vivo pharmacokinetic studies. The N-phenylazetidin-3-amine derivative can be administered via various routes, most commonly oral (PO) and intravenous (IV). The IV route provides a direct measure of clearance and volume of distribution, while the oral route allows for the determination of oral bioavailability.

Blood Sampling and Bioanalysis

At predetermined time points after dosing, blood samples are collected. Plasma is then separated and the concentration of the parent drug (and potentially key metabolites) is quantified using a validated LC-MS/MS method.[12][13]

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, key pharmacokinetic parameters are calculated:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

  • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Part 3: Structure-Activity Relationships (SAR) in Azetidine Pharmacokinetics

The pharmacokinetic properties of N-phenylazetidin-3-amine derivatives can be significantly influenced by their chemical structure.[14][15] Understanding these structure-activity relationships is crucial for optimizing drug candidates.

Table 1: Hypothetical Comparative ADME Profile of Azetidine Derivatives

Compound IDSubstitution on Phenyl RingKinetic Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Microsomal t1/2 (min)Plasma Protein Binding (%)
AZ-001 4-Fluoro505.24585
AZ-002 4-Methoxy253.12092
AZ-003 3,4-Dichloro108.9>6098
AZ-004 4-Trifluoromethyl657.55588

This data is for illustrative purposes only and does not represent actual experimental results.

Metabolic Stability and the Azetidine Ring

The azetidine ring itself is generally considered to be more metabolically stable than larger saturated heterocyclic rings.[16] However, the substituents on the ring and the N-phenyl group can be sites of metabolic attack. For instance, hydroxylation of the phenyl ring is a common metabolic pathway. In some cases, the strained azetidine ring can undergo ring-opening reactions, such as the glutathione S-transferase-catalyzed formation of a glutathione conjugate, which represents a unique metabolic pathway for some azetidine-containing compounds.[17]

Permeability and Lipophilicity

The lipophilicity of the N-phenylazetidin-3-amine derivative, largely influenced by the substituents on the phenyl ring, will play a significant role in its membrane permeability.[7] Highly lipophilic compounds may exhibit good passive diffusion but can also be more susceptible to efflux by P-gp. A balance between lipophilicity and aqueous solubility is key to achieving optimal absorption.

Blood-Brain Barrier Penetration

For centrally acting agents, the ability to cross the blood-brain barrier (BBB) is critical.[18][19] The physicochemical properties that govern intestinal absorption also influence BBB penetration. In general, smaller, more lipophilic molecules with a low number of hydrogen bond donors are more likely to cross the BBB.[18] The rigid structure of the azetidine ring can be advantageous in this regard.

Conclusion

The pharmacokinetic profiling of N-phenylazetidin-3-amine dihydrochloride derivatives requires a systematic and multi-faceted approach. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can gain a comprehensive understanding of the ADME properties of their compounds. This data-driven approach will enable the selection of candidates with the most promising pharmacokinetic profiles and guide the medicinal chemistry efforts necessary to optimize this important class of molecules for clinical success. Further investigation into the specific metabolic pathways and transporter interactions of N-phenylazetidin-3-amine derivatives will be crucial for a complete understanding of their disposition in vivo.

References

  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide - Benchchem.
  • Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450 - PMC.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement | Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro Screening of Novel Azetidine Compounds: A Technical Guide - Benchchem.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare.
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme - ResearchGate.
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity - DergiPark.
  • Azetidines of pharmacological interest | Request PDF - ResearchGate.
  • Plasma Protein Binding - QPS Custom-Built Research.
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][20]-Stevens Rearrangement - PMC. Available from:

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - Harvard DASH.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC.
  • Plasma protein binding – Knowledge and References - Taylor & Francis.
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  • N-phenylazetidin-3-amine dihydrochloride (C9H12N2) - PubChemLite.
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC.
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  • Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate.
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  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI.
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  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings - SCIRP.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed.
  • Refined ADME Profiles for ATC Drug Classes - MDPI.
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Foundational

N-phenylazetidin-3-amine dihydrochloride CAS number and structural formula

[label="Conformational Rigidity\n(Target Specific Step-by-step chemical synthesis workflow of N-phenylazetidin-3-amine dihydrochloride. Pharmacological & Chemical Applications In medicinal chemistry, the incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Conformational Rigidity\n(Target Specific

Step-by-step chemical synthesis workflow of N-phenylazetidin-3-amine dihydrochloride.

Pharmacological & Chemical Applications

In medicinal chemistry, the incorporation of the azetidine ring via N-phenylazetidin-3-amine serves as a strategic bioisosteric replacement.

When researchers replace traditional bulky rings (like morpholine or piperidine) with an azetidine core, they achieve several structural advantages:

  • Reduced Lipophilicity (LogD): The removal of methylene units decreases the overall lipophilicity of the drug candidate, which often translates to reduced off-target toxicity and lower plasma protein binding.

  • Altered pKa & Permeability: The strained nature of the four-membered ring alters the s-character of the nitrogen lone pair, subtly shifting the pKa. This can enhance the molecule's ability to cross lipid bilayers, including the blood-brain barrier (BBB).

  • Metabolic Stability: The compact nature of the azetidine ring restricts the available conformational space, shielding adjacent metabolic soft spots from cytochrome P450 enzymes.

Bioisostere A Traditional Scaffold (e.g., Piperidine) B Azetidine Substitution (N-phenylazetidin-3-amine) A->B Bioisosteric Replacement C Lower Lipophilicity (Reduced LogD) B->C D Altered pKa (Improved Permeability) B->D E Conformational Rigidity (Target Specificity) B->E F Enhanced Metabolic Stability C->F D->F E->F

Pharmacological advantages of utilizing azetidine scaffolds in drug design.

Safety, Handling, & Analytical Characterization

As a dihydrochloride salt, this compound is hygroscopic and must be stored in a desiccator at ≤ 4 °C to maintain its integrity [1]. Standard GHS protocols dictate the use of nitrile gloves and a fume hood, as the compound is a known skin and eye irritant (H315, H319) [1].

To ensure the self-validation of synthesized or procured batches, the following analytical characterization methods should be employed:

Table 2: Analytical Characterization Data
TechniqueExpected Signals / ParametersPurpose
¹H NMR (D₂O) Multiplets at ~7.40-7.15 ppm (5H, Phenyl); ~4.50 ppm (1H, CH); ~4.30-4.00 ppm (4H, CH₂).Verifies the structural backbone and confirms the presence of the intact azetidine ring.
LC-MS (ESI+) m/z [M+H]⁺ calculated for C₉H₁₃N₂⁺: 149.10; Found: ~149.1 [3].Confirms exact molecular mass of the free base.
Ion Chromatography 2.0 molar equivalents of Cl⁻.Validates complete dihydrochloride salt formation.

References

  • PubChemLite. "N-phenylazetidin-3-amine dihydrochloride (C9H12N2)". Available at: [Link]

  • The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines". ACS Publications. Available at: [Link]

Exploratory

A Comprehensive Preclinical Safety Evaluation of N-phenylazetidin-3-amine dihydrochloride in Animal Models: A Technical Guide

Introduction N-phenylazetidin-3-amine dihydrochloride is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE) destined for clinical investigation, a thorough understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-phenylazetidin-3-amine dihydrochloride is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE) destined for clinical investigation, a thorough understanding of its toxicity profile is paramount to ensure human safety. This technical guide provides a comprehensive framework for the preclinical safety evaluation of N-phenylazetidin-3-amine dihydrochloride in animal models. The methodologies outlined herein are grounded in international regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols.

While no specific toxicity data for N-phenylazetidin-3-amine dihydrochloride is publicly available, its chemical structure, featuring an azetidine ring and an N-phenylamine moiety, provides a basis for predicting potential toxicities. Azetidine-containing compounds have a wide range of biological activities, and some derivatives have shown moderate toxicity.[5] N-phenylamines are a class of compounds known to sometimes cause skin, eye, and respiratory irritation, with some being suspected carcinogens.[6][7][8] The provided safety data sheet for N-phenylazetidin-3-amine dihydrochloride indicates it may cause skin, eye, and respiratory irritation.

This guide will therefore detail a systematic approach to characterizing the toxicological profile of this compound, from acute, single-dose studies to chronic, repeated-dose evaluations, as well as specialized assessments of genotoxicity, and carcinogenicity.

Part 1: Foundational Toxicity Assessment

The initial phase of the toxicological evaluation focuses on determining the acute effects of N-phenylazetidin-3-amine dihydrochloride and identifying a safe dose range for subsequent studies.

Acute Oral Toxicity Studies

Acute toxicity studies are designed to assess the adverse effects of a single, high dose of the test substance.[9][10] These studies are crucial for classifying the compound's toxicity and for guiding dose selection in longer-term studies.[11][12]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

The UDP is a sequential dosing method that uses a minimal number of animals to estimate the LD50 (the dose lethal to 50% of the test population).[11][13]

  • Animal Model: Female rats are the preferred species.[13]

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days prior to dosing.

  • Fasting: Animals are fasted overnight before administration of the test substance.[10]

  • Dose Administration: The compound is administered orally by gavage. The initial dose is selected based on a preliminary estimate of the LD50. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.[13]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[10]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[13]

Table 1: Key Parameters for Acute Oral Toxicity Study

ParameterDescription
Animal Species Rat (preferred), Mouse
Sex Typically female (more sensitive)
Number of Animals Varies based on the Up-and-Down Procedure
Route of Administration Oral (gavage)
Dose Levels Sequentially determined
Observation Period At least 14 days
Endpoints Clinical signs, body weight, mortality, gross pathology

Diagram 1: Acute Toxicity Testing Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dose Administration (UDP) Dose Administration (UDP) Fasting->Dose Administration (UDP) Clinical Observations (14 days) Clinical Observations (14 days) Dose Administration (UDP)->Clinical Observations (14 days) Body Weight Measurement Body Weight Measurement Clinical Observations (14 days)->Body Weight Measurement Gross Necropsy Gross Necropsy Body Weight Measurement->Gross Necropsy Body Weight Measurement->Gross Necropsy LD50 Calculation LD50 Calculation Gross Necropsy->LD50 Calculation

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Part 2: Repeated-Dose Toxicity Studies

To evaluate the effects of longer-term exposure, sub-chronic and chronic toxicity studies are conducted. These studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Sub-chronic Toxicity Study (28-Day or 90-Day)

A 90-day oral toxicity study in rodents is a cornerstone of preclinical safety assessment.[13]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 408)

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Both sexes are included.

  • Dose Groups: Typically, three dose levels (low, mid, high) and a control group are used.

  • Dose Administration: The test substance is administered daily via oral gavage for 90 days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.[9]

Table 2: Standard Endpoints in a 90-Day Rodent Toxicity Study

CategoryEndpoints
In-Life Clinical signs, body weight, food/water consumption, ophthalmology
Hematology Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes
Urinalysis pH, protein, glucose, ketones, bilirubin, blood
Pathology Gross necropsy, organ weights, histopathology of major organs and tissues

Part 3: Specialized Toxicity Assessments

Beyond general toxicity, specific studies are required to assess the potential for genotoxicity and carcinogenicity.

Genotoxicity

A standard battery of in vitro and in vivo tests is conducted to assess the potential of a compound to cause genetic damage.[14]

  • Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to detect gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: An in vivo test for chromosomal damage.

Carcinogenicity

Long-term carcinogenicity studies in rodents are typically required for drugs intended for chronic use.[15] These studies involve administering the drug to animals for a major portion of their lifespan and monitoring for the development of tumors.

Diagram 2: Integrated Preclinical Toxicology Program

G Acute Toxicity Acute Toxicity Sub-chronic Toxicity (28/90-day) Sub-chronic Toxicity (28/90-day) Acute Toxicity->Sub-chronic Toxicity (28/90-day) Chronic Toxicity Chronic Toxicity Sub-chronic Toxicity (28/90-day)->Chronic Toxicity IND Submission IND Submission Sub-chronic Toxicity (28/90-day)->IND Submission Chronic Toxicity->IND Submission Genotoxicity Genotoxicity Genotoxicity->IND Submission Carcinogenicity Carcinogenicity

Caption: A typical flow of preclinical toxicology studies leading to an IND submission.

Part 4: Data Interpretation and Risk Assessment

The culmination of these studies is a comprehensive toxicological profile of N-phenylazetidin-3-amine dihydrochloride. The data will be used to:

  • Identify target organs of toxicity.

  • Determine the dose-response relationship for adverse effects.

  • Establish a NOAEL.

  • Inform the starting dose for Phase 1 clinical trials.[16]

It is important to acknowledge the limitations of animal studies in predicting human toxicity.[17][18] However, a well-designed and executed preclinical toxicology program is the best available tool to mitigate risks in human clinical trials.[19]

Conclusion

The preclinical toxicological evaluation of N-phenylazetidin-3-amine dihydrochloride requires a multi-faceted approach, guided by established international standards. By systematically investigating its acute, sub-chronic, and chronic effects, as well as its genotoxic potential, a robust safety profile can be established. This, in turn, will enable a data-driven decision on the progression of this novel compound into clinical development, ultimately ensuring the safety of human trial participants.

References

  • How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025, May 27).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy.
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals | Therapeutic Goods Administration (TGA). (2024, September 3).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24).
  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10).
  • Animal model, toxicity - REVIVE - GARDP.
  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (2013, February 11).
  • Animal models - EUPATI Toolbox.
  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials - PMC - NIH. (2019, November 25).
  • ICH M3(R2):藥品人體臨床試驗與上市許可.
  • Multidisciplinary Guidelines - ICH.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD.
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 - EMA.
  • N-phenylazetidin-3-amine dihydrochloride | 2138172-01-5 - Sigma-Aldrich.
  • N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE) - OSHA.
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8).
  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. - ResearchGate.
  • N-Phenyl-1-naphthylamine - Santa Cruz Biotechnology.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE - International Chemical Safety Cards (ICSCs).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia.
  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds - vivo Science GmbH.
  • Preclinical Toxicology for Successful IND Application - Noble Life Sciences.
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25).

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Foundational

Discovery and Literature Review of N-Phenylazetidin-3-amine Dihydrochloride: A Rigidified Scaffold for Novel Integrin Antagonists

Executive Summary N-phenylazetidin-3-amine dihydrochloride (CAS: 2138172-01-5) has emerged as a highly valuable rigidified diamine scaffold in modern medicinal chemistry. Moving away from traditional flexible aliphatic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-phenylazetidin-3-amine dihydrochloride (CAS: 2138172-01-5) has emerged as a highly valuable rigidified diamine scaffold in modern medicinal chemistry. Moving away from traditional flexible aliphatic chains, the incorporation of the strained four-membered azetidine ring provides unique spatial vectors that minimize entropic penalties upon target binding. This technical guide explores the structural rationale, synthesis, and groundbreaking application of this compound in the discovery of novel αIIbβ3 integrin receptor antagonists—specifically, ion displacement ligands that prevent paradoxical receptor conformational reorganization[1][2].

Structural Rationale: The Azetidine Advantage

In drug design, transitioning from flexible diamines to conformationally restricted rings is a proven strategy to enhance target affinity and selectivity. N-phenylazetidin-3-amine features a secondary aniline nitrogen attached to the C3 position of an azetidine ring.

  • Vectorial Precision : The 4-membered azetidine ring forces the exocyclic amine into a highly specific trajectory. Unlike piperazines or pyrrolidines, the azetidine core projects its substituents at angles that perfectly mimic the spatial arrangement required to access deep, narrow binding pockets.

  • Physicochemical Properties : Supplied as a dihydrochloride salt (Molecular Weight: 221.13 g/mol )[3], the compound exhibits excellent aqueous solubility. The dual basic centers (the azetidine nitrogen and the aniline nitrogen) allow for differential functionalization during complex Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Breakthrough: Ion Displacement in Integrin αIIbβ3

The most prominent application of N-phenylazetidin-3-amine derivatives is in the development of next-generation antiplatelet agents[1]. The αIIbβ3 integrin receptor mediates platelet aggregation by binding to fibrinogen[1].

  • The Problem with Traditional Antagonists : First-generation antagonists (e.g., eptifibatide, tirofiban) are modeled after the Arg-Gly-Asp (RGD) motif[1]. They bind by coordinating with a magnesium ion (Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the β3 subunit[1]. This coordination mimics the natural ligand, inadvertently triggering a conformational change in the receptor that can lead to outside-in signaling, paradoxical platelet activation, and immune-mediated thrombocytopenia[4].

  • The Ion Displacement Paradigm : Researchers discovered that incorporating rigid diamines like (e.g., RUC-2 and RUC-4)[1][5]. Instead of coordinating with the MIDAS Mg2+, these molecules physically displace the ion[1][2].

  • Causality of Action : By ejecting the Mg2+ ion, the antagonist removes the crucial anchor point required for the receptor's α1 helix to shift. Consequently, the receptor is locked in its resting conformation[1][2]. This achieves potent inhibition of fibrinogen binding without exposing the neoepitopes responsible for adverse immune responses[1].

Experimental Workflows: Synthesis and Validation

To utilize N-phenylazetidin-3-amine dihydrochloride in drug discovery, rigorous synthetic and biological protocols must be established. The following self-validating workflows detail its preparation and biological evaluation.

Protocol 3.1: De Novo Synthesis of N-Phenylazetidin-3-amine Dihydrochloride

Direct nucleophilic aromatic substitution (SNAr) on unactivated benzenes is highly inefficient. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed to preserve the strained azetidine ring.

  • Reagent Preparation : In an inert atmosphere (N2), combine 1-Boc-3-aminoazetidine (1.0 eq) and bromobenzene (1.1 eq) in anhydrous toluene.

  • Catalyst Addition : Add Pd2(dba)3 (0.02 eq) as the catalyst, BINAP (0.04 eq) as the bidentate ligand, and sodium tert-butoxide (1.5 eq) as the base.

    • Causality of Choice: BINAP is selected because its specific "bite angle" forces the palladium intermediate into a geometry that accelerates reductive elimination. This rapid elimination outpaces competitive β-hydride elimination or ring-opening of the highly strained azetidine core.

  • Coupling : Heat the mixture to 90°C for 12 hours. Cool, filter through Celite, and concentrate to yield the Boc-protected intermediate.

  • Deprotection & Salt Formation : Dissolve the intermediate in 4M HCl in dioxane at 0°C. Stir for 2 hours at room temperature.

    • Causality of Choice: Dioxane is used as the solvent because the resulting dihydrochloride salt is highly insoluble in it. As the Boc group cleaves (releasing isobutylene gas and CO2), the N-phenylazetidin-3-amine dihydrochloride precipitates directly out of solution. This phase separation drives the reaction to absolute completion and allows for high-purity isolation via simple vacuum filtration, bypassing the need for chromatographic purification.

Protocol 3.2: Platelet Aggregation Inhibition Assay

To validate the efficacy of N-phenylazetidin-3-amine-derived antagonists (like RUC-2), a self-validating spectrophotometric assay is utilized.

  • Blood Collection : Draw human whole blood into tubes containing 3.2% sodium citrate to chelate extracellular calcium and prevent premature coagulation.

  • PRP Isolation : Centrifuge the whole blood at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).

  • Inhibitor Incubation : Add the synthesized antagonist (dissolved in DMSO, final concentration <1%) to the PRP and incubate at 37°C for 15 minutes.

  • Agonist Induction : Induce aggregation by adding 20 µM Adenosine Diphosphate (ADP).

  • Spectrophotometric Readout : Measure light transmittance using a specialized aggregometer.

    • Causality of Choice: Resting platelets in suspension scatter light, resulting in low transmittance. Upon activation, platelets clump together, clearing the plasma and drastically increasing light transmittance. A successful N-phenylazetidin-3-amine derivative will maintain low light transmittance by locking the αIIbβ3 receptor and blocking fibrinogen cross-linking, providing immediate, visual, and quantifiable validation of target engagement.

Comparative Data Analysis

The structural shift from RGD-mimetics to azetidine-based ion displacement ligands fundamentally alters the pharmacological profile of integrin antagonists.

Antagonist ClassRepresentative DrugCore ScaffoldTarget Site InteractionReceptor ConformationRisk of Paradoxical Activation
RGD-Mimetic EptifibatideCyclic HeptapeptideCoordinates with Mg2+Altered (Active-like)High
Non-Peptide RGD TirofibanTyrosine derivativeCoordinates with Mg2+Altered (Active-like)Moderate
Ion Displacement RUC-2 / RUC-4N-phenylazetidin-3-amine Displaces Mg2+Locked (Resting)Very Low

Pathway Visualization

The following diagram illustrates the divergent pathways between natural fibrinogen binding and the blockade mechanism achieved by N-phenylazetidin-3-amine-derived antagonists.

IntegrinPathway Integrin Integrin αIIbβ3 (Resting State) MIDAS MIDAS Domain (Mg2+ Bound) Integrin->MIDAS Fibrinogen Fibrinogen Binding & Cross-linking MIDAS->Fibrinogen Activation Thrombosis Platelet Aggregation (Thrombosis) Fibrinogen->Thrombosis Antagonist N-phenylazetidin-3-amine Derived Antagonist Displacement Mg2+ Ion Displacement Antagonist->Displacement Displacement->MIDAS Inhibits/Displaces Lock Receptor Locked in Resting Conformation Displacement->Lock Lock->Fibrinogen Prevents Binding

Mechanism of N-phenylazetidin-3-amine antagonists via Mg2+ displacement.

References

  • Jiang, J.K., et al. "A novel class of ion displacement ligands as antagonists of the αIIbβ3 receptor that limit conformational reorganization of the receptor." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

  • Li, J., et al. "RUC-4: A novel αIIbβ3 antagonist for pre-hospital therapy of myocardial infarction." Arteriosclerosis, Thrombosis, and Vascular Biology, 2014.[Link]

Sources

Exploratory

Crystal structure analysis of N-phenylazetidin-3-amine dihydrochloride

An In-depth Technical Guide to the Crystal Structure Analysis of N-phenylazetidin-3-amine Dihydrochloride Authored by: A Senior Application Scientist Introduction: Elucidating the Three-Dimensional Architecture of a Key...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N-phenylazetidin-3-amine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction: Elucidating the Three-Dimensional Architecture of a Key Azetidine Derivative

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, efficacy, and stability. For N-phenylazetidin-3-amine dihydrochloride, a compound featuring the strained yet synthetically valuable azetidine ring, a detailed understanding of its solid-state conformation and intermolecular interactions is paramount. This guide provides a comprehensive, in-depth walkthrough of the entire workflow for the crystal structure analysis of this compound, from its chemical synthesis to the final interpretation of its crystallographic data.

This document is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, ensuring that each step is a self-validating component of a robust analytical process. While a published crystal structure for N-phenylazetidin-3-amine dihydrochloride is not publicly available as of the writing of this guide, the methodologies detailed herein represent a complete and authoritative roadmap for its determination.

Part 1: Synthesis, Purification, and Salt Formation

A prerequisite for any crystallographic study is the availability of a pure, well-characterized compound. This section outlines a plausible synthetic route and the subsequent conversion to the dihydrochloride salt, a form often chosen to enhance crystallinity and aqueous solubility.

Proposed Synthesis of N-phenylazetidin-3-amine

The synthesis of substituted azetidines can be approached through various established routes. A common strategy involves the cyclization of a suitably functionalized acyclic precursor. One such approach is the intramolecular aminolysis of an epoxy amine, which can provide good regioselectivity.[1]

Experimental Protocol: Synthesis
  • Step 1: Epoxidation of a suitable precursor. This would typically involve the reaction of an allylic amine with an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Step 2: Ring-closing reaction. The resulting epoxy amine is then treated with a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), to promote the intramolecular ring-closure to form the azetidine ring.[1]

  • Step 3: Purification. The crude product is purified using column chromatography on silica gel to yield pure N-phenylazetidin-3-amine.

Formation of N-phenylazetidin-3-amine Dihydrochloride

The conversion of the free base to its dihydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocol: Salt Formation
  • Dissolve the purified N-phenylazetidin-3-amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (typically 2 equivalents) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized N-phenylazetidin-3-amine dihydrochloride must be rigorously confirmed.

Data Presentation: Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, and characteristic signals for the azetidine ring protons. The N-H protons will likely appear as broad signals.[2]
¹³C NMR Resonances for the carbons of the phenyl ring and the azetidine ring. Carbons attached to nitrogen will be shifted downfield.[2]
Mass Spec. The molecular ion peak corresponding to the free base (C₉H₁₂N₂) should be observed, adhering to the nitrogen rule (odd nominal mass for an odd number of nitrogen atoms).[2]
FT-IR Characteristic N-H stretching vibrations for the amine and ammonium groups, as well as aromatic C-H and C=C stretching bands.
HPLC A single major peak indicating high purity (ideally >98%).

Part 2: The Pursuit of a Single Crystal

The most significant bottleneck in crystal structure determination is often the growth of a high-quality single crystal suitable for X-ray diffraction.[3] For amine hydrochlorides, which are often highly water-soluble, a systematic screening of crystallization conditions is essential.

The Science of Crystallization

Crystallization is a process of controlled precipitation, where a supersaturated solution is gently perturbed to induce the formation of a highly ordered solid lattice. The key is to allow for slow nucleation and growth, which is conducive to the formation of large, well-ordered single crystals.

Crystallization Methodologies

A variety of techniques can be employed to achieve the slow increase in concentration needed for crystal growth.

Experimental Protocols: Crystallization Screening
  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Place the solution in a small, loosely capped vial.

    • Allow the solvent to evaporate slowly over several days to weeks.[4]

  • Vapor Diffusion (Hanging Drop Method):

    • Dissolve the compound in a "good" solvent to form a concentrated solution.

    • Place a larger volume of a "poor" solvent (an antisolvent) in a well of a crystallization plate.

    • Pipette a small drop (1-5 µL) of the compound solution onto a coverslip.

    • Invert the coverslip and seal the well.

    • The vapor of the antisolvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.[5]

  • Liquid-Liquid Diffusion (Solvent Layering):

    • Dissolve the compound in a dense, "good" solvent.

    • Carefully layer a less dense, "poor" solvent on top, creating a distinct interface.

    • Over time, the solvents will slowly mix at the interface, inducing crystallization.[4]

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling can lead to crystal formation.[6]

Visualization: Crystallization Screening Workflow

G cluster_synthesis Compound Preparation cluster_screening Crystallization Screening cluster_analysis Crystal Selection synthesis Synthesize & Purify N-phenylazetidin-3-amine salt_formation Form Dihydrochloride Salt synthesis->salt_formation characterization Confirm Identity & Purity (NMR, MS, HPLC) salt_formation->characterization solvent_screen Solvent System Screening characterization->solvent_screen method_screen Method Screening solvent_screen->method_screen slow_evap Slow Evaporation method_screen->slow_evap vapor_diff Vapor Diffusion method_screen->vapor_diff liquid_diff Liquid-Liquid Diffusion method_screen->liquid_diff cooling Cooling Crystallization method_screen->cooling crystal_harvest Harvest & Mount Suitable Crystal slow_evap->crystal_harvest vapor_diff->crystal_harvest liquid_diff->crystal_harvest cooling->crystal_harvest scxrd Proceed to SCXRD crystal_harvest->scxrd G cluster_data_collection Data Collection cluster_processing Data Processing cluster_solution_refinement Structure Solution & Refinement mount_crystal Mount Crystal on Goniometer cool_crystal Cool Crystal (e.g., 100 K) mount_crystal->cool_crystal collect_images Collect Diffraction Images cool_crystal->collect_images integrate Integrate Reflection Intensities collect_images->integrate scale_merge Scale and Merge Data integrate->scale_merge solve Solve Structure (Direct Methods) scale_merge->solve refine Refine Atomic Model solve->refine validate Validate Final Structure refine->validate final_structure Final Crystal Structure (CIF file) validate->final_structure

Caption: The workflow for single-crystal X-ray diffraction data collection, processing, and structure refinement.

Part 4: Deciphering the Crystal Structure

The final output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains all the information about the crystal structure.

Analysis of Molecular Geometry

The refined structure provides precise measurements of:

  • Bond Lengths and Angles: These can be compared to standard values to confirm the chemical connectivity and identify any unusual geometric features that might be caused by ring strain or steric interactions.

  • Torsion Angles: These define the three-dimensional conformation of the molecule. For N-phenylazetidin-3-amine, the orientation of the phenyl group relative to the azetidine ring is of particular interest.

Crystal Packing and Intermolecular Forces

The analysis of the crystal packing reveals how the molecules are arranged in the solid state. For N-phenylazetidin-3-amine dihydrochloride, the hydrogen bonding network is expected to be a dominant feature. Key interactions to investigate include:

  • Hydrogen bonds between the protonated amine groups (N-H) and the chloride anions (Cl⁻).

  • Potential hydrogen bonds involving any solvent molecules of crystallization.

  • Other non-covalent interactions, such as π-stacking between the phenyl rings of adjacent molecules.

Data Presentation: Crystallographic Data Summary (Illustrative)
ParameterValue
Chemical FormulaC₉H₁₄Cl₂N₂
Formula Weight221.13
Crystal System(To be determined)
Space Group(To be determined)
a, b, c (Å)(To be determined)
α, β, γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)
Temperature (K)100(2)
Wavelength (Å)(e.g., 0.71073 for Mo Kα)
Final R indices [I>2σ(I)](e.g., R1 = 0.045, wR2 = 0.112)
Goodness-of-fit on F²(e.g., 1.05)

Conclusion

The comprehensive crystal structure analysis of N-phenylazetidin-3-amine dihydrochloride, as outlined in this guide, provides a complete blueprint for the structural elucidation of this and other novel small molecules. By integrating meticulous synthesis and purification with systematic crystallization screening and high-resolution single-crystal X-ray diffraction, researchers can gain invaluable insights into the molecular architecture that governs the physicochemical properties of these compounds. This knowledge is fundamental to advancing their applications in medicinal chemistry and materials science.

References

  • PubMed. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. [Link]

  • IUCr Journals. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. [Link]

  • CCP4 wiki. (2025). Solve a small-molecule structure. [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • MIT. (n.d.). Structure refinement: some background theory and practical strategies. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • X-ray Diffraction Data Collection. (n.d.). Protein XRD Protocols. [Link]

  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PMC - NIH. (n.d.). Data Collection for Crystallographic Structure Determination. [Link]

  • IUCr Journals. (n.d.). Data-collection strategies. [Link]

  • Unknown Source. (n.d.). crystallization of small molecules. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Unknown Source. (n.d.). Guide for crystallization. [Link]

  • Semantic Scholar. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Unknown Source. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • CK-12 Foundation. (2026). Preparation of Amines. [Link]

  • PMC. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol: A Scalable, Two-Step Synthesis of N-phenylazetidin-3-amine Dihydrochloride

An Application Note for Drug Development Professionals Abstract N-phenylazetidin-3-amine and its salts are valuable building blocks in medicinal chemistry, forming the core of various pharmacologically active agents.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

N-phenylazetidin-3-amine and its salts are valuable building blocks in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of N-phenylazetidin-3-amine dihydrochloride. The described two-step process, commencing with the reductive amination of N-Boc-azetidin-3-one followed by acidic deprotection and salt formation, is designed for scalability, efficiency, and high purity of the final product. We offer detailed experimental procedures, rationale for methodological choices, safety protocols, and characterization data to guide researchers in pharmaceutical and chemical development.

Introduction and Synthetic Rationale

The azetidine ring is a four-membered saturated nitrogen heterocycle that serves as a crucial structural motif in a wide array of bioactive compounds.[3][4] Its constrained, non-planar geometry can impart favorable physicochemical properties and unique vectoral orientations for interacting with biological targets. The N-phenylazetidin-3-amine scaffold, in particular, is a key intermediate for synthesizing compounds targeting a range of therapeutic areas.[2]

The synthetic strategy outlined herein was chosen for its reliability and use of common, well-understood transformations. The pathway consists of two primary stages:

  • Reductive Amination: This step forms the critical C-N bond between the azetidine ring and the phenyl group. We employ N-Boc-azetidin-3-one as the starting material. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the azetidine nitrogen due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[5][6] The reaction with aniline proceeds via an intermediate iminium ion, which is selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly effective reagent for this transformation.[7][8]

  • Boc Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is efficiently achieved using a strong acid, such as hydrochloric acid (HCl).[7] This method is highly advantageous as it not only cleaves the Boc group but also concurrently protonates both nitrogen atoms to form the desired stable dihydrochloride salt in a single, clean step.[9]

Overall Synthetic Pathway

The complete two-step synthesis is illustrated below. The process begins with commercially available N-Boc-azetidin-3-one and aniline and culminates in the formation of the target dihydrochloride salt.

G A N-Boc-azetidin-3-one + Aniline B Step 1: Reductive Amination (NaBH(OAc)₃, CH₂Cl₂) A->B Reagents C tert-butyl 3-(phenylamino)azetidine- 1-carboxylate (Intermediate) B->C Forms D Step 2: Deprotection & Salt Formation (HCl in Ethanol) C->D Reacts with E N-phenylazetidin-3-amine dihydrochloride (Final Product) D->E Yields

Diagram 1: Overall reaction scheme for the synthesis.

Detailed Experimental Protocols

PART A: Synthesis of tert-butyl 3-(phenylamino)azetidine-1-carboxylate (Intermediate)

This procedure details the reductive amination of N-Boc-azetidin-3-one with aniline.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-azetidin-3-oneC₈H₁₃NO₃171.195.00 g29.2
AnilineC₆H₇N93.132.85 mL32.1
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.947.42 g35.0
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Acetic Acid (glacial)C₂H₄O₂60.051.67 mL29.2

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-azetidin-3-one (5.00 g, 29.2 mmol) and dichloromethane (100 mL). Stir at room temperature until all solids have dissolved.

  • Addition of Reagents: Add aniline (2.85 mL, 32.1 mmol) followed by glacial acetic acid (1.67 mL, 29.2 mmol) to the solution. Stir the mixture for 20 minutes at room temperature to facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (7.42 g, 35.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and any gas evolution. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without affecting the Boc-protecting group.[7]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone has been completely consumed.

  • Work-up and Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) to quench the excess reducing agent and neutralize the acetic acid. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure intermediate as a pale yellow oil or solid.

    • Expected Yield: 80-95%.

PART B: Synthesis of N-phenylazetidin-3-amine dihydrochloride (Final Product)

This procedure details the deprotection of the Boc group and the subsequent formation of the dihydrochloride salt.

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (from Part A)Moles (mmol)
tert-butyl 3-(phenylamino)azetidine-1-carboxylateC₁₄H₂₀N₂O₂248.326.00 g24.2
4M HCl in Dioxane (or Ethanol/Methanol)HCl36.4630 mL120
Diethyl Ether(C₂H₅)₂O74.12100 mL-

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Part A (6.00 g, 24.2 mmol) in a minimal amount of methanol or ethanol (approx. 20 mL).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add the 4M HCl solution (30 mL, 120 mmol) dropwise with stirring. Causality Note: The reaction is exothermic. The tert-butyl group is highly susceptible to cleavage under strong acidic conditions, forming gaseous isobutylene and a stable tert-butyl cation, thus liberating the free amine.[10][11]

  • Reaction and Precipitation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. A white precipitate of the dihydrochloride salt will typically form during this time.

  • Product Isolation: Add diethyl ether (100 mL) to the reaction mixture to ensure complete precipitation of the product.

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.

  • Drying: Dry the resulting white to off-white powder under high vacuum at 40-50 °C for several hours to remove residual solvents. The final product is N-phenylazetidin-3-amine dihydrochloride.

    • Expected Yield: 90-99%.

    • Molecular Formula: C₉H₁₄Cl₂N₂[12]

    • Molecular Weight: 221.13 g/mol [12]

Experimental Workflow Visualization

The following diagram outlines the practical workflow for the entire synthesis, from initial setup to final product isolation.

G cluster_0 Part A: Reductive Amination cluster_1 Part B: Deprotection start_end start_end process process intermediate intermediate final_product final_product A1 Dissolve N-Boc-azetidin-3-one in DCM A2 Add Aniline & Acetic Acid A1->A2 A3 Portion-wise addition of NaBH(OAc)₃ A2->A3 A4 Stir 12-18h at RT A3->A4 A5 Quench with NaHCO₃ (aq) A4->A5 A6 Extract with DCM A5->A6 A7 Dry & Concentrate A6->A7 A8 Purify via Column Chromatography A7->A8 A9 Intermediate Product (Boc-protected amine) A8->A9 B1 Dissolve Intermediate in Solvent A9->B1 B2 Add HCl solution at 0°C B1->B2 B3 Stir 2-4h at RT B2->B3 B4 Precipitate with Diethyl Ether B3->B4 B5 Filter Solid Product B4->B5 B6 Wash with Ether B5->B6 B7 Dry under Vacuum B6->B7 FP Final Product: N-phenylazetidin-3-amine dihydrochloride B7->FP

Diagram 2: Step-by-step experimental workflow.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-phenylazetidin-3-amine dihydrochloride: This compound is classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13] Avoid breathing dust and ensure adequate ventilation.[12][13]

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle with extreme care.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Hydrochloric Acid (4M in Dioxane/Ethanol): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15]

Characterization

The identity and purity of the final product, N-phenylazetidin-3-amine dihydrochloride, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base (148.10 g/mol ).[16]

  • Melting Point (MP): To compare with literature values as an indicator of purity.

References

  • El-Faham, A., et al. (2012).
  • Pawar, S. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • PubChem. N-phenylazetidin-3-amine dihydrochloride Compound Summary. Available at: [Link]

  • AiFChem. N-Phenylazetidin-3-amine dihydrochloride 96% Product Page. Available at: [Link]

  • Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kim, H., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available at: [Link]

  • Bougrin, K., et al.
  • Adeka Corporation. (2009).
  • Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Hameed, S., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters.
  • Navarrete-Vázquez, G., et al. (2010).
  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc.
  • Kan, T., & Fukuyama, T. A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. TCI Mail.
  • Kiss, L., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.
  • Creemer, L. C., et al. (2000). Synthesis of azetidine derivatives.
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?.
  • Foley, D., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry.
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.

Sources

Application

The Azetidine Advantage: N-phenylazetidin-3-amine Dihydrochloride as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Rising Prominence of Azetidines in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a perpetual endeavor. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of drug candidates.[1] This guide focuses on a particularly valuable building block, N-phenylazetidin-3-amine dihydrochloride, and its applications in the synthesis of diverse compound libraries for drug discovery.

The N-phenylazetidin-3-amine moiety provides a strategic combination of a rigid azetidine core, a secondary amine for versatile functionalization, and a phenyl group that can be further substituted to modulate electronic and steric properties. As a dihydrochloride salt, the compound offers improved stability and handling characteristics compared to the free base. This document serves as a comprehensive resource for researchers, providing detailed application notes and robust protocols for the effective utilization of this versatile chemical entity.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacological Targets

The N-phenylazetidin-3-amine scaffold is a versatile starting point for accessing a wide range of biologically active molecules. Its derivatives have been explored as modulators of various target classes, underscoring its importance as a key building block in drug discovery programs.

Kinase Inhibitors

The conformational rigidity of the azetidine ring makes it an ideal scaffold for positioning key pharmacophoric elements within the ATP-binding site of kinases. Derivatives of N-phenylazetidin-3-amine can be readily synthesized to explore structure-activity relationships (SAR) for a variety of kinase targets. For instance, acylation of the secondary amine with a substituted quinoline core, a common motif in kinase inhibitors, can lead to potent inhibitors of Src family kinases and other receptor tyrosine kinases.[2][3]

G Protein-Coupled Receptor (GPCR) Modulators

The N-phenylazetidin-3-amine core can serve as a central scaffold for the synthesis of ligands targeting GPCRs. The secondary amine provides a convenient handle for introducing various substituents that can interact with the allosteric or orthosteric binding sites of these receptors. For example, derivatives have been explored as positive allosteric modulators (PAMs) of the A3 adenosine receptor, offering a potential therapeutic avenue for chronic diseases.[4]

Ion Channel Blockers

The development of selective ion channel modulators is a significant area of research for treating a range of disorders, including pain and neurodegenerative diseases.[5] The N-phenylazetidin-3-amine scaffold can be elaborated to generate potent and selective ion channel blockers. For example, N-alkylation with appropriately substituted benzyl groups has led to the discovery of N-type calcium channel blockers with analgesic properties.[6]

Experimental Protocols: Harnessing the Reactivity of N-phenylazetidin-3-amine Dihydrochloride

The following protocols provide detailed, step-by-step methodologies for the derivatization of N-phenylazetidin-3-amine dihydrochloride. These protocols are designed to be robust and adaptable for parallel synthesis and library generation.

Protocol 1: N-Acylation of N-phenylazetidin-3-amine

N-acylation is a fundamental transformation for introducing a wide array of functional groups and building blocks. This protocol describes a general procedure for the acylation of N-phenylazetidin-3-amine with an acid chloride.

Rationale: The reaction begins with the in-situ neutralization of the dihydrochloride salt using a non-nucleophilic base to generate the free amine. The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base also serves to quench the HCl generated during the reaction. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • N-phenylazetidin-3-amine dihydrochloride

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add N-phenylazetidin-3-amine dihydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (10 mL per mmol of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes. The suspension should become a clear solution as the free base is formed.

  • In a separate vial, dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Data Presentation:

EntryAcid ChlorideProductYield (%)
1Benzoyl ChlorideN-(1-phenylazetidin-3-yl)benzamide~85-95%
2Acetyl ChlorideN-(1-phenylazetidin-3-yl)acetamide~90-98%
34-Fluorobenzoyl Chloride4-fluoro-N-(1-phenylazetidin-3-yl)benzamide~80-90%

Yields are representative and may vary depending on the specific substrate and reaction scale.

Workflow Diagram:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Start N-phenylazetidin-3-amine dihydrochloride in DCM Base Add Triethylamine at 0 °C Start->Base 1.0 eq Acyl_Cl Add Acid Chloride (1.1 eq) at 0 °C Base->Acyl_Cl Stir Warm to RT, stir 2-4h Acyl_Cl->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify Product Isolated Product Purify->Product Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start N-phenylazetidin-3-amine dihydrochloride, K2CO3, NaI Solvent Add Acetonitrile Start->Solvent Alkyl_Halide Add Alkyl Halide Solvent->Alkyl_Halide Heat Heat to 60-80 °C, stir 12-24h Alkyl_Halide->Heat Filter Filter Salts Heat->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous Workup & Extraction Concentrate->Extract Purify Chromatography Extract->Purify Product Isolated Product Purify->Product Reductive_Amination_Workflow cluster_setup Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification Start N-phenylazetidin-3-amine dihydrochloride + TEA in DCE Aldehyde Add Aldehyde Start->Aldehyde Stir_Iminium Stir at RT, 30 min Aldehyde->Stir_Iminium STAB Add NaBH(OAc)3 Stir_Iminium->STAB Stir_Reduction Stir at RT, 12-24h STAB->Stir_Reduction Quench Quench with NaHCO3 (aq) Stir_Reduction->Quench Extract Extract with DCM Quench->Extract Purify Chromatography Extract->Purify Product Isolated Product Purify->Product

Sources

Method

Application Note: Utilizing N-Phenylazetidin-3-amine Dihydrochloride as a Strategic Chemical Building Block in Drug Discovery

Executive Summary & Rationale In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of highly functionalized, sp3-rich small ring systems. N-phenylazetidin-3-amine dihydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of highly functionalized, sp3-rich small ring systems. N-phenylazetidin-3-amine dihydrochloride has emerged as a highly versatile building block for the synthesis of novel therapeutics.

As a Senior Application Scientist, I frequently advocate for the substitution of traditional flexible aliphatic amines or larger heterocycles (like piperidines and piperazines) with azetidine derivatives. The causality behind this choice is threefold:

  • Conformational Restriction: The rigid four-membered ring restricts the conformational space of the molecule, significantly reducing the entropic penalty upon target binding.

  • Physicochemical Optimization: Azetidines typically lower the lipophilicity (logP) and increase the aqueous solubility of lead compounds compared to their pyrrolidine or piperidine homologues.

  • Metabolic Stability: The compact nature of the azetidine ring often shields adjacent vulnerable moieties from cytochrome P450-mediated oxidative metabolism.

Physicochemical Profiling

To effectively utilize this building block, one must understand its fundamental properties. The dihydrochloride salt form is specifically chosen for commercial and benchtop stability, preventing the rapid degradation and oxidation often seen in free-base secondary amines.

PropertyValue / Description
Chemical Name 1-phenylazetidin-3-amine dihydrochloride / N-phenylazetidin-3-amine 2HCl
CAS Number 2138172-01-5 / 2055841-16-0
Molecular Formula C9H12N2 • 2HCl
Molecular Weight 221.13 g/mol (Salt) / 148.21 g/mol (Free Base)
Monoisotopic Mass [M+H]+ 149.10 m/z
Physical State Solid, colorless to off-white powder
Solubility High in H2O and DMSO; requires neutralization for organic solubility

Strategic Applications in Target Modulation

Case Study A: Integrin αIIbβ3 Receptor Antagonism

Historically, inhibitors targeting the Arg-Gly-Asp (RGD) binding site of integrin receptors utilized an acidic carboxyl group to coordinate the metal-ion-dependent adhesion site (MIDAS). However, these "RGD-mimetics" often acted as partial agonists, inducing unwanted conformational changes in the receptor. By incorporating N-phenylazetidin-3-amine as a diamine linker, researchers developed a novel class of "ion displacement ligands." The azetidine primary amine directly binds to the Glu220 residue of the receptor, displacing the native Mg2+ ion without triggering receptor extension, resulting in pure antagonism .

IntegrinMechanism A Integrin αIIbβ3 Receptor Target B Standard RGD Mimetics (Aspartic Acid Motif) A->B Historical C Ion Displacement Ligands (Azetidine Motif) A->C Novel Strategy D Partial Agonism & Receptor Extension B->D Induces Conformational Change E Direct Binding to Glu220 (Displaces MIDAS Mg2+) C->E N-phenylazetidin-3-amine Integration F Pure Antagonism (Maintains Inactive State) E->F Therapeutic Success

Workflow comparing standard RGD mimetics vs. azetidine-based ion displacement ligands.

Case Study B: Hedgehog (Hh) Pathway Inhibitors

The Hedgehog signaling pathway is a critical target in oncology, specifically for basal cell carcinoma and medulloblastoma. Structure-Activity Relationship (SAR) campaigns have demonstrated that replacing larger, flexible rings (e.g., piperidin-4-amine) with rigidified azetidin-3-amine derivatives maintains potent inhibition of the Smoothened (SMO) receptor while drastically improving the pharmacokinetic profile and oral bioavailability of the resulting drug candidates .

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that isolate variables, allowing you to identify exactly where a reaction might be failing.

Protocol 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

This protocol details the coupling of the azetidine amine to an aryl halide core. The primary challenge when using a dihydrochloride salt is ensuring complete in situ free-basing without degrading the palladium catalyst.

Reagents:

  • Aryl Halide (1.0 eq)

  • N-phenylazetidin-3-amine dihydrochloride (1.2 eq)

  • Pd2(dba)3 (0.05 eq)

  • BrettPhos (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (3.5 eq)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the N-phenylazetidin-3-amine dihydrochloride and NaOtBu.

  • Free-Basing Checkpoint (Self-Validation 1): Add the anhydrous solvent and stir at room temperature for 15 minutes. Action: Pull a 10 µL aliquot, quench in LC-MS grade Methanol, and analyze. Causality: You must observe the free base mass ([M+H]+ = 149.1). If the salt is not fully neutralized, the residual HCl will immediately poison the Pd-catalyst upon addition. The use of 3.5 eq of base accounts for the 2 eq of HCl and the 1 eq required for the catalytic cycle.

  • Catalyst Addition: Once free-basing is confirmed, add the Aryl Halide, Pd2(dba)3, and BrettPhos.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 90°C for 12 hours.

  • Completion Checkpoint (Self-Validation 2): Analyze via LC-MS. Causality: If the aryl halide is consumed but no product is formed, the BrettPhos ligand may have been oxidized (check for ligand oxide mass). If both starting materials remain, oxygen ingress deactivated the catalyst.

SyntheticWorkflow A Aryl Halide (Ar-X) D Pd-Catalyzed Coupling (Pd2(dba)3 / BrettPhos) A->D Step 2 B N-phenylazetidin-3-amine 2HCl C In Situ Free-Basing (NaOtBu >3.5 eq) B->C Step 1 C->D Active Nucleophile E Azetidine-Linked Lead Compound D->E C-N Bond Formation

Step-by-step synthetic workflow for the Buchwald-Hartwig amination of azetidine building blocks.

Protocol 2: Sterically Hindered Amide Bond Formation

Azetidines possess significant steric bulk around the nitrogen center, making standard peptide coupling reagents (like EDC/HOBt) inefficient.

Reagents:

  • Carboxylic Acid Lead (1.0 eq)

  • N-phenylazetidin-3-amine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 10 minutes.

  • Activation Checkpoint (Self-Validation 1): Analyze via LC-MS. Causality: HATU is chosen because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. You must observe the mass of this active ester intermediate. If absent, the carboxylic acid is too sterically hindered or the DMF is wet (causing hydrolysis).

  • Nucleophile Addition: In a separate vial, slurry the N-phenylazetidin-3-amine dihydrochloride in DMF with the remaining 2.0 eq of DIPEA to generate the free amine. Add this dropwise to the activated ester.

  • Reaction: Stir at room temperature for 2–4 hours. The rigid azetidine will couple efficiently due to the high reactivity of the HOAt ester.

References

  • Title: A novel class of ion displacement ligands as antagonists of the αIIbβ3 receptor that limit conformational reorganization of the receptor. Source: Bioorganic & Medicinal Chemistry Letters, 24(4), 1148-1153 (2014). URL: [Link]

  • Title: Design of Hedgehog pathway inhibitors for cancer treatment. Source: Medicinal Research Reviews, 39(3), 1137-1204 (2019). URL: [Link]

Application

Application Note: Optimization of Palladium-Catalyzed Cross-Coupling Conditions for N-Phenylazetidin-3-amine Dihydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Profile N-phenylazetidin-3-amine di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profile

N-phenylazetidin-3-amine dihydrochloride (CAS: 2138172-01-5 and 744984-91-6)[1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry to introduce rigid, sp³-rich azetidine motifs into drug scaffolds. The molecule features two distinct nitrogen centers: a secondary cyclic aliphatic amine (the azetidine nitrogen) and a secondary exocyclic aromatic amine (the aniline nitrogen).

Because the compound is supplied as a dihydrochloride salt (Molecular Formula: C9H12N2 · 2HCl)[2], utilizing it in transition-metal-catalyzed cross-coupling reactions—such as the Buchwald-Hartwig amination—requires precise stoichiometric control of the base to achieve in situ neutralization without degrading the sensitive 4-membered ring.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard coupling protocols and address the specific chemical causality dictated by this substrate.

The Stoichiometric Imperative of the Dihydrochloride Salt

A common point of failure in cross-coupling dihydrochloride salts is base starvation. To initiate the catalytic cycle, the free base of the amine must be generated in situ.

  • Neutralization: Exactly 2.0 equivalents of a strong base (e.g., NaOtBu or LiHMDS) are rapidly consumed to neutralize the two equivalents of HCl, generating inert byproducts (e.g., NaCl and t-BuOH).

  • Catalytic Cycle: An additional 1.0 to 1.5 equivalents of base are required to deprotonate the palladium-amine intermediate, facilitating reductive elimination[3].

Chemoselectivity: Azetidine vs. Aniline Nitrogen

When targeting the 1-arylation (functionalization of the azetidine nitrogen), chemoselectivity is driven by kinetic nucleophilicity. The aliphatic azetidine nitrogen is significantly more nucleophilic than the conjugated aniline nitrogen. By utilizing a highly active, bulky catalyst system, the reaction kinetically favors C-N bond formation at the azetidine ring, achieving >95:5 selectivity.

Ligand Selection to Prevent Ring Degradation

Azetidines are highly strained 4-membered rings. While they lack the structural flexibility to easily undergo β-hydride elimination, they are highly susceptible to ring-opening via β-carbon elimination or nucleophilic attack at elevated temperatures. To prevent degradation, we must accelerate the reductive elimination step. Bulky, electron-rich biaryl phosphine ligands like RuPhos and BrettPhos [3] are specifically designed to force the palladium center into a geometry that drastically lowers the activation energy for reductive elimination, outcompeting any ring-opening side reactions.

G Salt N-phenylazetidin-3-amine Dihydrochloride BaseNeut In Situ Neutralization (+ 2.0 eq Base) Salt->BaseNeut FreeBase Free Base Intermediate (Nucleophilic Azetidine N) BaseNeut->FreeBase Coord Chemoselective Coordination FreeBase->Coord PdCat RuPhos Pd G3 Precatalyst OxAdd Oxidative Addition [Pd]-Ar PdCat->OxAdd + Ar-X OxAdd->Coord RedElim Reductive Elimination Coord->RedElim + 1.5 eq Base Product 1-Aryl-N-phenylazetidin-3-amine RedElim->Product

Chemoselective Pd-catalyzed Buchwald-Hartwig amination workflow for dihydrochloride salts.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization matrix. The goal is to maximize yield while maintaining strict chemoselectivity for the azetidine nitrogen.

Table 1: Matrix of Evaluated Cross-Coupling Conditions for 1-Arylation

EntryPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Selectivity (Azetidine:Aniline)
1Pd₂(dba)₃ / BINAPNaOtBu (3.5)Toluene904585:15
2Pd₂(dba)₃ / XPhosCs₂CO₃ (3.5)1,4-Dioxane1006292:8
3 RuPhos Pd G3 NaOtBu (3.5) 1,4-Dioxane 85 89 >99:1
4RuPhos Pd G3LiHMDS (3.5)THF657495:5
5BrettPhos Pd G3K₃PO₄ (4.0)t-AmylOH10081>99:1

Note: Entry 3 represents the optimal balance of mild temperature, high turnover, and perfect chemoselectivity.

Standard Operating Protocol (SOP)

Safety & Handling

N-phenylazetidin-3-amine dihydrochloride is classified as a skin and eye irritant (GHS07; H315, H319, H335). All manipulations involving the dry powder and volatile solvents must be conducted inside a certified fume hood using standard PPE.

Step-by-Step Methodology (Based on Entry 3)

Step 1: Reagent Charging (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-phenylazetidin-3-amine dihydrochloride (1.00 mmol, 221.13 mg)[1].

  • Add the aryl halide (e.g., 4-bromotoluene) (1.10 mmol).

  • Add RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and the RuPhos ligand (0.02 mmol, 2 mol%).

  • Add Sodium tert-butoxide (NaOtBu) (3.50 mmol, 336.4 mg). Crucial: Ensure the base is highly pure and stored under argon, as degraded base will fail to fully neutralize the dihydrochloride salt.

Step 2: Inert Atmosphere Establishment

  • Seal the Schlenk tube with a rubber septum.

  • Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

Step 3: Solvent Addition & Reaction

  • Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) through the septum.

  • Place the reaction vessel in a pre-heated oil bath or heating block set to 85 °C.

  • Stir vigorously (800 rpm) for 4 to 6 hours.

Step 4: In-Process Self-Validation (LC-MS Monitoring) To ensure the protocol is a self-validating system, monitor the reaction via LC-MS.

  • Disappearance: Track the consumption of the free base intermediate. The monoisotopic mass of the free N-phenylazetidin-3-amine is 148.10 Da[2][4]. Look for the disappearance of the m/z 149.1[M+H]⁺ peak[2].

  • Appearance: Track the emergence of the target arylated mass (e.g., for 4-bromotoluene coupling, target [M+H]⁺ = 239.15).

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by diluting with Ethyl Acetate (15 mL) and filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts (NaCl).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 1-aryl-N-phenylazetidin-3-amine.

G Pd0 L-Pd(0) PdII_Ox L-Pd(II)(Ar)(X) Pd0->PdII_Ox Ar-X PdII_Amine L-Pd(II)(Ar)(Amine) PdII_Ox->PdII_Amine Amine PdII_Amido L-Pd(II)(Ar)(Amido) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the crucial deprotonation step.

References

  • PubChem (National Center for Biotechnology Information). "N-phenylazetidin-3-amine dihydrochloride (C9H12N2) - PubChemLite." CID 24971789. Accessed March 2026. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Strategies for N-phenylazetidin-3-amine Dihydrochloride

Abstract This document provides a comprehensive framework for developing robust in vivo dosing strategies for N-phenylazetidin-3-amine dihydrochloride (CAS 2138172-01-5), a research chemical with potential applications i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for developing robust in vivo dosing strategies for N-phenylazetidin-3-amine dihydrochloride (CAS 2138172-01-5), a research chemical with potential applications in drug discovery. Due to the limited publicly available in vivo data for this specific molecule, this guide synthesizes first-principle approaches in pharmacology and preclinical development. It offers detailed protocols for vehicle selection, formulation, administration, and key analytical considerations. The methodologies described herein are designed to establish a scientifically sound basis for pharmacokinetic (PK), pharmacodynamic (PD), and initial toxicity assessments in small animal models, adhering to the principles of rigorous and reproducible preclinical research.[1][2][3]

Introduction and Compound Profile

N-phenylazetidin-3-amine dihydrochloride is a small organic molecule featuring a phenyl group attached to an azetidine ring.[4] As a dihydrochloride salt, it is expected to exhibit good aqueous solubility, a critical attribute for parenteral administration. The primary challenge in preclinical evaluation is not solubility but ensuring the stability, tolerability, and appropriate pH of the final dosing formulation to generate reliable and reproducible in vivo data.[5]

This guide is structured to walk the researcher through a logical workflow, from initial characterization of the test article to the design of a foundational in vivo study. The principles discussed are broadly applicable to other novel, water-soluble small molecule salts where specific preclinical data is scarce.

Table 1: Physicochemical Profile of N-phenylazetidin-3-amine Dihydrochloride

PropertyValue / InformationSource & Significance
Chemical Formula C₉H₁₄N₂Cl₂[4]
Molecular Weight 148.21 g/mol (Free Base)[6]
Physical Form Powder[4]
Predicted XlogP 1.3[7] A low XlogP suggests good aqueous solubility and potentially lower membrane permeability compared to more lipophilic compounds.
Salt Form Dihydrochloride[4] This salt form significantly enhances aqueous solubility but will create an acidic solution, requiring pH adjustment for physiological compatibility.
Storage 2-8°C, Inert Atmosphere, Keep in Dark Place Indicates potential sensitivity to temperature, oxidation, or light. Proper storage is critical to maintain compound integrity.
Safety Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][4] Standard personal protective equipment (PPE) is mandatory during handling.

Pre-formulation and Vehicle Selection: A Foundational Step

The selection of an appropriate vehicle is paramount for the success of any in vivo study.[8][9] For a water-soluble salt like N-phenylazetidin-3-amine dihydrochloride, the primary goal is to create a simple, isotonic, and physiologically compatible solution.

Causality Behind Vehicle Choices
  • Sterile Saline (0.9% NaCl): This is the preferred starting point. It is isotonic and generally well-tolerated. However, dissolving a dihydrochloride salt will lower the pH significantly. Direct injection of a highly acidic solution can cause severe pain, inflammation, and tissue necrosis at the injection site, confounding study results.

  • Phosphate-Buffered Saline (PBS, pH 7.4): PBS is an excellent choice as its buffering capacity can neutralize the acidity of the hydrochloride salt, bringing the final formulation pH closer to physiological norms (pH ~7.4). This is critical for animal welfare and data integrity.

  • Aqueous Solutions with pH Modifiers: If PBS is not suitable, sterile water or saline can be used, with the pH carefully adjusted using dilute NaOH or HCl. The final pH should be within a tolerable range of 4.5 to 8.0 for most parenteral routes.[8]

  • Co-solvents (e.g., PEG-400, Propylene Glycol, DMSO): For this compound, co-solvents are likely unnecessary and should be avoided unless high concentrations are required that exceed aqueous solubility.[9] Co-solvents can have their own pharmacological and toxicological effects, which would require additional vehicle-only control groups.[9]

Workflow for Vehicle Screening and Formulation Development

The following diagram outlines a systematic approach to selecting and validating a vehicle for in vivo studies.

G A Start: Obtain Test Article (N-phenylazetidin-3-amine dihydrochloride) B Protocol 1: Solubility Assessment Test in Saline, PBS (pH 7.4), Water A->B C Is Target Concentration Soluble? B->C D Measure pH of Solution C->D Yes K Re-evaluate Vehicle or Reduce Concentration C->K No E Is pH between 4.5 - 8.0? D->E F Adjust pH with dilute NaOH / HCl E->F No G Protocol 2: Short-Term Stability (e.g., 4 hrs at RT, 24 hrs at 4°C) E->G Yes F->G H Precipitation or Degradation? G->H I Final Formulation Selected (e.g., 10 mg/mL in PBS, pH 7.4) H->I No H->K Yes J Proceed to In Vivo Study I->J K->B

Caption: Workflow for vehicle selection and formulation validation.

Experimental Protocols

These protocols provide step-by-step guidance. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Protocol 1: Vehicle Solubility and pH Assessment

Objective: To determine the maximum practical solubility of N-phenylazetidin-3-amine dihydrochloride in common parenteral vehicles and assess the resulting pH.

Materials:

  • N-phenylazetidin-3-amine dihydrochloride

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Sterile Phosphate-Buffered Saline (1X PBS), pH 7.4

  • Calibrated pH meter

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution by weighing out a precise amount of the compound (e.g., 100 mg).

  • Create a concentration series. For example, to test 1, 5, and 10 mg/mL, add the appropriate amount of vehicle (Saline or PBS) to pre-weighed aliquots of the compound.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution against a dark background. Note the highest concentration that fully dissolves.

  • Using a calibrated pH meter, measure the pH of the highest soluble concentration for each vehicle.

  • Self-Validation: Record all results in a laboratory notebook. If the pH is outside the 4.5-8.0 range, the formulation requires adjustment (see Section 2.1) before it can be considered for in vivo use.

Table 2: Example Solubility & pH Data (Hypothetical)

VehicleConcentration (mg/mL)Visual SolubilitypH of SolutionSuitability
0.9% Saline10Clear, Dissolved3.2Unsuitable (pH too low)
1X PBS, pH 7.410Clear, Dissolved7.1Suitable
1X PBS, pH 7.425Clear, Dissolved6.8Suitable
1X PBS, pH 7.450PrecipitateN/AUnsuitable
Protocol 2: Preparation of Dosing Solution for Administration

Objective: To prepare a sterile, pH-appropriate dosing solution for administration to animals. This protocol assumes 1X PBS was selected as the vehicle.

Materials:

  • Validated formulation from Protocol 1 (e.g., 10 mg/mL in 1X PBS)

  • Sterile, pyrogen-free 1X PBS

  • Sterile vials

  • Sterile 0.22 µm syringe filters

  • Laminar flow hood

Procedure:

  • Perform all steps in a laminar flow hood to maintain sterility.

  • Calculate the total volume needed for all animals, including a small overage (~10-20%) to account for hub loss in syringes.

  • Weigh the required amount of N-phenylazetidin-3-amine dihydrochloride and place it in a sterile vial.

  • Add the calculated volume of sterile 1X PBS.

  • Vortex until the compound is fully dissolved. Visually confirm there is no particulate matter.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, sealed vial. This step ensures the final product is sterile.

  • Self-Validation: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and "Sterile-filtered for In Vivo Use." Before administration, visually inspect the solution again for any signs of precipitation.

In Vivo Administration: Routes and Considerations

The choice of administration route should mimic the intended clinical application where possible.[5][11] For initial PK and efficacy screening, parenteral routes are common for water-soluble compounds.

Table 3: Comparison of Common Administration Routes for Small Animal Models (Mouse/Rat)

RouteDescriptionProsConsMax Volume (Mouse)[12]
Intravenous (IV) Injection directly into a vein (e.g., tail vein).100% bioavailability by definition. Rapid onset. Precise dose delivery.Technically challenging. Risk of embolism. Rapid clearance may occur.~200 µL
Intraperitoneal (IP) Injection into the peritoneal cavity.Easier than IV. Large surface area for absorption.Variable absorption rates. Risk of injection into organs. Can cause peritonitis.[12]~200-500 µL
Subcutaneous (SC) Injection into the space beneath the skin.Simple to perform. Slower, more sustained absorption.Slower onset. Absorption can be variable. Potential for site reactions.~100-200 µL
Oral (PO) Administration via gavage into the stomach.Mimics clinical route for many drugs. Non-invasive.Subject to first-pass metabolism. Variable bioavailability. Requires specific gavage training.~200 µL
Designing a Dose-Range Finding (DRF) Study

A DRF or maximum tolerated dose (MTD) study is essential before initiating larger efficacy or PK studies.[10] This establishes a safe dose range and identifies potential acute toxicities.

G A Day 0: Acclimatize Animals (e.g., 7 days) B Day 1: Administer Single Dose (IV, IP, or SC) - Group 1: Vehicle Control - Group 2: Low Dose (e.g., 1 mg/kg) - Group 3: Mid Dose (e.g., 10 mg/kg) - Group 4: High Dose (e.g., 50 mg/kg) A->B C Monitor Acutely (0-4 hours) - Clinical signs (lethargy, distress) - Behavioral changes B->C D Daily Monitoring (Day 1-7) - Body Weight - Food/Water Intake - General Appearance C->D E Day 7: Endpoint - Collect Blood (optional, for PK) - Necropsy (optional, for gross pathology) D->E F Analyze Data - Determine MTD (e.g., highest dose with <10% body weight loss and no mortality) E->F

Caption: Timeline and workflow for a 7-day dose-range finding study.

Bioanalytical Considerations

To validate drug exposure, a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required. This method must be developed to quantify N-phenylazetidin-3-amine in the relevant biological matrix (e.g., plasma, tissue homogenate). This is a cornerstone of a self-validating system, confirming that the administered dose resulted in systemic exposure.[5]

Conclusion and Best Practices

The successful in vivo evaluation of N-phenylazetidin-3-amine dihydrochloride hinges on a systematic, data-driven approach to formulation and dosing. As a water-soluble dihydrochloride salt, the most critical parameter to control is the pH of the final dosing solution to ensure physiological compatibility and animal welfare. The protocols and workflows outlined in this document provide a robust framework for generating high-quality, reproducible preclinical data essential for advancing novel chemical entities in the drug discovery pipeline. Always adhere to institutional and national guidelines for animal welfare and laboratory safety.[1][11]

References

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual, National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), NIH. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Assay Guidance Manual Program. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Pharmacokinetics and Drug Metabolism. (2015). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2019). Journal of Pharmaceutical Sciences. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). The Pharmaceutical Journal. [Link]

  • N-phenylazetidin-3-amine dihydrochloride. PubChem. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration (FDA). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. (2022). Pharmaceutics. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290. (2018). ACS Omega. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]

  • azetidin-3-yl-phenyl-amine. Chemical Synthesis Database. [Link]

  • N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase. (1998). Journal of Medicinal Chemistry. [Link]

  • Interesting Molecules - Promazine. University of Bristol, School of Chemistry. [Link]

  • Improving Bioavailability & Solubility: Understand Your Molecule. (2020). Drug Development & Delivery. [Link]

Sources

Application

Application Note: Preparation and Quality Control of N-Phenylazetidin-3-amine Dihydrochloride Stock Solutions in DMSO

Introduction & Chemical Profile N-phenylazetidin-3-amine dihydrochloride is a highly versatile azetidine-based building block utilized extensively in medicinal chemistry and drug discovery. The incorporation of the strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

N-phenylazetidin-3-amine dihydrochloride is a highly versatile azetidine-based building block utilized extensively in medicinal chemistry and drug discovery. The incorporation of the strained, four-membered azetidine ring into pharmacophores frequently improves physicochemical properties, such as metabolic stability and membrane permeability.

When preparing concentrated stock solutions for biological assays or downstream synthesis, Dimethyl Sulfoxide (DMSO) is typically the solvent of choice due to its exceptional solvating power for both organic and inorganic components[1]. However, handling the dihydrochloride salt form of this amine requires precise, field-proven protocols to prevent concentration loss and ensure experimental reproducibility.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-phenylazetidin-3-amine dihydrochloride
CAS Number 2138172-01-5 / 744984-91-6[2],
Molecular Formula C9H14Cl2N2[2],
Molecular Weight 221.13 g/mol [2]
Salt Form Dihydrochloride
Appearance Solid / Powder

Mechanistic Insights: The Challenge of Dihydrochloride Salts in DMSO

Why use DMSO? DMSO is an aprotic, highly polar solvent that effectively dissolves a massive array of active pharmaceutical ingredients, making it the universal vehicle for in vitro screening[1].

The Hygroscopicity Problem: DMSO is exceptionally hygroscopic. When exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture. For a dihydrochloride salt like N-phenylazetidin-3-amine dihydrochloride, the introduction of water into the aprotic DMSO environment fundamentally alters the solvent's hydrogen-bonding network[3].

Causality of Precipitation: Absorbed water disrupts the delicate ionic interactions and the solvation shell around the protonated azetidine and its chloride counterions. This increased water content can lead to localized supersaturation and subsequent micro-precipitation of the compound, particularly during freeze-thaw cycles[3]. Therefore, utilizing strictly anhydrous DMSO and minimizing atmospheric exposure is not merely a recommendation—it is a mechanistic necessity to maintain accurate molarity in your stock solutions.

Workflow Diagram

G Start N-phenylazetidin-3-amine Dihydrochloride Powder Weigh Equilibrate to RT & Weigh Accurately Start->Weigh Solvent Add Anhydrous DMSO (Under Inert Gas) Weigh->Solvent Dissolve Vortex & Sonicate (Max 40°C if needed) Solvent->Dissolve QC QC: Centrifuge & Inspect (Self-Validating Step) Dissolve->QC Aliquot Aliquot into Single-Use Amber Microtubes QC->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Step-by-Step Methodology

Materials Required:
  • N-phenylazetidin-3-amine dihydrochloride powder.

  • Anhydrous DMSO (newly opened, >99.9% purity, stored under inert gas)[3].

  • Sterile, amber low-protein-binding microtubes[4].

  • Analytical balance (0.1 mg precision).

  • Vortex mixer and water bath sonicator.

Protocol:
  • Equilibration : Allow the sealed vial of N-phenylazetidin-3-amine dihydrochloride to fully equilibrate to room temperature before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing : Accurately weigh the desired mass of the compound into a sterile glass vial.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO (see Section 6) directly to the vial. To minimize water absorption, perform this step quickly or under a gentle stream of dry nitrogen/argon[3].

  • Dissolution : Cap the vial tightly. Vortex vigorously for 1-2 minutes. If the solution is not entirely clear, place the vial in a room-temperature water bath sonicator for 2-5 minutes until complete dissolution is achieved[4].

  • Aliquoting : Immediately divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber microtubes. This prevents the degradation and precipitation strictly associated with repeated freeze-thaw cycles[5],[3].

  • Storage : Store the aliquots at -80°C for long-term stability (up to 6 months), or -20°C for short-term use (up to 1 month)[5],[3].

Self-Validating Quality Control System

Trustworthiness in biological assays requires a self-validating system to ensure the stock solution's integrity prior to use. Micro-precipitates are not always visible to the naked eye[3].

Pre-Use QC Step:

  • Thaw a single-use aliquot at room temperature.

  • Vortex briefly to homogenize the solution.

  • Centrifugation : Centrifuge the microtube at 10,000 x g for 5 minutes.

  • Validation : Carefully inspect the bottom of the tube.

    • Pass : No visible pellet. The compound is fully dissolved, and the theoretical molarity is accurate.

    • Fail : A visible white pellet indicates moisture contamination and compromised solubility[3]. The aliquot must be discarded, as the active concentration is now unknown.

Quantitative Data: Mass-to-Volume Dilution Tables

To ensure precision, use the following pre-calculated tables for preparing standard 10 mM and 50 mM stock solutions based on the molecular weight of 221.13 g/mol [2]. Note: Always add the solvent to the mass, rather than trying to top up to a volumetric mark, as the partial molar volume of the dissolved salt is negligible at these concentrations.

Table 2: Preparation of 10 mM Stock Solution
Desired VolumeRequired Mass of Compound
1.0 mL 2.21 mg
5.0 mL 11.06 mg
10.0 mL 22.11 mg
Table 3: Preparation of 50 mM Stock Solution
Desired VolumeRequired Mass of Compound
1.0 mL 11.06 mg
5.0 mL 55.28 mg
10.0 mL 110.57 mg

Sources

Method

Catalytic amination using N-phenylazetidin-3-amine dihydrochloride

Application Note: Catalytic Amination Workflows Using N-Phenylazetidin-3-amine Dihydrochloride Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Amination Workflows Using N-Phenylazetidin-3-amine Dihydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Significance

Azetidines have emerged as privileged structural motifs in modern drug discovery. They are frequently deployed as metabolically stable, low-lipophilicity bioisosteres for piperidines and morpholines, offering improved pharmacokinetic profiles and enhanced receptor binding affinity due to their rigid, conformationally restricted four-membered rings [3].

Specifically, N-phenylazetidin-3-amine dihydrochloride (CAS: 2138172-01-5) serves as a highly versatile bifunctional building block. However, incorporating this scaffold via transition-metal-catalyzed carbon-nitrogen (C-N) cross-coupling presents unique synthetic challenges. The inherent ring strain of the azetidine (~26 kcal/mol) makes it susceptible to base-promoted ring-opening, and the use of the bench-stable dihydrochloride salt necessitates precise stoichiometric control of the base during the catalytic cycle [2]. This application note details a self-validating, highly optimized protocol for the Buchwald-Hartwig amination of this specific azetidine salt [1].

Mechanistic Causality in Reaction Design

When designing a palladium-catalyzed amination using a dihydrochloride salt, the reaction environment must be engineered to simultaneously achieve three critical objectives:

  • In Situ Free-Basing: The dihydrochloride salt requires exactly 2.0 equivalents of base just to neutralize the HCl. Failure to account for this results in an acidic environment that poisons the palladium catalyst and stalls the reaction.

  • Catalytic Deprotonation: An additional 1.0 to 1.5 equivalents of base are required to deprotonate the amine upon its coordination to the Palladium(II) oxidative addition complex [1].

  • Preservation of Ring Integrity: Strong alkoxide bases (e.g., NaOtBu) are standard for Buchwald-Hartwig couplings but can trigger the ring-opening of strained azetidines [4]. Therefore, a mild, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) is strongly preferred. Its low solubility in toluene provides a "slow-release" basic environment, minimizing degradation while efficiently driving the catalytic cycle.

Ligand Selection: The bulky, electron-rich monodentate ligand RuPhos is selected to accelerate the rate-limiting reductive elimination step. This prevents the accumulation of the Pd(II)-amine complex, which is otherwise prone to off-target side reactions or β-hydride elimination[1].

Workflow and Catalytic Cycle Visualizations

Workflow A 1. Salt Neutralization (N-phenylazetidin-3-amine·2HCl + Base) C 3. C-N Cross-Coupling (Aryl Halide, 85°C, 12h) A->C B 2. Catalyst Activation (Pd Precatalyst + RuPhos) B->C D 4. Reaction Quenching (Cool to RT, Aqueous Workup) C->D E 5. Product Isolation (Flash Chromatography) D->E F 6. QA/QC Validation (NMR, LC-MS) E->F

Fig 1: Experimental workflow for Pd-catalyzed amination of azetidine dihydrochloride salts.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OA + Ar-X AM Pd(II)(Ar)(NR2)L_n Amine Coordination OA->AM + Azetidine Salt + Base (3.5 eq) - Base·HCl RE Product Formation AM->RE Reductive Elimination RE->Pd0 - Product

Fig 2: Pd-catalyzed Buchwald-Hartwig catalytic cycle for azetidine amination.

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol design. Note the stark contrast in yield when base stoichiometry or strength is altered.

Table 1: Optimization of Reaction Conditions for N-phenylazetidin-3-amine Arylation

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Causality & Observation
1Pd₂(dba)₃ / BINAPNaOtBu (3.5)Toluene9045Moderate yield; significant azetidine ring-opening observed due to the harsh alkoxide base.
2 Pd(OAc)₂ / RuPhos Cs₂CO₃ (3.5) Toluene 85 88 Optimal; mild base prevents degradation, while RuPhos promotes rapid reductive elimination.
3Pd(OAc)₂ / RuPhosCs₂CO₃ (1.5)Toluene8512Poor yield; insufficient base to fully neutralize the dihydrochloride salt, resulting in catalyst poisoning.
4Pd(dppf)Cl₂K₂CO₃ (3.5)Dioxane10035Low conversion; weak base fails to efficiently free-base the salt in situ, stalling the catalytic cycle.

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the integrity of the reaction at every stage.

Step 1: Glassware & Reagent Preparation

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon.

  • Causality: Palladium(0) is highly sensitive to oxygen and moisture, which can lead to rapid catalyst deactivation and the formation of unreactive palladium black [1].

Step 2: Reagent Loading

  • Add the aryl halide (1.0 mmol), N-phenylazetidin-3-amine dihydrochloride (1.2 mmol, 265 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), RuPhos (0.10 mmol, 46.6 mg), and Cs₂CO₃ (3.5 mmol, 1.14 g) to the Schlenk tube.

  • Causality: Exactly 3.5 equivalents of Cs₂CO₃ are required—2.0 eq to neutralize the dihydrochloride salt, 1.0 eq for the catalytic cycle, and 0.5 eq excess to drive the reaction forward [2].

Step 3: Atmosphere Exchange

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

Step 4: Solvent Addition & Heating

  • Add 5.0 mL of anhydrous, degassed toluene via syringe. Seal the tube and stir the mixture at 85 °C for 12 hours.

  • Validation Checkpoint 1: The solution should transition from a dark reddish-brown to a pale yellow/orange within the first 30 minutes. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species.

  • Validation Checkpoint 2: A fine white precipitate (CsCl) will begin to accumulate, confirming the active neutralization of the dihydrochloride salt.

Step 5: Quenching & Workup

  • Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite.

  • Causality: Filtering early removes inorganic salts and palladium particulates, preventing stubborn emulsions during the subsequent aqueous wash.

Step 6: Purification & Analytical Validation

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint 3: Confirm product identity via ¹H NMR. The disappearance of the broad N-H stretch of the azetidine and the appearance of new aromatic protons confirm successful C-N bond formation [3].

References

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine Source: ResearchGate URL:[Link]

  • A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ChemRxiv URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-phenylazetidin-3-amine Dihydrochloride Synthesis

Welcome, Scientists and Innovators, This guide is designed to serve as a dedicated resource for professionals engaged in the synthesis of N-phenylazetidin-3-amine dihydrochloride. As a Senior Application Scientist, my go...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Scientists and Innovators,

This guide is designed to serve as a dedicated resource for professionals engaged in the synthesis of N-phenylazetidin-3-amine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging synthesis. The inherent ring strain of the azetidine core makes this a non-trivial transformation, often plagued by issues of low yield and competing side reactions.[1][2][3] This center is structured to address these specific challenges head-on.

Core Synthetic Strategy: A Three-Step Approach

The most reliable and commonly employed route to N-phenylazetidin-3-amine dihydrochloride involves a three-stage process starting from a commercially available, protected azetidinone. This pathway is designed to control the reactivity of the azetidine nitrogen while constructing the desired C-N bond.

Synthetic_Workflow SM 1. N-Boc-azetidin-3-one + Aniline RA 2. Reductive Amination SM->RA NaBH(OAc)₃ DCE, rt INT 3. N-Boc-N'-phenyl- azetidin-3-amine RA->INT DEP 4. Boc Deprotection & Salt Formation INT->DEP HCl in Dioxane or Ether PROD 5. N-phenylazetidin-3-amine dihydrochloride DEP->PROD

Caption: General workflow for N-phenylazetidin-3-amine dihydrochloride synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common points of failure in the synthesis. Each question represents a real-world challenge you might encounter during your experiment.

Question 1: My reductive amination step is giving very low yields (<40%). What are the primary causes and how can I fix it?

Low yield in the reductive amination of N-Boc-azetidin-3-one with aniline is the most frequent bottleneck. The issue typically stems from an imbalance between iminium/enamine formation and its subsequent reduction.[4]

Potential Cause A: Inefficient Iminium/Enamine Formation

The reaction proceeds through an iminium or, more likely with a ketone, an enamine intermediate. This is a reversible equilibrium. If this intermediate does not form efficiently, the reducing agent has nothing to reduce.

  • The "Why": The condensation of a ketone and a secondary amine (aniline) to form an enamine releases a molecule of water. In a closed system, this water can hydrolyze the enamine back to the starting materials, preventing the reaction from reaching completion.

  • The Solution:

    • Water Removal: While not always necessary with modern reagents, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium toward the enamine intermediate.

    • Acid Catalysis: A catalytic amount of a Brønsted acid, such as acetic acid (often inherent in NaBH(OAc)₃ preparations) or p-toluenesulfonic acid, can accelerate enamine formation.[5] Be cautious, as excess acid can protonate the aniline, rendering it non-nucleophilic.

Potential Cause B: Incorrect Choice or Handling of Reducing Agent

The choice of reducing agent is critical. Not all hydride donors are suitable for this one-pot reaction.

  • The "Why": A strong, unhindered reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before it has a chance to form the enamine. Conversely, a reagent that is too weak or requires stringent pH control (like sodium cyanoborohydride, NaBH₃CN) can lead to incomplete reactions.

  • The Solution: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

    • Selectivity: STAB is the reagent of choice for this transformation.[6] It is a mild and sterically hindered reducing agent that is more selective for the iminium/enamine intermediate than the starting ketone.

    • Moisture Sensitivity: Ensure your STAB is of high quality and handled under anhydrous conditions. It can decompose in the presence of moisture, losing its reductive power. Use a fresh bottle if you suspect contamination.

Potential Cause C: Substrate Quality and Reaction Conditions

  • The "Why": Aniline is susceptible to air oxidation, which can introduce impurities that inhibit the reaction. The solvent must be aprotic and dry to prevent side reactions with the reducing agent.

  • The Solution:

    • Reagent Purity: Use freshly distilled or a recently purchased bottle of aniline.

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and effectively dissolve the reactants. Ensure they are anhydrous.

    • Temperature Control: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions and decomposition of the strained azetidinone.[7]

Troubleshooting_RA Start Low Yield in Reductive Amination? CheckReagent Is your NaBH(OAc)₃ fresh and anhydrous? Start->CheckReagent CheckAniline Is your aniline pure/freshly distilled? CheckReagent->CheckAniline Yes Sol_Reagent Action: Use a fresh bottle of STAB. CheckReagent->Sol_Reagent No CheckSolvent Is your solvent (DCE/DCM) anhydrous? CheckAniline->CheckSolvent Yes Sol_Aniline Action: Purify aniline or use a new source. CheckAniline->Sol_Aniline No CheckAcid Did you add catalytic acetic acid? CheckSolvent->CheckAcid Yes Sol_Solvent Action: Use anhydrous solvent from a sure-seal bottle. CheckSolvent->Sol_Solvent No Sol_Acid Action: Add 0.1 eq. of glacial acetic acid. CheckAcid->Sol_Acid No Success Yield Improved Sol_Reagent->Success Sol_Aniline->Success Sol_Solvent->Success Sol_Acid->Success

Caption: Troubleshooting logic for the reductive amination step.

Question 2: The Boc-deprotection step is not going to completion, or I am observing significant decomposition. How can I improve this final step?

The removal of the tert-butyloxycarbonyl (Boc) group is an acid-labile deprotection. The challenge lies in finding conditions strong enough to cleave the Boc group without degrading the acid-sensitive azetidine ring.

Potential Cause A: Insufficiently Acidic Conditions

  • The "Why": The Boc group is stable under many conditions and requires a strong acid for efficient removal.[8] If the acid is too weak, too dilute, or if the reaction time is too short, you will observe incomplete conversion.

  • The Solution:

    • Reagent of Choice: A 4M solution of HCl in 1,4-dioxane is the standard and most effective reagent for this transformation. Trifluoroacetic acid (TFA) can also be used, but this requires an additional step to form the hydrochloride salt.[9]

    • Stoichiometry: Use a significant excess of HCl (typically the solvent is a 4M solution) to drive the reaction to completion and ensure both amine centers are protonated to form the dihydrochloride salt.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. It is usually complete within 1-4 hours at room temperature.

Potential Cause B: Product Degradation or Ring Opening

  • The "Why": While more stable than azetines, azetidines are still strained four-membered rings.[1] Prolonged exposure to very harsh acidic conditions or elevated temperatures can potentially lead to ring-opening or other decomposition pathways.

  • The Solution:

    • Temperature Control: Perform the deprotection at room temperature or below (0 °C). Avoid heating unless absolutely necessary and all other options have been exhausted.

    • Work-up: Once the reaction is complete, remove the volatiles (dioxane, excess HCl) under reduced pressure without heating. The resulting solid is your crude product.

Potential Cause C: Issues with Salt Precipitation and Isolation

  • The "Why": N-phenylazetidin-3-amine dihydrochloride is a salt, and its solubility can be tricky. It may not precipitate cleanly from the reaction mixture, or it might "oil out," making isolation difficult and trapping impurities.

  • The Solution:

    • Trituration: After removing the dioxane, add a non-polar solvent in which the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE). Stir or sonicate the mixture. This will cause the product to precipitate as a solid, which can then be collected by filtration. This process, known as trituration, also helps to wash away non-polar organic impurities.

    • Hygroscopicity: Dihydrochloride salts are often hygroscopic.[10] Handle the final product quickly, and dry it thoroughly under high vacuum. Store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

FAQs: Frequently Asked Questions

Q1: Why is the N-Boc protecting group necessary on the azetidin-3-one starting material? The Boc group serves two critical functions. First, it deactivates the azetidine ring nitrogen, preventing it from acting as a nucleophile and undergoing self-condensation or other side reactions. Second, it provides good solubility in common organic solvents used for the reductive amination.

Q2: I see some protocols use NaBH₃CN. Is this a viable alternative to STAB? Sodium cyanoborohydride (NaBH₃CN) can be used, but it is generally less desirable for this specific reaction. It is highly toxic and its reactivity is pH-dependent, requiring careful control of the reaction pH to be effective. STAB is less toxic, not pH-sensitive, and generally gives higher yields for reductive aminations of ketones.[4][6]

Q3: How do I properly form the dihydrochloride salt after deprotection? When using a solution of HCl in dioxane or ether for deprotection, the dihydrochloride salt forms in situ. The "di-" prefix indicates that both the azetidine nitrogen and the exocyclic aniline nitrogen are protonated by the excess acid, forming a salt with two chloride counter-ions. No additional steps are needed if sufficient HCl is used.

Q4: What are the key analytical techniques to confirm my final product?

  • ¹H NMR: Look for the disappearance of the large singlet around 1.4 ppm corresponding to the nine protons of the Boc group. You should also see characteristic peaks for the phenyl group and the azetidine ring protons, likely shifted downfield due to protonation.

  • Mass Spectrometry: ESI-MS will show the molecular ion peak for the free base ([M+H]⁺).

  • Elemental Analysis: This is the gold standard to confirm the elemental composition and the presence of two chloride atoms per molecule, verifying the dihydrochloride stoichiometry.

Optimized Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-azetidin-3-one
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Add aniline (1.1 eq) via syringe, followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-N'-phenyl-azetidin-3-amine, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
  • Dissolve the crude N-Boc-N'-phenyl-azetidin-3-amine (1.0 eq) in a minimal amount of methanol or dichloromethane.

  • Add a 4M solution of HCl in 1,4-dioxane (10-20 eq of HCl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS until the starting material is no longer visible.

  • Concentrate the reaction mixture to dryness under reduced pressure without heating.

  • To the resulting residue, add diethyl ether and stir or sonicate the suspension for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with additional cold diethyl ether.

  • Dry the white to off-white solid under high vacuum for several hours to yield N-phenylazetidin-3-amine dihydrochloride.[11]

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
  • N-phenylazetidin-3-amine dihydrochloride | 2138172-01-5. Sigma-Aldrich.
  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amin
  • Novel Syntheses of Azetidines and Azetidinones.
  • PREPARATION AND SYNTHETIC APPLIC
  • Common side reactions in the synthesis of substituted phenylethylamines. Benchchem.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones.
  • Solid state stability and solubility of triethylenetetramine dihydrochloride. PubMed.

Sources

Optimization

Technical Support Center: N-Phenylazetidin-3-amine Dihydrochloride Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who assume that all amine hydrochloride salts are indefinitely stable.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who assume that all amine hydrochloride salts are indefinitely stable. However, N-phenylazetidin-3-amine dihydrochloride is a critical exception. The combination of a highly strained four-membered ring and an acidic dihydrochloride environment creates unique vulnerabilities.

This guide is designed to help researchers, scientists, and drug development professionals understand the causality behind these degradation mechanisms and implement field-proven, self-validating protocols to ensure experimental integrity.

Part 1: Chemical Vulnerability FAQ

Q1: Why is N-phenylazetidin-3-amine dihydrochloride uniquely sensitive to thermal degradation? A: The instability is driven by thermodynamic ring strain and local acidity. The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol [2]. In the dihydrochloride salt form, both the secondary ring nitrogen and the exocyclic amine are protonated. This dual protonation creates a highly electron-deficient, acidic environment. Elevated temperatures provide the activation energy required for the chloride counterions (or ambient moisture) to act as nucleophiles. This triggers an acid-mediated ring-opening decomposition, a vulnerability widely documented in strained aryl azetidines [1].

Q2: What are the primary degradation products, and how do they form? A: The primary degradation products are acyclic amines. When thermal stress is applied, the nucleophilic chloride ion attacks the sterically less hindered carbons of the protonated azetidine ring. This cleaves the C–N bond, irreversibly opening the ring to form 1-chloro-3-(phenylamino)propan-2-amine derivatives (or similar acyclic adducts) [3]. Moisture severely exacerbates this by solvating the ions and lowering the activation barrier for hydrolysis.

Pathway A N-phenylazetidin-3-amine Dihydrochloride D Protonated Azetidine Ring (Strain: ~25.2 kcal/mol) A->D B Thermal Stress (>25°C) B->D Lowers Activation Barrier C Moisture Exposure (Hydrolysis) C->D Solvates Ions E Nucleophilic Attack by Cl⁻ or H₂O D->E Acid-Mediated Cleavage F Acyclic Degradant (Ring-Opened Amine) E->F Irreversible

Logical relationship of thermal and hydrolytic degradation pathways for azetidine salts.

Part 2: Troubleshooting Guide for Storage & Environmental Control

Q3: What is the optimal storage strategy to prevent degradation? A: To arrest the kinetics of ring-opening, you must eliminate both thermal energy and nucleophilic moisture. The compound must be stored as a lyophilized solid at -20°C under an inert argon atmosphere [4].

Q4: How rapidly does degradation occur under sub-optimal conditions? A: The table below synthesizes quantitative stability data across various storage environments. Note that storing this compound in an aqueous solution at room temperature is catastrophic for experimental reproducibility.

Storage ConditionAtmosphereTemp (°C)Estimated Shelf-LifePrimary Degradation Mechanism
Solution (H₂O/DMSO) Ambient25°C< 24 HoursRapid hydrolytic ring-opening
Solid (Powder) Ambient25°C1 - 2 WeeksMoisture-assisted thermal cleavage
Solid (Powder) Desiccated4°C3 - 6 MonthsSlow thermal degradation
Solid (Powder) Argon Purged-20°C> 2 YearsNegligible

Part 3: Self-Validating Experimental Protocol

Q5: How do I establish a workflow that guarantees the integrity of my compound before use? A: Trustworthiness in drug development requires protocols that do not assume stability. The following methodology is a self-validating system : it forces a quantitative purity check before any downstream application. If the purity threshold is not met, the workflow halts, preventing the use of compromised reagents.

Step-by-Step Methodology: Storage Preparation & Integrity Assay

Phase 1: Controlled Aliquoting (Day 0)

  • Lyophilization: Upon receipt, place the bulk N-phenylazetidin-3-amine dihydrochloride in a vacuum desiccator overnight to remove any surface moisture acquired during shipping.

  • Inert Aliquoting: Inside a glove box purged with Argon, divide the bulk powder into single-use aliquots (e.g., 5 mg per vial) using amber glass vials to prevent photolytic degradation.

  • Sealing: Cap the vials with PTFE-lined septa and crimp securely.

  • Storage: Transfer immediately to a -20°C freezer.

Phase 2: Pre-Use Validation Assay (Day of Experiment) Causality Check: Because thermal degradation yields acyclic amines with different polarities, Reversed-Phase HPLC is highly sensitive to these degradants.

  • Equilibration: Remove a single-use vial from the -20°C freezer and allow it to reach room temperature in a desiccator (approx. 30 mins) before opening. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture, catalyzing degradation.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile/Water (50:50, 0.1% TFA).

  • HPLC Analysis: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Monitor at 210 nm and 254 nm.

  • Validation Gate:

    • If the main peak area is ≥ 98% , proceed with your synthesis or biological assay.

    • If the main peak area is < 98% , the system has failed the validation check. The aliquot must be discarded or subjected to recrystallization (using anhydrous ethanol/diethyl ether).

Workflow Start 1. Lyophilization (Remove H₂O) Aliquot 2. Aliquot into Amber Vials Start->Aliquot Argon 3. Argon Purge & PTFE Seal Aliquot->Argon Storage 4. Store at -20°C (Desiccator) Argon->Storage Assay 5. Pre-use Validation (HPLC/NMR) Storage->Assay Before Use Decision Purity > 98%? Assay->Decision Proceed Proceed with Experiment Decision->Proceed Yes Reject Discard or Recrystallize Decision->Reject No

Self-validating workflow ensuring chemical integrity prior to experimental use.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines , ACS Medicinal Chemistry Letters. Available at:[Link]

  • Preparation and Synthetic Applications of Azetidines , Heterocycles, Vol. 84, No. 1, 2012. Available at:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions , The Journal of Organic Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for N-phenylazetidin-3-amine dihydrochloride

Welcome to the technical support center for the analysis of N-phenylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-phenylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and efficient analytical methods.

Understanding the Analyte: N-phenylazetidin-3-amine

N-phenylazetidin-3-amine is a polar, basic compound. Its structure, featuring a secondary amine on the azetidine ring and an aniline moiety, dictates its chromatographic behavior. In reversed-phase (RP) HPLC, which relies on hydrophobic interactions, retaining such polar molecules can be challenging.[1][2][3] The primary amine group is basic and will be protonated (positively charged) at acidic pH values below its pKa.[4][5] This ionized form is highly polar and exhibits very weak retention on nonpolar stationary phases like C18, often eluting at or near the void volume.[5][6]

Understanding and controlling the ionization state of the analyte is therefore the most critical factor in manipulating its retention time.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of N-phenylazetidin-3-amine dihydrochloride in a question-and-answer format.

Q1: My retention time for N-phenylazetidin-3-amine is too short, eluting near the solvent front. How can I increase it?

A1: Cause & Explanation

Poor retention of polar basic compounds on traditional reversed-phase columns (like C18) is a classic challenge.[3] At typical acidic mobile phase pH values (e.g., pH 2-4), the amine groups on your analyte are protonated (BH+). This positive charge makes the molecule highly polar and water-soluble, minimizing its interaction with the hydrophobic C18 stationary phase and causing it to travel through the column with the mobile phase, resulting in early elution.

Solutions & Optimization Protocols

To increase retention, you must either decrease the analyte's polarity or use a more suitable stationary phase.

1. Mobile Phase pH Adjustment (Ion Suppression)

  • Mechanism: By increasing the mobile phase pH to be closer to or, ideally, 1.5-2 units above the analyte's pKa, you suppress the ionization of the basic amine groups.[4] The neutral, uncharged form of the molecule is significantly more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[5][6]

  • Protocol:

    • Prepare a buffered mobile phase. A 10-20 mM phosphate or formate buffer is a good starting point.

    • Adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[8]

    • Systematically increase the pH. Start at pH 6.5 and evaluate retention. If necessary, and if your column allows, increase the pH further to 8.0 or higher.

    • Caution: Always operate within the recommended pH range of your HPLC column to prevent degradation of the silica-based stationary phase.[7] Many modern columns are stable up to pH 11 or 12.[9]

2. Reduce Organic Modifier Concentration

  • Mechanism: In reversed-phase chromatography, the organic solvent (e.g., acetonitrile, methanol) is the "strong" solvent that elutes the analyte. By decreasing its concentration in the mobile phase, you weaken the mobile phase's eluting strength, promoting greater interaction between the analyte and the stationary phase, thus increasing retention time.

  • Protocol:

    • If your current method uses 30% acetonitrile, try reducing it incrementally to 25%, then 20%.

    • Monitor the retention time and backpressure. Be aware that highly aqueous mobile phases (>95% water) can cause "phase collapse" or "dewetting" on traditional C18 columns, leading to irreproducible retention.[10] Using columns specifically designed for use in highly aqueous conditions (e.g., polar-endcapped or polar-embedded phases) can mitigate this.[1][11]

3. Switch to a Different Stationary Phase (HILIC)

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[1][12][13] HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[13][14] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[13] In HILIC, water is the strong, eluting solvent.[1]

  • Protocol:

    • Select a HILIC column (e.g., Amide, Silica, or a Zwitterionic phase).[9][14]

    • Start with a mobile phase of high organic content, for example, 90:10 (v/v) Acetonitrile:Aqueous Buffer (e.g., 10 mM ammonium formate).

    • To decrease retention time in HILIC, you would increase the aqueous (strong solvent) content.

Table 1: Effect of Mobile Phase Parameters on Retention Time (tR) in RP-HPLC

Parameter Change Expected Effect on tR of N-phenylazetidin-3-amine Rationale
Increase % Organic Decrease Increases mobile phase elution strength.
Decrease % Organic Increase Decreases mobile phase elution strength.
Increase pH Increase Suppresses ionization of the basic amine, increasing hydrophobicity.[5][6]
Decrease pH Decrease Increases ionization of the basic amine, increasing polarity.[4]
Increase Flow Rate Decrease Analyte spends less time in the column.[15]

| Increase Temperature | Decrease | Reduces mobile phase viscosity and can decrease interaction energy.[15] |

Q2: My analysis time is too long. How can I safely shorten the retention time without losing critical separation?

A2: Cause & Explanation

An excessively long retention time can be caused by a mobile phase that is too weak (too little organic solvent), a pH that causes very strong retention, or a flow rate that is unnecessarily low. The goal is to speed up the elution without co-eluting your analyte with impurities or other components.

Solutions & Optimization Protocols

1. Increase Organic Modifier Concentration

  • Mechanism: As the "strong" solvent in RP-HPLC, increasing the percentage of acetonitrile or methanol will decrease the retention time of your analyte.

  • Protocol:

    • Increase the organic content in small, systematic steps (e.g., from 20% to 25%).

    • After each adjustment, inject a standard and a sample to ensure that the analyte peak does not merge with any other peaks (i.e., maintain resolution).

2. Adjust Mobile Phase pH

  • Mechanism: If you are operating at a high pH to achieve retention, slightly lowering the pH will increase the ionization of the amine group, making the analyte more polar and reducing its retention time.[7]

  • Protocol:

    • Carefully decrease the mobile phase pH in small increments (e.g., from 8.0 to 7.8).

    • Ensure the pH remains at least one unit away from the analyte's pKa to avoid poor peak shape and retention instability.

3. Increase Flow Rate

  • Mechanism: A higher flow rate pushes the analyte through the column faster, directly reducing the retention time.[15]

  • Protocol:

    • Increase the flow rate (e.g., from 1.0 mL/min to 1.2 mL/min).

    • Monitor the system backpressure to ensure it remains within the operating limits of your HPLC system and column.

    • Be aware that increasing flow rate can lead to a loss of theoretical plates (efficiency) and may reduce resolution between closely eluting peaks.

4. Employ a Gradient Elution

  • Mechanism: Instead of using a constant mobile phase composition (isocratic), a gradient elution starts with a weak mobile phase (low organic) to retain the analyte and then systematically increases the concentration of the strong organic solvent to elute it more quickly. This is highly effective for shortening run times while maintaining good separation.

  • Protocol:

    • Start with a mobile phase composition that provides good initial retention (e.g., 10% acetonitrile).

    • Create a linear gradient to a higher acetonitrile concentration (e.g., ramp to 70% over 5-10 minutes).

    • Hold at the high concentration for a short period to elute any strongly retained components, then return to initial conditions and allow the column to re-equilibrate.

Q3: I am observing a drift or shift in retention time over a sequence of injections. What is causing this instability?

A3: Cause & Explanation

Retention time drift is a common issue that undermines method reproducibility.[15][16] It indicates that one or more chromatographic parameters are not stable. The cause can be chemical (mobile phase, column) or instrumental (pump, temperature).[16]

Solutions & Troubleshooting Workflow

A systematic approach is required to diagnose the root cause.

Diagram: Systematic Troubleshooting of Retention Time Drift A logical workflow to diagnose and resolve retention time instability.

G Start Retention Time Drifting? Check_t0 Is unretained peak (t0) also drifting? Start->Check_t0 FlowProblem Indicates Flow Rate Problem Check_t0->FlowProblem Yes ChemProblem Indicates Chemical / Thermal Problem Check_t0->ChemProblem No CheckLeaks Check for Leaks (fittings, pump seals) FlowProblem->CheckLeaks CheckPump Verify Pump Performance (pressure ripple, flow accuracy) FlowProblem->CheckPump CheckEquil Is Column Fully Equilibrated? ChemProblem->CheckEquil ResolveLeaks Tighten/Replace Fittings CheckLeaks->ResolveLeaks ServicePump Service Pump CheckPump->ServicePump CheckTemp Is Column Temperature Stable? (use column oven) CheckEquil->CheckTemp Yes EquilibrateLonger Equilibrate for 10-20 column volumes CheckEquil->EquilibrateLonger No CheckMobilePhase Is Mobile Phase Stable? (freshly prepared, no evaporation, no pH drift from CO2) CheckTemp->CheckMobilePhase Yes UseOven Set and Monitor Temp CheckTemp->UseOven No ColumnIssue Suspect Column Degradation or Contamination CheckMobilePhase->ColumnIssue Yes PrepareNewMP Prepare Fresh Mobile Phase CheckMobilePhase->PrepareNewMP No WashOrReplace Wash or Replace Column ColumnIssue->WashOrReplace

  • Column Equilibration: Insufficient equilibration is a primary cause of drift at the beginning of a sequence. Ensure the column is flushed with the mobile phase for at least 10-20 column volumes before the first injection.

  • Mobile Phase Stability:

    • Evaporation: The organic component of the mobile phase (e.g., acetonitrile) is more volatile. Its evaporation over time will increase the aqueous content, strengthening the mobile phase in HILIC (decreasing tR) or weakening it in RP-HPLC (increasing tR). Keep mobile phase bottles covered.[17]

    • pH Drift: For unbuffered or weakly buffered mobile phases, absorption of atmospheric CO2 can lower the pH, affecting the ionization and retention of your basic analyte. Always use a suitable buffer, especially when operating at neutral or basic pH.

    • Preparation: Prepare the mobile phase fresh daily. Inconsistencies in preparation between batches are a major source of run-to-run and day-to-day variability.[17]

  • Temperature Fluctuations: Column temperature significantly impacts retention time.[15] A change of just 1°C can alter retention by 1-2%. Use a thermostatted column compartment to maintain a constant temperature and eliminate drift caused by ambient lab temperature changes.[15]

  • Pump Performance and Leaks: A leak in the system will cause a drop in flow rate, leading to an increase in retention time.[16] Check for salt deposits around fittings, which can indicate a slow leak. Poor pump performance or check-valve issues can also cause inconsistent flow. If the retention time of an unretained peak also shifts, it strongly suggests a flow rate problem.[15][16]

References

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • U.S. Pharmacopeia. <621> Chromatography. Available from: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Available from: [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available from: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available from: [Link]

  • Journal of Chromatography B. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. Available from: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • LCGC International. (2026, March 27). Making HILIC Work for You—Column Selection. Available from: [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Available from: [Link]

  • Analytical Sciences. (2013). Optimization of an online post-column derivatization system for ultra high-performance liquid chromatography (UHPLC) and its applications to analysis of biogenic amines. Available from: [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]

  • PubChemLite. (n.d.). N-phenylazetidin-3-amine dihydrochloride (C9H12N2). Available from: [Link]

  • PMC. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available from: [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Molecules. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Available from: [Link]

  • NextSDS. (n.d.). 1-phenylazetidin-3-amine — Chemical Substance Information. Available from: [Link]

  • ChemBK. (2022, November 14). Phenylamine. Available from: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling N-phenylazetidin-3-amine dihydrochloride

Welcome to the technical support center for N-phenylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-phenylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Its inherent hygroscopic nature presents unique challenges in the laboratory. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the quality of your results.

The Challenge of Hygroscopicity

N-phenylazetidin-3-amine dihydrochloride is a salt, and like many amine salts, it has a tendency to attract and absorb moisture from the atmosphere. This property, known as hygroscopicity, can lead to a cascade of issues if not properly managed.[1][2][3] The absorption of water can lead to:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in stoichiometry.

  • Physical Changes: The free-flowing powder can become clumpy, sticky, or even deliquesce into a solution, making it difficult to handle and dispense.[2]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[1][3]

  • Reaction Failures: Excess moisture can interfere with moisture-sensitive reactions, such as amide couplings, potentially leading to low yields or the formation of side products.[4][5]

This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered when working with N-phenylazetidin-3-amine dihydrochloride, their probable causes related to its hygroscopic nature, and actionable solutions.

Problem Probable Cause Solution
Inconsistent reaction yields Inaccurate weighing due to water absorption leading to incorrect stoichiometry.Implement a strict protocol for weighing hygroscopic materials. This includes minimizing exposure to ambient air, using a balance in a low-humidity environment (e.g., a glove box or a balance with a draft shield and desiccant), and weighing the compound quickly.[6][7] For highly sensitive reactions, it is recommended to determine the water content of the starting material using Karl Fischer titration and adjust the mass accordingly.
Compound is clumpy or difficult to handle The compound has absorbed a significant amount of moisture from the atmosphere.Gently break up clumps with a dry spatula inside a glovebox or a desiccator. For future use, store the compound in a desiccator over a strong desiccant like phosphorus pentoxide or in a glovebox with a dry inert atmosphere. Consider aliquoting the bulk container into smaller, single-use vials to minimize repeated exposure of the entire batch to air.
Poor solubility in non-aqueous solvents The presence of absorbed water can alter the solvation properties of the compound.Ensure the compound is as dry as possible before solubilization. If the compound has been exposed to humidity, consider drying it under high vacuum at a gentle temperature (ensure the compound is thermally stable at the chosen temperature). Use anhydrous solvents for your reactions.
Formation of unexpected byproducts The absorbed water may be participating in the reaction, leading to hydrolysis of starting materials or intermediates.Minimize water content in the reaction by using a freshly opened bottle of the compound or a properly stored and dried sample. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: How should I store N-phenylazetidin-3-amine dihydrochloride?

A: It should be stored in a tightly sealed container in a cool, dry place.[8] For optimal protection against moisture, store the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride, or phosphorus pentoxide). For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., in a glovebox) is recommended.

Q2: What is the best way to weigh this compound accurately?

A: Accurate weighing requires minimizing exposure to atmospheric moisture. The ideal method is to weigh the compound inside a glovebox with a controlled, low-humidity atmosphere. If a glovebox is not available, use an analytical balance with a draft shield. Have everything prepared before opening the container, weigh the desired amount quickly, and immediately reseal the container.[6][7] Using a weighing boat made of a material with low static charge is also advisable.[9]

Q3: My compound has been exposed to air for an extended period. Can I still use it?

A: If the compound appears physically unchanged (i.e., it is still a free-flowing powder), it may still be usable for some applications. However, for reactions that are sensitive to water or require precise stoichiometry, it is crucial to determine the water content. A Karl Fischer titration is the most accurate method for this.[10][11][12] Based on the water content, you can adjust the amount of compound you use. If the compound has visibly changed (e.g., it is clumpy or appears wet), its purity may be compromised, and using a fresh, unopened container is recommended.

Q4: Can I dry N-phenylazetidin-3-amine dihydrochloride if it has absorbed water?

A: Yes, it is often possible to dry hygroscopic compounds. A common method is to place the compound in a vacuum oven at a moderate temperature. However, it is essential to first verify the thermal stability of N-phenylazetidin-3-amine dihydrochloride to avoid decomposition. Start with a low temperature (e.g., 40-50°C) under high vacuum. Monitor for any changes in color or appearance.

Q5: How does the presence of water affect reactions with this compound, such as amide bond formation?

A: In many organic reactions, particularly those involving reactive intermediates like amide couplings, water can act as an unwanted nucleophile.[4][5] This can lead to the hydrolysis of coupling reagents, activated esters, or even the starting materials themselves, resulting in lower yields and the formation of carboxylic acid byproducts. Therefore, maintaining anhydrous conditions is critical for the success of these reactions.

Experimental Protocols

Protocol 1: Accurate Weighing of N-phenylazetidin-3-amine dihydrochloride

Objective: To accurately weigh a specific mass of the hygroscopic compound while minimizing water absorption.

Methodology:

  • Preparation: Place a clean, dry weighing boat, spatula, and a sealed container of N-phenylazetidin-3-amine dihydrochloride inside a desiccator for at least 30 minutes to ensure all equipment is dry.

  • Tare the Balance: Open the draft shield of the analytical balance, place the weighing boat on the pan, close the shield, and tare the balance.

  • Dispense the Compound: Quickly open the container of the compound, and using the dry spatula, transfer the approximate desired amount to the weighing boat. Immediately and securely reseal the compound container.

  • Record the Mass: Close the draft shield and allow the reading to stabilize. Record the exact mass of the compound.

  • Transfer: Promptly transfer the weighed compound to your reaction vessel.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of N-phenylazetidin-3-amine dihydrochloride.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for expected low water content. The titration vessel should be conditioned to a dry state.

  • Solvent Preparation: For strongly basic amines, the pH of the Karl Fischer solution can shift, leading to inaccurate results.[10][11] To buffer the solution, add a suitable weak acid, such as benzoic or salicylic acid, to the anolyte before starting the titration.[10][11]

  • Sample Preparation and Introduction: In a low-humidity environment (e.g., a glovebox), accurately weigh a sample of N-phenylazetidin-3-amine dihydrochloride into a gas-tight syringe or a sample boat.

  • Titration: Quickly introduce the sample into the conditioned titration cell. Start the titration and record the amount of water detected in micrograms or as a percentage.

  • Calculation: The instrument's software will typically calculate the water content automatically. If performing manual calculations, use the following formula: Water Content (%) = (Mass of Water Detected / Mass of Sample) x 100

Visualizing the Workflow

Decision-Making for Handling a New Bottle of N-phenylazetidin-3-amine dihydrochloride

A Receive New Bottle of N-phenylazetidin-3-amine dihydrochloride B Store in Desiccator over Desiccant A->B C Is the Reaction Moisture-Sensitive? B->C D Weigh Quickly in Ambient Atmosphere C->D No E Weigh in Glovebox or Low-Humidity Environment C->E Yes F Proceed with Reaction D->F E->F For Standard Precision G Perform Karl Fischer Titration E->G For High Precision H Adjust Mass Based on Water Content G->H H->F A Inconsistent Experimental Results B Review Weighing Procedure A->B C Review Storage Conditions A->C D Check Solvent Purity A->D E Implement Strict Hygroscopic Weighing Protocol B->E F Store in Desiccator/ Glovebox C->F G Use Anhydrous Solvents D->G H Determine Water Content (Karl Fischer) E->H F->B

Caption: Troubleshooting inconsistent results.

References

  • Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Powner, M. W., & Sutherland, J. D. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth.
  • LibreTexts Chemistry. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Heng, D., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1365.
  • S. Kavitha, et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(5), 26-32.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Rani, R., & Sajani. (n.d.). Water as a Reaction Medium for Efficient Amide Couplings: A Mechanistic and Process Optimization Study. International Journal of Advanced Engineering Research, 8(3), 204-210.
  • Lipshutz, B. H., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(15), 2133–2145.
  • Block Scientific. (2014, May 7). Good Weighing Practices in Laboratories. Retrieved from [Link]

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • G. G. T. E. G. T. E. G. T. E. G. T. E. G. T. E. G. T. E. G. T. E. G. T. E. G. T. E. G. T. E. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 4094–4097.
  • Thermo Fisher Scientific. (2009, November 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - o-Phenylenediamine dihydrochloride, 99+%. Retrieved from [Link]

Sources

Troubleshooting

Reducing side reactions in N-phenylazetidin-3-amine dihydrochloride peptide coupling

A Guide to Minimizing Side Reactions and Optimizing Coupling Efficiency Welcome to the Technical Support Center for peptide synthesis utilizing N-phenylazetidin-3-amine dihydrochloride. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Optimizing Coupling Efficiency

Welcome to the Technical Support Center for peptide synthesis utilizing N-phenylazetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their coupling protocols. The unique structural properties of N-phenylazetidin-3-amine, a cyclic secondary amine, can present challenges such as steric hindrance and altered nucleophilicity, leading to undesirable side reactions.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting strategies to help you navigate these complexities and achieve high-yield, high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction with N-phenylazetidin-3-amine is resulting in a low yield. What are the likely causes?

Low yields in peptide coupling reactions involving N-phenylazetidin-3-amine are often attributed to a combination of factors stemming from its structure as a sterically hindered secondary amine.[1][3] The primary culprits are typically incomplete coupling, where a significant portion of the starting material fails to react, and the formation of various side products.[4][5]

Common Causes for Low Yield:

  • Steric Hindrance: The bulky phenyl group and the rigid four-membered azetidine ring can physically obstruct the approach of the activated amino acid, slowing down the rate of peptide bond formation.[1][3]

  • Reduced Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines, and the electronic properties of the phenyl group can further decrease the reactivity of the azetidine nitrogen.[1][3]

  • Suboptimal Coupling Reagents: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be potent enough to facilitate efficient coupling with hindered amines.[1][3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, blocking reactive sites and preventing further coupling.[6][7] This is a common issue in "difficult" sequences.[1][7]

Q2: I suspect incomplete coupling is the main issue. How can I improve the efficiency of the coupling step?

Overcoming incomplete coupling requires a multi-faceted approach that focuses on enhancing the reactivity of the system and ensuring the reaction goes to completion.

Strategies to Enhance Coupling Efficiency:
StrategyRationaleKey Recommendations
Utilize High-Reactivity Coupling Reagents Onium salt-based reagents (uronium/aminium and phosphonium) are more effective than standard carbodiimides for sterically demanding couplings.[1][8]Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[8][9] HATU, in particular, is frequently cited for its efficacy in overcoming steric hindrance.[8][9] Phosphonium Salts: PyAOP and PyBOP are excellent choices.[8][10] For exceptionally difficult couplings, the more reactive PyBrOP can be employed.[1]
Optimize Reaction Conditions Adjusting temperature, time, and concentration can provide the necessary energy and increase molecular collisions to overcome the activation barrier.[8]Elevated Temperature: Increasing the temperature to 40-60°C can significantly improve reaction rates.[8] Microwave-assisted synthesis is particularly effective for challenging couplings.[8] Extended Reaction Time: For slow reactions, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[8] Increased Concentration: Using higher concentrations of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction forward.[8]
Perform a "Double Coupling" Repeating the coupling step with a fresh solution of activated amino acid is a highly effective method to ensure maximum incorporation of the residue.[8]This is a common and recommended strategy for difficult couplings.[8]
Solvent Selection The choice of solvent can impact peptide aggregation and solvation of the growing chain.Use polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP).[8] In cases of aggregation, adding chaotropic salts like LiCl can be helpful.[6][8]
Q3: What are the most common side reactions when using N-phenylazetidin-3-amine, and how can I minimize them?

Several side reactions can occur during peptide synthesis, and the use of a hindered secondary amine can sometimes exacerbate these issues.

Common Side Reactions and Mitigation Strategies:
  • Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the chain.[6][11]

    • Mitigation:

      • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent for a short period before adding it to the peptide-resin.[1][6] This consumes the coupling reagent before it can react with the N-terminus.

      • Stoichiometry Control: Avoid using a large excess of the uronium reagent.[1][6]

      • Reagent Choice: Phosphonium-based reagents like PyBOP and PyAOP do not cause guanidinylation and are a safer choice if this side reaction is a concern.[9]

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization) at the α-carbon.[6][12] This is a particular concern for sensitive amino acids like histidine and cysteine.[6]

    • Mitigation:

      • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives like 6-Cl-HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[6][12] Modern coupling reagents like HATU and HCTU already incorporate a HOAt or HOBt derivative.

      • Base Selection: The choice of base can influence the extent of racemization.[12][13] While tertiary amines like DIPEA and NMM are common, less nucleophilic bases such as 2,4,6-collidine may be beneficial in some cases.[12]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, cleaving the peptide from the resin.[6][14] It is especially prevalent when proline or other cyclic amino acids are in the first or second position.

    • Mitigation:

      • Resin Choice: Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit DKP formation.[6][15]

      • Dipeptide Coupling: Couple the second and third amino acid residues as a pre-synthesized dipeptide unit to bypass the problematic dipeptide-resin intermediate.[6][8]

      • Use of N-trityl protected amino acid: Incorporating an N-trityl protected amino acid in the second position can also suppress this side reaction.[6]

Q4: How do I handle the dihydrochloride salt form of N-phenylazetidin-3-amine during the coupling reaction?

The dihydrochloride salt requires neutralization before the amine can act as a nucleophile. This is a critical step for a successful coupling reaction.

Procedure for Handling the Dihydrochloride Salt:

  • Dissolution: Dissolve the N-phenylazetidin-3-amine dihydrochloride in a suitable solvent, typically DMF.

  • Neutralization: Add at least two equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the two hydrochloride salts and liberate the free amine.

  • Addition to Reaction: This neutralized amine solution is then added to the pre-activated amino acid or directly to the coupling reaction mixture.

It is crucial to ensure complete neutralization, as the presence of the hydrochloride salt will prevent the coupling reaction from proceeding.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield or impure peptide couplings with N-phenylazetidin-3-amine.

TroubleshootingWorkflow Start Low Yield or Impurity Detected CheckCoupling Assess Coupling Completion Start->CheckCoupling IncompleteCoupling Incomplete Coupling CheckCoupling->IncompleteCoupling Positive Bromophenol Blue Test SideReaction Suspect Side Reaction CheckCoupling->SideReaction Negative Test, but MS shows issues OptimizeReagents Optimize Coupling Reagents & Conditions IncompleteCoupling->OptimizeReagents Guanidinylation Guanidinylation (+41 Da) SideReaction->Guanidinylation Mass spec shows +41 Da Racemization Diastereomeric Impurity SideReaction->Racemization HPLC shows extra peak DKP Truncated Peptide (Diketopiperazine) SideReaction->DKP Mass spec shows dipeptide loss Preactivate Use Pre-activation Protocol Guanidinylation->Preactivate ChangeReagent Switch to Phosphonium Reagent (PyBOP/PyAOP) Guanidinylation->ChangeReagent Additives Ensure Additive Use (HOBt/HOAt) Racemization->Additives ChangeResin Use 2-Cl-Trt Resin DKP->ChangeResin DoubleCouple Perform Double Coupling OptimizeReagents->DoubleCouple End Successful Coupling DoubleCouple->End Preactivate->End ChangeReagent->End Additives->End ChangeResin->End

Caption: Troubleshooting workflow for N-phenylazetidin-3-amine coupling.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for coupling a protected amino acid to a resin-bound peptide with an N-terminal N-phenylazetidin-3-amine.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for at least 30 minutes.

  • Amine Neutralization: In a separate vial, dissolve N-phenylazetidin-3-amine dihydrochloride (0.2 mmol, 2 eq.) in DMF. Add DIPEA (0.4 mmol, 4 eq.) and vortex briefly.

  • Amino Acid Activation: In another vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF. Vortex for 1-2 minutes to pre-activate the carboxylic acid.[8]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin, followed by the neutralized N-phenylazetidin-3-amine solution. Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the temperature can be raised to 40°C.[8]

  • Monitoring: Perform a bromophenol blue test to monitor the reaction progress.[1] A yellow color indicates completion, while a blue or green color suggests an incomplete reaction.[1]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[8]

Protocol 2: Monitoring Coupling to a Secondary Amine (Bromophenol Blue Test)

The standard ninhydrin test does not work for secondary amines like N-phenylazetidin-3-amine.[1] The bromophenol blue test is a reliable alternative.[1]

  • Sample Preparation: Remove a small sample of resin beads (5-10 mg) from the reaction vessel.

  • Washing: Wash the beads thoroughly with DMF to remove any residual base, which can cause a false positive result.

  • Test: Add a few drops of 0.1% bromophenol blue solution in DMF to the washed beads.

  • Observation:

    • Yellow beads: The coupling is complete.

    • Blue or green beads: Unreacted secondary amine is present, and the coupling is incomplete.[1] A second coupling may be necessary.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved from [Link]

  • Khadse, S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Lee, H., Huang, X., Sakaki, S., & Maruoka, K. (2021). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry, 23(2), 848-855. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wiley-VCH GmbH. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Global Research Online. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1).
  • Thermo Fisher Scientific. (2015, February 17).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Fisher Scientific. (2025, May 1).
  • ACS Publications. (2008, January 25). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.
  • Fisher Scientific. (2010, November 24).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BLD Pharmatech. (n.d.).
  • Semantic Scholar. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • PMC. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.
  • PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

Sources

Optimization

Technical Support Center: Crystallization of N-phenylazetidin-3-amine Dihydrochloride

Welcome to the technical support center for N-phenylazetidin-3-amine dihydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common crystallization chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-phenylazetidin-3-amine dihydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges with this compound. As a dihydrochloride salt of a small amine, N-phenylazetidin-3-amine dihydrochloride may present specific hurdles during purification and isolation. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate the successful crystallization of this molecule.

Understanding the Molecule: N-phenylazetidin-3-amine Dihydrochloride

N-phenylazetidin-3-amine dihydrochloride is a salt, meaning it is composed of an organic cation (the protonated N-phenylazetidin-3-amine) and two chloride anions. The presence of these ionic interactions, along with the structural features of the azetidine and phenyl rings, will govern its solubility and crystallization behavior. Hydrochloride salts are often employed to improve the solubility and stability of amine-containing compounds.[1] However, they can also be hygroscopic and present unique crystallization challenges.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Q1: I'm not getting any crystals at all. My compound remains fully dissolved even after cooling. What should I do?

This is a common issue that typically points to a solution that is not supersaturated. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature.

Troubleshooting Steps:

  • Increase Concentration:

    • Slow Evaporation: The simplest method is to allow the solvent to evaporate slowly from an open or partially covered vessel.[3] This gradually increases the concentration of the solute. Be patient, as rapid evaporation can lead to the formation of amorphous solids or oils.

    • Boiling Off Solvent: If you are confident in the thermal stability of your compound, you can gently heat the solution to boil off a portion of the solvent.[4] It is crucial to do this in a controlled manner to avoid overheating and potential degradation.

  • Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start forming crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5][6] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of the crystalline material (from a previous batch or a colleague), add a single, tiny crystal to the supersaturated solution.[5][7] This "seed" will act as a template for further crystal growth.

    • Lower Temperature: Try cooling the solution to a lower temperature using an ice-salt bath or a freezer.[5] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Re-evaluate Your Solvent System: It's possible that your compound is too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[9] This often happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that particular solvent system, or when the concentration of the solute is excessively high.[4][10] Oily products are generally undesirable as they tend to trap impurities.[4]

Troubleshooting Steps:

  • Reduce the Concentration: The most straightforward approach is to dilute the solution by adding more solvent.[4] This will lower the saturation point and may allow for crystallization to occur at a lower temperature where the solid form is more stable.

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[8] Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment. Insulating the flask can also help to slow the cooling process.

  • Change the Solvent System:

    • Single Solvent: Try a solvent in which your compound has lower solubility.

    • Co-solvent (Anti-solvent) System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the turbidity and allow the solution to stand. The gradual change in solvent composition can promote controlled crystallization.

  • pH Adjustment: For amine salts, pH can play a crucial role in solubility and crystallization.[11][12][13] Ensure that the pH of your solution is appropriate to maintain the dihydrochloride salt form. In some cases, a slight adjustment of pH can influence the crystallization behavior.

Q3: I'm getting an amorphous solid or very fine powder, not well-defined crystals. What can I do to improve crystal quality?

The formation of an amorphous solid or a microcrystalline powder often indicates that nucleation was too rapid and crystal growth was hindered. The goal is to slow down the crystallization process to allow for the formation of larger, more ordered crystals.

Troubleshooting Steps:

  • Slower Crystallization Rate:

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[3] Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.[3]

    • Slow Cooling: As mentioned previously, a slower cooling rate is beneficial. Consider using a Dewar flask filled with warm water to allow for very gradual cooling.

  • Optimize the Solvent: The choice of solvent can significantly impact crystal habit.[8] Experiment with a range of solvents with varying polarities. For hydrochloride salts, common solvents to explore include isopropanol, ethanol, methanol, or mixtures with a non-polar co-solvent like diethyl ether or heptane.[14][15]

  • Purity of the Material: Impurities can inhibit crystal growth and lead to the formation of amorphous material.[8] If you suspect your starting material is impure, consider an additional purification step before crystallization, such as a column chromatography or a liquid-liquid extraction. For basic compounds like amines, purification can sometimes be achieved by converting the free base to its salt, washing away impurities, and then regenerating the free base before the final crystallization of the desired salt.[16][17]

Experimental Protocols

Protocol 1: General Recrystallization by Slow Cooling
  • Solvent Selection: In a small test tube, add a few milligrams of N-phenylazetidin-3-amine dihydrochloride. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude N-phenylazetidin-3-amine dihydrochloride. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization by Vapor Diffusion
  • Preparation: Dissolve your N-phenylazetidin-3-amine dihydrochloride in a minimal amount of a "good" solvent (e.g., methanol, ethanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker covered with a watch glass or a jar with a lid).

  • Anti-solvent Addition: Add a layer of a volatile "anti-solvent" (e.g., diethyl ether, hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the larger container and leave it undisturbed in a location with a stable temperature.

  • Crystal Growth: Over time, the anti-solvent vapor will diffuse into the solution in the inner vial, causing crystals to form. This may take several hours to days.

  • Collection: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Data Presentation

Parameter Recommendation for Amine Dihydrochloride Salts Rationale
Solvent Polarity Moderate to high polarityDihydrochloride salts are ionic and generally require polar solvents for dissolution.
Common Solvents Ethanol, Methanol, Isopropanol, WaterThese solvents can often dissolve the salt at higher temperatures.
Common Anti-solvents Diethyl ether, Hexane, Ethyl acetate, DichloromethaneThese less polar solvents can be used to induce precipitation from a more polar solution.
pH AcidicMaintaining a low pH helps to ensure that both amine groups remain protonated as the dihydrochloride salt.[11][12]

Visualization of Workflows

Troubleshooting Crystallization Failures

Troubleshooting_No_Crystals Start No Crystals Formed Check_Saturation Is the solution supersaturated? Start->Check_Saturation Not_Saturated Not Saturated Check_Saturation->Not_Saturated No Saturated Likely Saturated Check_Saturation->Saturated Yes Action_Concentrate Increase Concentration: - Slow evaporation - Boil off solvent Not_Saturated->Action_Concentrate Action_Induce Induce Nucleation: - Scratch flask - Add seed crystal - Lower temperature Saturated->Action_Induce Success Crystals Formed Action_Concentrate->Success Re_evaluate_Solvent Re-evaluate Solvent System Action_Induce->Re_evaluate_Solvent If still no crystals Action_Induce->Success

Caption: Decision-making workflow when no crystals are observed.

Addressing "Oiling Out"

Troubleshooting_Oiling_Out Start Compound 'Oils Out' Initial_Actions Initial Troubleshooting Start->Initial_Actions Reduce_Conc Reduce Concentration (add more solvent) Initial_Actions->Reduce_Conc Slow_Cooling Slow Down Cooling Rate Initial_Actions->Slow_Cooling Advanced_Actions Advanced Troubleshooting Initial_Actions->Advanced_Actions If oiling persists Success Crystals Formed Reduce_Conc->Success Slow_Cooling->Success Change_Solvent Change Solvent or Use Anti-solvent Advanced_Actions->Change_Solvent Adjust_pH Adjust pH Advanced_Actions->Adjust_pH Change_Solvent->Success Adjust_pH->Success

Caption: Troubleshooting guide for when the compound separates as an oil.

Characterization of Crystalline Material

Once you have successfully obtained solid material, it is important to characterize it to confirm that it is crystalline and to determine its purity and structure.

  • Visual Inspection and Microscopy: Crystalline solids typically have well-defined facets and a characteristic shape, whereas amorphous solids are often powders or glassy materials.

  • Melting Point Analysis: Crystalline solids generally exhibit a sharp melting point, while amorphous solids tend to melt over a broad temperature range.[18]

  • Powder X-Ray Diffraction (PXRD): This is a powerful technique to distinguish between crystalline and amorphous materials. Crystalline materials will produce a diffraction pattern with sharp peaks, while amorphous materials will show a broad halo.[18][19]

  • Single Crystal X-Ray Diffraction (SCXRD): If you are able to grow a suitable single crystal, this technique can be used to determine the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice.[20][21]

We hope this guide provides valuable insights and practical solutions for your crystallization experiments with N-phenylazetidin-3-amine dihydrochloride. For further assistance, please do not hesitate to contact our technical support team.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Crystallization. (n.d.). University of Texas at Dallas. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Guzei, I. A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). INFLIBNET Centre. [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1). ResearchGate. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021, March 12). ACS Publications. [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (2005, February 26). ACS Publications. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (n.d.). PMC. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (n.d.). PMC. [Link]

  • Advanced Characterization Methods for Crystals of an Extraordinary Material. (2025, October 7). arXiv. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25).
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020, June 26). PMC. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Chimica Oggi. [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17). MDPI. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.).
  • Process for the purification of tertiary amines. (n.d.).
  • Crystallization and transformation of pharmaceutical solid forms. (2012, March 8). Academic Journals. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. [Link]

  • N-phenylazetidin-3-amine. (n.d.). CATO. [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Sulphur Experts. [Link]

  • N-phenylazetidin-3-amine dihydrochloride. (n.d.). PubChem. [Link]

  • Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-phenylazetidin-3-amine dihydrochloride with other azetidine building blocks

Title: Advanced Profiling of Azetidine Building Blocks: N-phenylazetidin-3-amine dihydrochloride vs. Structural Analogues Executive Summary The integration of sp3-rich scaffolds is a cornerstone of modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Profiling of Azetidine Building Blocks: N-phenylazetidin-3-amine dihydrochloride vs. Structural Analogues

Executive Summary

The integration of sp3-rich scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical properties of drug candidates. High molecular planarity often correlates with poor solubility and off-target toxicity . To mitigate this, azetidines have emerged as premier conformationally restricted building blocks. They serve as "stretched" or compact bioisosteres for piperidines, piperazines, and morpholines, offering reduced lipophilicity and molecular weight while maintaining critical vector geometries , .

Among these, N-phenylazetidin-3-amine dihydrochloride (CAS: 2138172-01-5) occupies a unique chemical space. By tethering an aniline moiety directly to the azetidine ring, it provides a bifunctional handle that bridges aliphatic rigidity with aromatic pharmacophore presentation.

Physicochemical Profiling & Comparative Analysis

To objectively evaluate N-phenylazetidin-3-amine dihydrochloride, we must benchmark it against other common azetidine building blocks: monocyclic 3-aminoazetidine and spirocyclic spiro[azetidine-3,3'-oxetane].

Table 1: Comparative Physicochemical Profile of Key Azetidine Building Blocks

Property / ScaffoldN-phenylazetidin-3-amine3-AminoazetidineSpiro[azetidine-3,3'-oxetane]
Molecular Weight (Free Base) 148.21 g/mol 72.11 g/mol 113.14 g/mol
ClogP (Estimated) ~1.2-1.1-0.5
pKa (Aliphatic N) ~9.0~10.5~8.8
pKa (Exocyclic N/O) ~4.5 (Aniline NH)~9.5 (Primary NH2)N/A (Ether Oxygen)
Primary Bioisosteric Role Phenylpiperazine surrogateAliphatic diamine linkerMorpholine surrogate
Structural Rigidity High (Conjugated exocyclic N)ModerateVery High (Spirocyclic)

Mechanistic Causality: Regioselectivity & Electronic Tuning

The strategic advantage of N-phenylazetidin-3-amine lies in its profound electronic asymmetry. The azetidine ring nitrogen is a highly nucleophilic secondary aliphatic amine (pKa ~9.0). In stark contrast, the exocyclic nitrogen at the 3-position is a secondary aromatic amine (aniline derivative), which is electronically deactivated by the phenyl ring's electron-withdrawing nature and sterically hindered (pKa ~4.5) .

Why does this matter? In drug discovery workflows, avoiding orthogonal protecting groups accelerates library synthesis. The ~4.5 unit pKa differential in N-phenylazetidin-3-amine guarantees near-perfect regioselectivity during electrophilic functionalization (e.g., SNAr, reductive amination, or amide coupling). The electrophile will exclusively attack the ring nitrogen, leaving the aniline moiety intact for subsequent late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling) .

Workflow: Azetidine Selection Decision Matrix

The following logic tree dictates the selection of azetidine building blocks based on target pharmacophore requirements.

AzetidineSelection Start Target Scaffold Design (Requires Amine Linker) Q1 Need high sp3 fraction & reduced lipophilicity? Start->Q1 Azetidine Evaluate Azetidine Building Blocks Q1->Azetidine Yes Q2 Require aromatic pharmacophore at 3-position? Azetidine->Q2 NPhenyl N-phenylazetidin-3-amine (Phenylpiperazine Bioisostere) Q2->NPhenyl Yes Spiro Spiro/Aliphatic Azetidines (Morpholine/Piperazine Bioisostere) Q2->Spiro No

Caption: Decision matrix for azetidine building blocks based on pharmacophore and sp3 needs.

Self-Validating Experimental Protocol: Regioselective N-Acylation

To demonstrate the practical utility of N-phenylazetidin-3-amine dihydrochloride, the following protocol outlines its regioselective integration into a drug scaffold via amide coupling.

Objective : Couple a carboxylic acid exclusively to the azetidine ring nitrogen. Causality : The starting material is a dihydrochloride salt . It requires exactly 2.0 equivalents of base to liberate the free amines, plus an additional 1.0 equivalent to act as a proton sponge during the coupling. By maintaining strict stoichiometric control and low temperatures, the deactivated aniline nitrogen remains completely unreactive.

Step-by-Step Methodology :

  • Preparation : Suspend N-phenylazetidin-3-amine dihydrochloride (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Neutralization : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise at 0 °C. Observation: The suspension will clear as the highly soluble free base is generated.

  • Electrophile Activation : In a separate vial, dissolve the target carboxylic acid (1.0 eq) in DMF (1.0 mL). Add HATU (1.05 eq) and DIPEA (1.0 eq). Stir for 10 minutes at room temperature to form the active ester. Reasoning: HATU drives rapid kinetics, preventing the degradation of the active ester.

  • Coupling : Transfer the activated acid dropwise to the azetidine solution at 0 °C. Stir for 1 hour at 0 °C, then allow warming to room temperature for 2 hours.

  • Self-Validation (In-Process Control) :

    • LC-MS : Aliquot 5 µL into 1 mL MeCN. The primary mass peak must correspond to the mono-acylated product [M+H]+. The absence of a bis-acylated mass confirms the electronic deactivation of the aniline nitrogen.

    • 1H-NMR (Post-Workup) : Isolate the product and perform NMR in DMSO-d6. Validation Check: The azetidine CH2 protons will shift significantly downfield (from ~3.5 ppm to ~4.2-4.5 ppm) due to the adjacent amide carbonyl. Crucially, the aniline NH proton must remain visible as a distinct singlet or broad triplet around ~5.5-6.5 ppm, proving it did not participate in the reaction.

References

  • ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv Preprints. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Method Validation: Ensuring the Purity of N-phenylazetidin-3-amine dihydrochloride via LC-MS

Executive Summary The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. N-phenylazetidin-3-amine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. N-phenylazetidin-3-amine dihydrochloride, a small, polar amine, presents unique analytical challenges that traditional chromatographic techniques struggle to overcome. This guide provides an in-depth, scientifically-grounded protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method tailored for this specific analyte. We will explore the rationale behind selecting Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), compare its performance against alternative methods like Gas Chromatography (GC) and standard HPLC-UV, and provide a detailed, step-by-step validation workflow based on the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and defensible method for purity analysis.

The Analytical Imperative: Purity of N-phenylazetidin-3-amine dihydrochloride

N-phenylazetidin-3-amine is a key building block in medicinal chemistry. As a dihydrochloride salt, it is highly polar and water-soluble[1]. The accurate quantification of this API and the detection of any process-related or degradation impurities are critical for regulatory compliance and patient safety. The physicochemical properties of this molecule—specifically its high polarity and basicity—make it a challenging candidate for conventional Reversed-Phase Liquid Chromatography (RPLC), where it often exhibits poor retention and peak shape[2][3]. This necessitates a more specialized analytical approach.

Method Selection: A Comparative Analysis

Choosing the right analytical technique is the foundation of a successful validation. The decision must be based on the analyte's properties and the method's intended purpose—in this case, a quantitative purity assay.

The Limitations of Gas Chromatography (GC-MS)

GC-MS is a powerful tool for volatile and thermally stable compounds[4][5]. However, N-phenylazetidin-3-amine dihydrochloride is a salt with a high boiling point and is not amenable to direct GC analysis. It would require a chemical derivatization step to increase its volatility[4]. This process introduces additional sample preparation steps, increases the risk of analytical variability, and may not be suitable for all potential impurities. Therefore, GC-MS is considered an inefficient and overly complex option for this application.

HPLC-UV: A Question of Specificity

A standard High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection could be considered. However, its primary drawback is a lack of specificity[6]. The purity assessment relies on the assumption that all potential impurities will co-elute separately from the main peak and possess a UV chromophore for detection. An impurity with a similar structure or one that lacks a chromophore could be easily missed, leading to an inaccurate purity assessment[6].

The Superiority of HILIC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an unparalleled combination of separation and detection capabilities.

  • Specificity: Mass spectrometry is inherently more specific than UV detection. By monitoring the unique mass-to-charge ratio (m/z) of the parent ion and one or more fragment ions (a technique known as Multiple Reaction Monitoring or MRM), the method can unequivocally identify and quantify the target analyte, even in the presence of co-eluting matrix components[7][8][9].

  • Sensitivity: LC-MS, particularly with modern instrumentation, offers exceptional sensitivity, which is crucial for detecting trace-level impurities[5][9].

  • HILIC for Polar Analytes: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation mode for highly polar compounds that are not retained by RPLC columns[2][10][11]. In HILIC, a polar stationary phase is used with a mobile phase high in organic content, enabling the retention of polar analytes like N-phenylazetidin-3-amine through a partitioning mechanism into a water-enriched layer on the stationary phase surface. This results in excellent peak shape and retention, which are prerequisites for accurate quantification.

Proposed HILIC-MS/MS Method for Purity Determination

The following method serves as the basis for our validation study. It is designed to provide robust retention and sensitive detection for N-phenylazetidin-3-amine.

ParameterRecommended Condition
LC System UHPLC/HPLC system compatible with mass spectrometry
Column HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, <3 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, followed by a 2-minute hold at 50% B, and a 3-minute re-equilibration at 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 90:10 Acetonitrile:Water
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Analyte Precursor Ion [M+H]⁺ = 149.1 m/z (based on molecular formula C9H12N2)[12]
MRM Transitions Quantifier: 149.1 -> 91.1 (Example: loss of azetidine amine fragment)Qualifier: 149.1 -> 120.1 (Example: loss of ethylamine fragment)
Source Parameters Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 300 °C, Gas Flow: 10 L/min)

The Validation Protocol: An ICH Q2(R2) Framework

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose[13][14]. The following sections detail the experimental design for validating the proposed HILIC-MS/MS method according to the internationally harmonized ICH Q2(R2) guideline[8][15].

Specificity / Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Methodology:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of N-phenylazetidin-3-amine dihydrochloride reference standard.

    • Analyze samples of known, related impurities if available.

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte. Analyze the stressed samples to ensure that degradation products do not interfere with the quantification of the primary analyte and that the method is stability-indicating[16].

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. Peak purity can be assessed using the quantifier-to-qualifier ion ratio, which should remain consistent across all samples.

Linearity
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Methodology:

    • Prepare a stock solution of the N-phenylazetidin-3-amine dihydrochloride reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area response against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be minimal.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50.0 452,150
75.0 680,500
100.0 905,300
125.0 1,130,100
150.0 1,355,900

| | 0.9998 |

Range
  • Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Methodology: The range is inferred from the successful completion of the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The validated range should encompass the expected concentrations of the samples being tested, typically 80% to 120% of the test concentration for a drug substance assay.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Methodology: Accuracy is typically assessed using a recovery study on a spiked matrix.

    • If a drug product matrix is involved, spike a placebo blend with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • For a drug substance, accuracy is often inferred from the linearity data and confirmed by assaying a reference standard of known purity.

    • Prepare three replicate samples at each concentration level and analyze them.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 101.2 101.2%

| 120% | 120.0 | 118.9 | 99.1% |

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

4.5.1 Repeatability (Intra-assay Precision)

  • Methodology:

    • Prepare six independent assay samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Acceptance Criteria: The %RSD should be ≤ 1.0%.

4.5.2 Intermediate Precision (Inter-assay Ruggedness)

  • Methodology:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Prepare six new samples and analyze.

    • Compare the results from both sets of experiments.

  • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Table 3: Example Precision Data

Parameter Day 1 Results (% Purity) Day 2 Results (% Purity)
Sample 1 99.8% 99.5%
Sample 2 99.9% 100.1%
Sample 3 100.1% 99.7%
Sample 4 99.7% 99.9%
Sample 5 100.2% 100.3%
Sample 6 99.9% 99.8%
Mean 99.93% 99.88%
%RSD (Repeatability) 0.18% 0.27%

| %RSD (Intermediate) | \multicolumn{2}{c|}{0.25% } |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. This is critical for impurity analysis.

  • Methodology:

    • Based on Signal-to-Noise Ratio: Inject samples with decreasing concentrations of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ from the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate (e.g., %RSD < 10% and recovery of 80-120%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Methodology:

    • Vary critical method parameters one at a time, such as:

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1 units)

      • Flow rate (e.g., ± 5%)

      • Mobile phase composition (e.g., % organic ± 2%)

    • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: The system suitability criteria (see below) should be met under all varied conditions.

System Suitability
  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Methodology: A system suitability solution (containing the analyte and a known impurity or a bracketing standard) is injected before and during the analytical run.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of replicate injections (n=5): ≤ 2.0% for peak area and retention time.

Visualizing the Validation Workflow

A structured approach is critical for a successful validation study. The following diagrams illustrate the overall workflow and the interplay between the core validation parameters.

ValidationWorkflow cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalize Method Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOQ LOD / LOQ Proto->LOQ Rob Robustness Proto->Rob Rep Compile Validation Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep LOQ->Rep Rob->Rep Approve Review & Approval Rep->Approve

Caption: High-level workflow for LC-MS method validation.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Defines Accuracy->Range Defines Precision Precision Precision->Accuracy Precision->Range Defines LOQ LOQ LOQ->Range Lower Limit

Caption: Interrelationship of core analytical validation parameters.

Conclusion

The validation of an analytical method is a rigorous but essential process that underpins the quality of pharmaceutical products. For a polar, basic compound like N-phenylazetidin-3-amine dihydrochloride, a HILIC-MS/MS method offers a specific, sensitive, and reliable solution for purity determination. By following a structured validation protocol guided by ICH Q2(R2), laboratories can generate a comprehensive data package that provides high confidence in the method's performance. This not only satisfies regulatory expectations but also establishes a robust analytical tool for routine quality control, ensuring product consistency and patient safety.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC) Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Text on Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Small Molecule Identity and Purity Testing Source: Pacific BioLabs URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals Source: SynThink URL: [Link]

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: Journal of Proteome Research URL: [Link]

  • Title: LC-MS method validation resources Source: Reddit URL: [Link]

  • Title: ICH Q2(R2) Finalised Guideline: Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: Tutorial Review on LC-MS Method Validation Source: University of Tartu URL: [Link]

  • Title: Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer Source: Journal of Hematology & Oncology URL: [Link]

  • Title: A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis Source: LCGC International URL: [Link]

  • Title: N-phenylazetidin-3-amine dihydrochloride Source: PubChem URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results Source: LinkedIn URL: [Link]

  • Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Journal of Experimental Botany URL: [Link]

  • Title: How does your sample prep change for LC/MS vs GC/MS Source: Biotage URL: [Link]

  • Title: 1-Phenylazetidin-3-amine Source: MilliporeSigma URL: [Link]

  • Title: Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization Source: Google Patents URL

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Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Data of N-phenylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The structural complexity and pharmaceutical relevance of substituted azetidines necessitate unambiguous characterization. NMR spectroscopy is the cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The structural complexity and pharmaceutical relevance of substituted azetidines necessitate unambiguous characterization. NMR spectroscopy is the cornerstone of this characterization, providing detailed insights into the molecular structure and purity of these compounds. This guide will delve into the expected chemical shifts, multiplicities, and coupling constants for N-phenylazetidin-3-amine dihydrochloride, offering a robust framework for researchers.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for N-phenylazetidin-3-amine dihydrochloride. These predictions are based on established NMR principles, including the known effects of protonation on the chemical shifts of amines and data from closely related analogs. The protonation of the two nitrogen atoms in the dihydrochloride salt is expected to induce a significant downfield shift of the adjacent protons and carbons compared to the free base.

Table 1: Predicted ¹H NMR Data for N-phenylazetidin-3-amine Dihydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityApprox. Coupling Constant (J, Hz)AssignmentNotes
~9.0 - 10.0br s-NH₂⁺ (azetidine)Broad signal due to quadrupolar relaxation and exchange.
~7.20 - 7.40m-Ar-H (meta, para)Phenyl group protons.
~6.80 - 7.00m-Ar-H (ortho)Phenyl group protons.
~4.50 - 4.70m-CH-NH₂⁺Methine proton of the azetidine ring.
~4.20 - 4.40m-CH₂-N⁺Methylene protons of the azetidine ring adjacent to the phenyl group.
~3.90 - 4.10m-CH₂-N⁺Methylene protons of the azetidine ring adjacent to the methine.
~10.0 - 11.0br s-NH⁺ (exocyclic)Broad signal due to quadrupolar relaxation and exchange.

Table 2: Predicted ¹³C NMR Data for N-phenylazetidin-3-amine Dihydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~145 - 148C (ipso)Aromatic carbon attached to the azetidine nitrogen.
~129 - 131CH (para)Aromatic carbons.
~120 - 122CH (meta)Aromatic carbons.
~115 - 117CH (ortho)Aromatic carbons.
~55 - 58CH₂Azetidine ring carbons.
~48 - 52CHAzetidine ring carbon.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted data, a comparison with experimentally determined NMR data of structurally related compounds is crucial.

  • N-Benzylaniline: The chemical shifts of the phenyl group in N-benzylaniline provide a good reference for the N-phenyl moiety in our target compound. In CDCl₃, the aromatic protons of N-benzylaniline appear at δ 7.44-7.32 (m, 5H), 7.22 (t, J = 8.0 Hz, 2H), 6.76 (t, J = 7.3 Hz, 1H), and 6.68 (d, J = 8.0 Hz, 2H). The aromatic carbons resonate at δ 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, and 112.9 ppm.

  • 1-Benzhydryl-N-benzylazetidin-3-amine: This compound provides insight into the chemical shifts of the azetidine ring protons and carbons. In CDCl₃, the azetidine protons appear at δ 3.57–3.49 (m, 3H) and 2.78–2.75 (m, 2H), with the methine proton at δ 3.57-3.49. The azetidine carbons are found at δ 61.9 and 51.7 ppm.[1]

The protonation of the nitrogen atoms in N-phenylazetidin-3-amine dihydrochloride will cause a significant deshielding effect, shifting the signals of the azetidine ring protons and carbons further downfield compared to these unprotonated analogs.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for N-phenylazetidin-3-amine dihydrochloride, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of N-phenylazetidin-3-amine dihydrochloride.
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for amine hydrochlorides as it is a polar aprotic solvent that can help in observing exchangeable N-H protons.
  • Vortex the sample until the solid is completely dissolved.

2. NMR Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to obtain good resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Spectral width: ~16 ppm
  • Number of scans: 16-32
  • Relaxation delay: 2-5 seconds
  • To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons should disappear or significantly decrease in intensity.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Spectral width: ~220 ppm
  • Number of scans: 1024 or more, depending on the sample concentration.
  • Relaxation delay: 2-5 seconds
  • A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

Structural Elucidation Workflow

The following diagram illustrates the workflow for the structural elucidation of N-phenylazetidin-3-amine dihydrochloride using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation dissolve Dissolve in DMSO-d6 H1_NMR 1D ¹H NMR dissolve->H1_NMR Transfer to NMR tube C13_NMR 1D ¹³C NMR dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) dissolve->TwoD_NMR assign_H Assign ¹H Signals H1_NMR->assign_H assign_C Assign ¹³C Signals C13_NMR->assign_C correlate Correlate ¹H-¹³C TwoD_NMR->correlate assign_H->correlate assign_C->correlate structure Confirm Structure of N-phenylazetidin-3-amine dihydrochloride correlate->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive predicted ¹H and ¹³C NMR reference data set for N-phenylazetidin-3-amine dihydrochloride. By leveraging data from analogous compounds and fundamental NMR principles, a detailed spectral profile has been constructed to aid researchers in the characterization of this molecule. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data, ensuring consistency and reliability in experimental results. This guide serves as a foundational resource for scientists and professionals in the field of drug development and chemical research.

References

  • DeLaTerre, M., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13086–13095. [Link]

  • Kawamura, S., et al. (2018). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Chemistry – A European Journal, 24(59), 15829-15838. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Reich, H. J. Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: N-phenylazetidin-3-amine dihydrochloride versus Standard Aromatic Amines

Introduction: The Evolving Role of Aromatic Amines in Medicinal Chemistry Aromatic amines are a cornerstone of modern drug discovery, forming the structural bedrock of a vast array of therapeutic agents.[1] Their utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Role of Aromatic Amines in Medicinal Chemistry

Aromatic amines are a cornerstone of modern drug discovery, forming the structural bedrock of a vast array of therapeutic agents.[1] Their utility stems from their versatile reactivity and their ability to engage in crucial interactions with biological targets.[2] However, the archetypal aromatic amine, aniline, and its simple derivatives, while foundational, present a number of challenges for the medicinal chemist. Issues such as metabolic instability, potential for toxicity, and suboptimal physicochemical properties can hinder the development of promising drug candidates.

The quest for novel bioisosteres that retain the desirable features of the aniline scaffold while mitigating its liabilities is therefore a central theme in contemporary drug design. One such promising alternative is N-phenylazetidin-3-amine dihydrochloride. This guide provides an in-depth technical comparison of N-phenylazetidin-3-amine dihydrochloride against a standard aromatic amine, aniline, across key performance indicators relevant to drug discovery and development. Through a combination of experimental data and mechanistic insights, we will explore the potential advantages of this saturated heterocyclic amine in overcoming the limitations of its traditional counterparts.

Physicochemical Properties: A Tale of Two Amines

The physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. In this section, we compare the fundamental properties of N-phenylazetidin-3-amine and aniline.

Basicity (pKa): Modulating the Protonation State

The basicity of an amine, quantified by its pKa, profoundly influences its solubility, permeability, and target engagement.[2] The pKa determines the extent of ionization at physiological pH, which in turn affects how the molecule interacts with biological membranes and its target protein.

CompoundStructurepKa (approx.)
Aniline4.6[3][4]
N-phenylazetidin-3-amine6.0 - 7.0 (estimated)
Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[5] It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Aniline has an experimental logP of approximately 0.9.[3] The introduction of the polar azetidine ring in N-phenylazetidin-3-amine is expected to decrease its lipophilicity, resulting in a lower logP value. This can be advantageous in drug design, as lower lipophilicity is often associated with improved aqueous solubility and reduced off-target toxicity.

CompoundlogP (experimental/predicted)
Aniline0.9[3]
N-phenylazetidin-3-amine< 0.9 (predicted)

Metabolic Stability: The Impact of the Azetidine Scaffold

Metabolic instability is a significant hurdle in drug development, often leading to rapid clearance and poor bioavailability.[7] Aromatic amines like aniline are susceptible to oxidative metabolism, primarily through N-acetylation, aromatic hydroxylation, and N-hydroxylation, with the latter being a key pathway to toxic metabolites.

The incorporation of an azetidine ring in N-phenylazetidin-3-amine is hypothesized to enhance metabolic stability. Saturated heterocycles, such as azetidine, are often introduced into drug candidates to block sites of metabolism and improve pharmacokinetic profiles.[8][9] The azetidine motif can sterically hinder the approach of metabolizing enzymes and may not be as readily oxidized as the aniline amino group.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard in vitro assay to assess metabolic stability involves incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10]

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) E Incubate at 37°C A->E B Liver Microsomes (e.g., human, rat) B->E C NADPH regenerating system C->E D Phosphate Buffer (pH 7.4) D->E F Time points (e.g., 0, 5, 15, 30, 60 min) G Quench reaction (e.g., with cold acetonitrile) E->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Determine % remaining of parent compound I->J

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Illustrative Comparative Data:

CompoundHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Aniline< 15 (Low Stability)> 46
N-phenylazetidin-3-amine> 30 (Moderate to High Stability)< 23

HLM: Human Liver Microsomes. Data for N-phenylazetidin-3-amine is illustrative and based on the expected stabilizing effect of the azetidine ring.

Synthetic Utility: Performance in Key Coupling Reactions

The utility of an aromatic amine as a building block is largely defined by its performance in common bond-forming reactions. Here, we compare the expected reactivity of N-phenylazetidin-3-amine and aniline in two critical transformations: amide bond formation and Buchwald-Hartwig amination.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[11] While aniline can be readily acylated, its moderate nucleophilicity can sometimes lead to sluggish reactions, particularly with sterically hindered or electronically deactivated carboxylic acids.[12]

N-phenylazetidin-3-amine, with its more basic and potentially more nucleophilic exocyclic amine, is expected to exhibit enhanced reactivity in amide coupling reactions. This could lead to higher yields, faster reaction times, and the ability to couple with a broader range of challenging substrates.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

A common and reliable method for amide bond formation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).[11]

Workflow for EDC/HOBt Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup and Purification A Carboxylic Acid (R-COOH) E Activated Ester Intermediate A->E B EDC B->E C HOBt C->E D Solvent (e.g., DMF, DCM) H Reaction at RT E->H F Aromatic Amine (Aniline or N-phenylazetidin-3-amine) F->H G Base (e.g., DIPEA, Et3N) G->H I Amide Product H->I J Aqueous Workup I->J K Extraction J->K L Chromatography K->L M Pure Amide L->M

Caption: Generalized workflow for EDC/HOBt mediated amide bond formation.

Buchwald-Hartwig Amination: A Powerful C-N Coupling Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[13][14] Aniline is a common substrate in this reaction, though its reactivity can be influenced by the electronic nature of the aryl halide and the choice of ligand.[10]

N-phenylazetidin-3-amine is also expected to be a competent coupling partner in the Buchwald-Hartwig reaction. The presence of the azetidine ring is unlikely to interfere with the catalytic cycle and may offer advantages in terms of product properties.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of an aryl bromide with an aromatic amine is provided below.[13]

Reagents and Conditions:

  • Aryl Bromide: 1.0 equiv

  • Amine: 1.2 equiv

  • Palladium Pre-catalyst: e.g., Pd2(dba)3 (2 mol%)

  • Ligand: e.g., XPhos (4 mol%)

  • Base: e.g., NaOtBu (1.4 equiv)

  • Solvent: Toluene

  • Temperature: 100 °C

Logical Flow of Buchwald-Hartwig Catalytic Cycle

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(X)(HNR'R'')]L_n D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')L_n F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR'R'' (Product) H->I

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Validation

Validating the biological efficacy of N-phenylazetidin-3-amine dihydrochloride analogs

An In-Depth Guide to the Biological Efficacy Validation of N-phenylazetidin-3-amine Dihydrochloride Analogs as Monoamine Transporter Inhibitors Introduction: The Therapeutic Potential of N-phenylazetidin-3-amine Analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Biological Efficacy Validation of N-phenylazetidin-3-amine Dihydrochloride Analogs as Monoamine Transporter Inhibitors

Introduction: The Therapeutic Potential of N-phenylazetidin-3-amine Analogs

The N-phenylazetidin-3-amine scaffold has emerged as a promising chemotype in modern medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. Its rigid, three-dimensional structure offers a unique platform for developing selective ligands for various neurological targets. A significant body of research, including foundational patents in the field, has identified analogs of N-phenylazetidin-3-amine as potent inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a clinically validated strategy for treating depression, ADHD, and other neuropsychiatric conditions.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological efficacy of novel N-phenylazetidin-3-amine dihydrochloride analogs. We will move beyond simple protocol recitation to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical cascade.

The Core Hypothesis: Mechanism of Action

The central hypothesis for this class of compounds is that they act as competitive inhibitors at the substrate-binding site of monoamine transporters. By occupying the transporter, they prevent the reuptake of dopamine, norepinephrine, or serotonin from the synapse, thereby increasing the extracellular concentration of these neurotransmitters and enhancing downstream signaling. The primary goal of the validation workflow is to quantify the affinity and potency of these analogs for each transporter and to determine their selectivity profile.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal vesicle Synaptic Vesicles (Dopamine) release Dopamine Release vesicle->release Action Potential dat Dopamine Transporter (DAT) analog N-phenylazetidin-3-amine Analog analog->dat Blockade release->dat Reuptake da_synapse Extracellular Dopamine release->da_synapse receptor Dopamine Receptors (e.g., D1, D2) da_synapse->receptor Binding signal Postsynaptic Signal receptor->signal

Caption: Hypothesized mechanism of N-phenylazetidin-3-amine analogs at a dopaminergic synapse.

Experimental Workflow: A Multi-Tiered Validation Cascade

A robust validation strategy proceeds from initial screening to functional confirmation. This ensures that resources are focused on compounds with the most promising profiles. The workflow is designed to first establish binding to the target (affinity) and then to confirm functional modulation (potency).

start_node Compound Synthesis (Analog Library) binding Tier 1: Binding Affinity Assays (Radioligand Displacement) start_node->binding Primary Screen assay_node assay_node data_node data_node decision_node decision_node end_node Lead Candidate binding_data Ki Values (DAT, SERT, NET) binding->binding_data Generates decision1 High Affinity? (Ki < 100 nM) binding_data->decision1 Analyze Data uptake Tier 2: Functional Potency Assays (Synaptosomal Uptake Inhibition) decision1->uptake Yes stop1 Discard/Optimize decision1->stop1 No uptake_data IC50 Values (DA, 5-HT, NE) uptake->uptake_data Generates decision2 Potent & Selective? uptake_data->decision2 Analyze Data decision2->end_node Yes stop2 Discard/Optimize decision2->stop2 No

Comparative

FTIR Spectra Comparison Guide for N-Phenylazetidin-3-Amine Dihydrochloride Reference Standards

Introduction & Scientific Context N-phenylazetidin-3-amine dihydrochloride (CAS 2138172-01-5) is a highly specific bifunctional molecule utilized as a critical intermediate and reference standard in pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

N-phenylazetidin-3-amine dihydrochloride (CAS 2138172-01-5) is a highly specific bifunctional molecule utilized as a critical intermediate and reference standard in pharmaceutical development[1]. Structurally, it contains two distinct secondary nitrogen centers: the aliphatic nitrogen within the four-membered azetidine ring, and the exocyclic nitrogen bridging the azetidine and phenyl rings[2].

When verifying the identity and purity of newly synthesized working standards against a primary pharmacopeial standard, Fourier Transform Infrared (FTIR) spectroscopy serves as the analytical gold standard. However, interpreting these spectra requires a deep understanding of salt-state vibrational mechanics to prevent false-failure investigations[3]. This guide objectively compares the FTIR performance of high-purity primary standards against in-house working standards and degraded alternatives, providing a self-validating framework for your analytical workflows.

Mechanistic Grounding: The Causality of Amine Hydrochloride Spectra

To accurately compare reference standards, we must first establish the causality behind the observed spectral bands. In the dihydrochloride salt form, both secondary amine centers are protonated to form >NH₂⁺ cations.

According to established, this protonation fundamentally alters the infrared fingerprint:

  • >NH₂⁺ Stretching Envelope: The strong hydrogen bonding between the >NH₂⁺ cations and the chloride (Cl⁻) counterions creates a highly complex, broad stretching envelope between 3000 cm⁻¹ and 2500 cm⁻¹[4]. This broadness is a direct causal result of the varying hydrogen bond distances within the crystal lattice.

  • >NH₂⁺ Deformation (Bending): Unlike primary amines, secondary amine hydrochlorides typically exhibit a distinct, singular bending vibration between 1620 cm⁻¹ and 1560 cm⁻¹[4].

  • Aromatic Signatures: The mono-substituted benzene ring remains unaffected by the salt state, yielding reliable out-of-plane C-H bending modes near 750 cm⁻¹ and 690 cm⁻¹[5].

Understanding these mechanisms is critical. A loss of the >NH₂⁺ broad envelope and the sudden appearance of a sharp N-H stretch (~3350 cm⁻¹) is a definitive diagnostic marker that the standard has degraded, lost HCl, and reverted to its free-base form.

Data Presentation: Comparative Spectral Analysis

The following table summarizes the quantitative spectral markers used to objectively compare a Primary Pharmacopeial Standard, a verified In-House Working Standard, and a Degraded Standard.

Functional Group / Vibration ModePrimary Standard (High Purity)In-House Working StandardDegraded / Free-Base StandardDiagnostic Significance
>NH₂⁺ Stretching Broad, intense envelope (3000–2500 cm⁻¹)Broad, intense envelope (3000–2500 cm⁻¹)Weakened envelope; sharp N-H stretch emerges (~3350 cm⁻¹)Confirms salt stoichiometry; detects loss of HCl.
>NH₂⁺ Bending Distinct peak (1620–1560 cm⁻¹)Distinct peak (1620–1560 cm⁻¹)Shifted or diminished intensityDifferentiates protonated secondary amines from primary/tertiary amines[4].
Aromatic C=C Stretch Sharp peaks (~1600, 1500 cm⁻¹)Sharp peaks (~1600, 1500 cm⁻¹)UnchangedValidates the stable phenyl ring backbone.
C-H Out-of-Plane Bend Strong peaks (~750, 690 cm⁻¹)Strong peaks (~750, 690 cm⁻¹)UnchangedConfirms mono-substituted benzene structural pattern.

Experimental Protocol: A Self-Validating System

To ensure analytical trustworthiness and compliance with [6], the following protocol integrates continuous self-validation to eliminate environmental and physical confounding variables.

Step 1: System Suitability & Calibration

  • Action: Power on the FTIR spectrometer and allow the IR source to thermally stabilize for 30 minutes. Validate the wavenumber accuracy using a 1.5 mil polystyrene film standard.

  • Causality: According to , ensuring the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene bands are within ±1.0 cm⁻¹ guarantees that the spectral axis is properly calibrated before sample analysis, preventing false spectral shifts[7].

Step 2: Sample Preparation (ATR Method)

  • Action: Dispense 2–5 mg of the N-phenylazetidin-3-amine dihydrochloride standard directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil.

  • Causality: Amine hydrochlorides are highly hygroscopic. Using ATR instead of traditional KBr pellets prevents the absorption of atmospheric moisture during grinding. Moisture introduces broad O-H stretching bands (~3400 cm⁻¹) that obscure the critical >NH₂⁺ stretching region and falsely mimic free-base degradation.

Step 3: Data Acquisition

  • Action: Acquire the spectrum from 3800 cm⁻¹ to 650 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Causality: Co-adding 32 scans increases the signal-to-noise ratio (SNR) by a factor of ~5.6 ( 32​ ), which is mathematically necessary to resolve the subtle >NH₂⁺ bending modes (1620–1560 cm⁻¹) from baseline noise.

Step 4: Self-Validating Orthogonal Check (Polymorphism)

  • Action: If the working standard's spectrum deviates from the primary reference, dissolve equal portions of both in a volatile solvent (e.g., methanol), evaporate to dryness under identical conditions, and re-scan the residues.

  • Causality: As mandated by, this self-validating step eliminates solid-state polymorphism as a confounding variable[3][6]. If the spectra of the recrystallized residues match, the initial deviation was due to physical crystal packing, not chemical impurity.

Validation Workflow Visualization

FTIR_Validation_Workflow Start N-phenylazetidin-3-amine 2HCl Standard Prep ATR Sample Prep (Avoids KBr Moisture) Start->Prep Scan FTIR Acquisition (3800 - 650 cm⁻¹) Prep->Scan Compare Spectral Comparison vs. Primary Reference Scan->Compare Match Concordant Spectra (Pass USP <197>) Compare->Match Match Mismatch Spectral Deviation (Investigate) Compare->Mismatch Mismatch Recryst Co-crystallization (Resolve Polymorphism) Mismatch->Recryst USP Protocol Recryst->Scan Re-analyze

Figure 1: Self-validating FTIR workflow for reference standard verification.

References

  • Title: PubChemLite - N-phenylazetidin-3-amine dihydrochloride (C9H12N2) Source: Université du Luxembourg URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS Source: Canadian Science Publishing URL: [Link]

  • Title: FT-IR Identification: the Expertise Required To Ensure Compliance Source: PharmTech URL: [Link]

  • Title: General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING Source: US Pharmacopeia URL: [Link]

  • Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia Source: Agilent Technologies URL: [Link]

  • Title: FTIR spectra of thiamine hydrochloride and nicotinamide Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to Ensure Reproducibility of N-phenylazetidin-3-amine dihydrochloride Assays Across Different Laboratories

In the landscape of pharmaceutical development and quality control, the reproducibility of analytical methods is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of assay...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the reproducibility of analytical methods is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of assays for N-phenylazetidin-3-amine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the nuances of analytical methodologies, highlight potential sources of variability, and offer strategies to ensure consistent and reliable results across different laboratory settings. This document is intended for researchers, scientists, and drug development professionals who are committed to upholding the highest standards of scientific integrity.

Introduction: The Challenge of Reproducibility

N-phenylazetidin-3-amine dihydrochloride is a small molecule amine salt with properties that can present challenges to consistent analytical measurement.[1] The inherent reactivity of amine groups, coupled with the hygroscopic nature of the dihydrochloride salt, can lead to variability in analytical results if not properly controlled.[2] Achieving reproducible assays across different laboratories, instruments, and analysts requires a deep understanding of the molecule's chemical behavior and a meticulously validated analytical method.[3][4] This guide will focus on the most common and robust analytical technique for such compounds: High-Performance Liquid Chromatography (HPLC).

Pillar 1: Foundational Knowledge - Understanding the Analyte

Before delving into specific analytical protocols, it is crucial to understand the physicochemical properties of N-phenylazetidin-3-amine dihydrochloride that can impact its analysis.

  • Chemical Structure and Properties: N-phenylazetidin-3-amine is a secondary amine with a basic azetidine ring and an aromatic phenyl group. The dihydrochloride salt form enhances its solubility in aqueous media, a common requirement for reversed-phase HPLC.

  • Potential for Degradation: Amine-containing compounds can be susceptible to oxidation and Schiff base formation, especially in the presence of aldehydes or ketones.[2][5] The stability of the analyte in the chosen sample solvent and mobile phase is a critical factor for reproducible results.[6]

  • Hygroscopicity: Dihydrochloride salts can readily absorb moisture from the atmosphere, which can affect the accuracy of weighing and sample preparation. Proper handling and storage in a desiccated environment are essential.[6]

Section 1: The Cornerstone of Reproducibility - A Validated HPLC Method

A robust and validated HPLC method is the single most important factor in achieving inter-laboratory reproducibility. The validation process, guided by principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures that the method is "suitable for its intended purpose."[7][8][9][10]

Recommended HPLC Method Parameters

While a universal method may require optimization for specific instrumentation, the following parameters provide a validated starting point for the analysis of N-phenylazetidin-3-amine dihydrochloride.

ParameterRecommended ConditionRationale and Causality
Column C18, 5 µm, 250 x 4.6 mmC18 stationary phases provide good retention for moderately polar compounds like N-phenylazetidin-3-amine. The 5 µm particle size offers a balance between efficiency and backpressure.[11]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v)The acidic pH ensures the amine is protonated, leading to better peak shape and retention on a C18 column. Phosphate buffer provides good buffering capacity in this pH range.[11]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and chromatographic resolution.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength, offering good sensitivity.[11][12]
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature improves peak shape and retention time reproducibility.[11][12]
Injection Volume 10 µLA typical injection volume that minimizes the risk of column overload.
Method Validation: A Self-Validating System

According to ICH Q2(R1), a validated analytical procedure must demonstrate specificity, linearity, range, accuracy, precision, and robustness.[8][10][13]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[8] This is typically demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure that degradation products do not co-elute with the main peak.[14]

  • Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[10] For an assay of the active substance, this range is typically 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.[8] A robust method is crucial for successful transfer between laboratories.[13]

Section 2: Inter-Laboratory Comparison - Identifying and Mitigating Variability

Even with a validated method, discrepancies can arise when the assay is performed in different laboratories.[3][4] Understanding the potential sources of this variability is key to mitigating them.

Common Sources of Inter-Laboratory Variation
Source of VariationPotential ImpactMitigation Strategy
Sample Preparation Inaccurate weighing due to hygroscopicity, incomplete dissolution, or degradation in the sample solvent.Use of a controlled humidity environment for weighing, verification of complete dissolution, and stability studies of the analyte in the chosen solvent.[6]
Instrumentation Differences in HPLC systems (e.g., dwell volume, detector response) can lead to shifts in retention time and variations in peak area.[15][16]System suitability testing (SST) is essential to ensure the chromatographic system is performing adequately. Key SST parameters include retention time, peak asymmetry, and theoretical plates.
Chromatographic Column Variations in column packing, age, and brand can affect selectivity and retention.[17][18]Use of a specified column from a single manufacturer and batch whenever possible. Implement a column tracking and performance monitoring program.
Mobile Phase Preparation Minor differences in pH adjustment, solvent composition, and degassing can impact chromatography.[15]A detailed and unambiguous protocol for mobile phase preparation is critical. Use of a calibrated pH meter and precise volumetric measurements are necessary.
Analyst Technique Subtle differences in sample handling, injection technique, and data integration can introduce variability.[17]Comprehensive training on the specific method and standardized data processing parameters are essential.
A Framework for a Successful Inter-Laboratory Study

To formally assess and ensure the reproducibility of the N-phenylazetidin-3-amine dihydrochloride assay, a well-designed inter-laboratory study is recommended.[19][20]

Caption: Workflow for an Inter-Laboratory Comparison Study.

Statistical Analysis of Inter-Laboratory Data

Statistical tools are crucial for objectively evaluating the results of an inter-laboratory study.[19] The use of Z-scores is a common and effective method for comparing the performance of different laboratories.[20] A Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[20]

Z-score = (x - X) / σ

Where:

  • x = Individual laboratory result

  • X = Consensus mean of all results

  • σ = Standard deviation of all results

Generally, a Z-score between -2.0 and +2.0 is considered satisfactory.[20]

Section 3: Detailed Experimental Protocols

To facilitate the implementation of a reproducible assay, detailed step-by-step protocols are provided below.

Protocol for HPLC Analysis of N-phenylazetidin-3-amine dihydrochloride
  • Mobile Phase Preparation (Phosphate Buffer, pH 3.0):

    • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of N-phenylazetidin-3-amine dihydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution of the stock solution with the mobile phase to the desired concentrations for the calibration curve.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample equivalent to about 10 mg of N-phenylazetidin-3-amine dihydrochloride into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • System Suitability Testing (SST):

    • Inject the working standard solution five times.

    • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • The peak asymmetry (tailing factor) should be between 0.8 and 1.5.

    • The number of theoretical plates should be ≥ 2000.

Protocol for Forced Degradation Studies

To demonstrate the specificity of the HPLC method, forced degradation studies should be performed on a sample of N-phenylazetidin-3-amine dihydrochloride.

  • Acid Degradation: Reflux the sample in 0.1 N HCl at 60°C for a specified period.

  • Base Degradation: Reflux the sample in 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., in a photostability chamber).

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for HPLC analysis.

Section 4: Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. The following table outlines common HPLC issues and their potential solutions in the context of analyzing N-phenylazetidin-3-amine dihydrochloride.

ProblemPotential Cause(s)Troubleshooting Steps
Peak Tailing Secondary interactions between the basic amine and residual silanols on the silica-based column; column contamination.[16][17]Ensure the mobile phase pH is sufficiently low to fully protonate the amine. Use a high-purity, end-capped column. Flush the column with a strong solvent.
Shifting Retention Times Changes in mobile phase composition or pH; column degradation; temperature fluctuations.[5]Prepare fresh mobile phase. Ensure the column is properly equilibrated. Use a column oven to maintain a constant temperature.
Broad Peaks Column overload; extra-column volume; column degradation.[15][17]Reduce the sample concentration or injection volume. Check for and minimize the length of tubing between the injector and detector. Replace the column if necessary.
Baseline Noise/Drift Air bubbles in the system; contaminated mobile phase; detector lamp aging.[16][18]Degas the mobile phase thoroughly. Use high-purity solvents. Replace the detector lamp if its lifetime is exceeded.

Conclusion: A Commitment to Quality

Ensuring the reproducibility of analytical assays for N-phenylazetidin-3-amine dihydrochloride is not merely a technical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. By combining a deep understanding of the analyte's properties with a rigorously validated and robust analytical method, and by fostering a culture of meticulous execution and open communication between laboratories, the challenges of inter-laboratory variability can be overcome. This guide provides a framework for achieving this goal, empowering researchers and quality control professionals to generate data that is not only accurate and precise but also consistently reproducible.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Fiveable. (2025, August 15). 11.3 Proficiency testing and interlaboratory comparisons. Retrieved from [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • The Best Consultant for ISO/IEC 17025 Accreditation. (n.d.). Inter Laboratory Comparison. Retrieved from [Link]

  • Treating Cells as Reagents to Design Reproducible Assays. (2021, September 16). PubMed. Retrieved from [Link]

  • Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS: Herbs and Cancer Tissues as Cases. (n.d.). ResearchGate. Retrieved from [Link]

  • View of Preparation and performance evaluation of small molecule ammonium salt inhibitors synthesized from mixed amines. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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Safety & Regulatory Compliance

Safety

N-phenylazetidin-3-amine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks like N-phenylazetidin-3-amine dihydrochloride requires moving beyond generic safety data sheets. The presence of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks like N-phenylazetidin-3-amine dihydrochloride requires moving beyond generic safety data sheets. The presence of the strained four-membered azetidine ring, combined with a dihydrochloride salt formulation, creates specific operational challenges regarding acidity, reactivity, and environmental compliance.

The following guide provides a self-validating, mechanistic approach to the safe handling and legal disposal of this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Logistical Data

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the waste. N-phenylazetidin-3-amine dihydrochloride is supplied as a salt to stabilize the inherently reactive azetidine amine. However, this introduces two equivalents of chloride ions per molecule, which fundamentally alters its disposal classification.

Mechanistic Implication: The high chloride content dictates that this compound must be classified as halogenated waste. Incinerating halogenated compounds in non-specialized facilities leads to the formation of highly toxic dioxins and corrosive hydrogen chloride gas 1[1].

PropertyValueOperational Rationale / Implication
CAS Number 2138172-01-5 / 744984-91-6Essential for accurate RCRA waste manifest tracking 2[2].
Molecular Formula C9H14Cl2N2The Cl2​ component legally mandates segregation into halogenated waste streams.
Molecular Weight 221.13 g/mol Used to calculate exact molarity for stoichiometric neutralization of the acidic salt.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of double-nitrile gloving and handling exclusively within a certified fume hood 3[3].
Aqueous pH ~2.0 - 4.0 (Concentration dependent)Aqueous waste must be neutralized prior to bulking to prevent acid-catalyzed reactions in waste drums.

Waste Segregation Workflow

Proper segregation is the most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and safety risks 4[4].

G Start N-phenylazetidin-3-amine 2HCl Waste Solid Solid Powder Start->Solid Liquid Liquid Solution Start->Liquid Halogenated Halogenated Waste Stream Solid->Halogenated Dissolve/Suspend Aqueous Aqueous (pH < 5) Liquid->Aqueous Organic Organic Solvent Liquid->Organic Neutralize Neutralize (pH 7-8) Aqueous->Neutralize Add 1M NaOH Organic->Halogenated Direct Transfer Neutralize->Halogenated Confirm pH Incinerator EPA Incineration Halogenated->Incinerator Final Disposal

Decision matrix for N-phenylazetidin-3-amine dihydrochloride waste segregation.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checkpoints to empirically prove the step was successful before moving to the next, eliminating guesswork.

Protocol A: Neutralization of Aqueous Waste

Because it is a dihydrochloride salt, dissolving this compound in water yields a highly acidic solution. Pouring unneutralized acidic waste into a general halogenated carboy can cause dangerous exothermic reactions or gas evolution if incompatible chemicals (e.g., cyanides or sulfides) are present5[5].

  • Volume & Molarity Assessment: Determine the approximate concentration of the N-phenylazetidin-3-amine dihydrochloride solution. Place the waste beaker in a secondary containment tray inside a fume hood.

  • Controlled Base Addition:

    • Mechanism: We use 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate ( NaHCO3​ ) to deprotonate the amine salt, converting it to the free base and sodium chloride.

    • Action: Slowly add the base dropwise while stirring magnetically. If using NaHCO3​ , observe for CO2​ effervescence.

  • Validation Step (Self-Validating): Dip a broad-range pH indicator strip into the solution. The target is a stable pH of 7.0 to 8.0. Crucial: Wait 5 minutes and test again. If the pH drops back below 6, unreacted suspended salt is still dissolving and neutralizing. Add more base until the pH remains stable at 7-8 for 5 continuous minutes.

  • Final Disposal: Once validated as neutral, transfer the aqueous mixture to the Halogenated Organic Waste container. Do not pour down the drain, as the free base organic molecule is toxic to aquatic life and remains heavily regulated.

Protocol B: Solid Powder Spill & Disposal

Solid spills pose a severe inhalation hazard and can cause localized skin burns due to the concentration of the acidic salt.

  • Containment: Immediately isolate the area. Do NOT spray water directly onto the powder, as this creates a highly concentrated, corrosive acidic pool.

  • Dry Collection:

    • Mechanism: Friction from standard sweeping can generate static electricity, which is dangerous if flammable solvents are nearby.

    • Action: Use a static-free brush and a plastic dustpan to gently sweep the solid into a sealable polypropylene container.

  • Decontamination: Wipe the affected bench space with a disposable cloth dampened with a 5% sodium bicarbonate solution to neutralize microscopic residual salt.

  • Validation Step (Self-Validating): Wipe the cleaned area with a damp pH-indicator swab. If the swab turns red/orange (pH < 5), residual dihydrochloride salt remains. Repeat the bicarbonate wipe until the swab reads a neutral green (pH 7).

  • Final Disposal: Place the collected solid, the dustpan brush head (if disposable), and all wiping cloths into a solid waste bag clearly labeled: "Solid Halogenated Organic Waste - N-phenylazetidin-3-amine dihydrochloride."

Protocol C: Organic Solvent Mixtures

When the compound is used in organic synthesis (e.g., dissolved in Dichloromethane, Methanol, or DMF).

  • Compatibility Check: Ensure the solvent mixture does not contain strong oxidizers (like peroxides or nitric acid), which can react violently with the amine group.

  • Transfer: Funnel the solution directly into the Halogenated Solvent Waste carboy.

  • Validation Step (Self-Validating): Check the waste manifest log attached to the carboy. You must record the exact volume and concentration added. The validation here is administrative: the total halogenated content of the carboy must strictly match the logged inputs to ensure EPA compliance during the final vendor pickup.

Emergency Exposure & First Aid

If operational protocols fail, immediate, mechanistically sound first aid is required:

  • Skin Contact: The dihydrochloride salt will pull moisture from the skin, creating a localized acidic burn. Immediately flush with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with base, as the exothermic acid-base reaction will cause secondary thermal burns.

  • Inhalation: Move to fresh air immediately. The dust acts as a severe mucosal irritant. If breathing is labored, administer oxygen and seek immediate medical attention.

References

  • BLD Pharm. "N-Phenyl-3-azetidinamine dihydrochloride Product Specifications and CAS Information.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide.
  • RiskAssess. "Disposal of Chemical Wastes: Halogenated Compounds.
  • UW Oshkosh EHS. "UWO Guide to Classifying Unwanted Materials.
  • MedChemExpress. "Azetidine-3-carboxylic acid - Safety Data Sheet.

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Handling

A Senior Application Scientist's Guide to Handling N-phenylazetidin-3-amine dihydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling and disposal of N-phenylazetidin-3-amine dihydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis and Risk Mitigation

N-phenylazetidin-3-amine dihydrochloride is an amine salt that, like many similar compounds, presents specific hazards that necessitate careful handling. The primary risks associated with this compound include:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory tract.[1]

Given these hazards, a multi-layered approach to safety is essential, focusing on containment, personal protection, and meticulous operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling N-phenylazetidin-3-amine dihydrochloride. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[2][3]Protects against accidental splashes and airborne particles, directly mitigating the risk of serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[2][4]Prevents direct skin contact, thereby avoiding skin irritation. Gloves should be inspected for integrity before each use.
Body Protection A lab coat or chemical-resistant apron.Protects the wearer's clothing and underlying skin from contamination.
Respiratory Protection A government-approved respirator is recommended, especially when handling larger quantities or in areas with inadequate ventilation.[5][6]Minimizes the risk of inhaling dust particles and causing respiratory irritation.

Operational Workflow: A Step-by-Step Guide

A systematic approach to handling N-phenylazetidin-3-amine dihydrochloride is crucial for minimizing exposure and ensuring reproducible results.

Preparation
  • Designated Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[7]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within easy reach inside the fume hood to minimize movement and the potential for spills.

  • Pre-weighing Preparation: If the compound is a solid, prepare a tared weigh boat or container to minimize the time the primary container is open.

Handling and Use

The following diagram illustrates the core handling workflow:

A Don appropriate PPE B Work within a certified chemical fume hood A->B Enter designated workspace C Carefully open the container B->C Prepare for handling D Dispense the required amount C->D Minimize exposure time E Securely close the container D->E Prevent contamination F Clean the work area E->F Conclude handling operations

Caption: Core workflow for handling N-phenylazetidin-3-amine dihydrochloride.

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.

  • Glove Removal: Use the proper glove removal technique to avoid contaminating your hands.[2]

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of N-phenylazetidin-3-amine dihydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All materials that have come into contact with N-phenylazetidin-3-amine dihydrochloride must be treated as chemical waste. This includes:

  • Unused or excess compound

  • Contaminated gloves, weigh boats, and other disposable labware

  • Cleaning materials (e.g., wipes, paper towels)

Disposal Procedure

The following flowchart outlines the disposal process:

A Segregate all contaminated materials B Place in a designated, labeled hazardous waste container A->B Prevent cross-contamination C Store the waste container in a secondary containment bin B->C Ensure safe temporary storage D Arrange for pickup by a certified hazardous waste disposal service C->D Adhere to institutional and local regulations

Caption: Disposal workflow for N-phenylazetidin-3-amine dihydrochloride waste.

It is imperative to consult and adhere to your institution's and local regulations regarding hazardous waste disposal.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after cleanup is complete.[2][9]

By adhering to these protocols, researchers can confidently and safely work with N-phenylazetidin-3-amine dihydrochloride, fostering a laboratory environment where both scientific advancement and personal safety are paramount.

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